3-Bromopyridin-4-ylboronic acid
Description
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Properties
IUPAC Name |
(3-bromopyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BBrNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJJYDKVEPQIKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629618 | |
| Record name | (3-Bromopyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458532-99-5 | |
| Record name | B-(3-Bromo-4-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=458532-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromopyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromopyridin-4-ylboronic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
3-Bromopyridin-4-ylboronic acid (CAS Number: 458532-99-5 ) is a specialized heterocyclic organic compound that has emerged as a crucial building block in modern synthetic chemistry.[1][2] Its strategic placement of a bromine atom and a boronic acid group on a pyridine ring makes it an exceptionally valuable reagent for constructing complex molecular architectures. Primarily utilized in palladium-catalyzed cross-coupling reactions, it serves as a robust tool for introducing the 3-bromo-4-pyridyl moiety into a wide range of organic molecules. This functionality is of significant interest in the fields of medicinal chemistry and materials science, where the pyridine scaffold is a common feature in biologically active compounds and functional materials. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and detailed protocols for its application, grounded in established scientific principles.
Core Properties and Characteristics
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis. The compound is typically supplied as a solid, and its stability is contingent on proper storage conditions.
| Property | Value | Source(s) |
| CAS Number | 458532-99-5 | [1][2] |
| Molecular Formula | C₅H₅BBrNO₂ | [1] |
| Molecular Weight | 201.82 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from typical boronic acids |
| Melting Point | >300 °C | Inferred from related structures |
| Solubility | Soluble in polar organic solvents like DMF, Dioxane; moderate solubility in ethers (e.g., THF); low solubility in nonpolar hydrocarbons. | [3][4] |
| Storage | Store under inert gas, refrigerated (-20°C recommended), and protected from moisture. | Inferred from supplier recommendations |
Note: Boronic acids are susceptible to dehydration to form cyclic boroxines and require careful handling to ensure reactivity and stoichiometric accuracy.
Synthesis and Reactivity
Synthesis via Halogen-Metal Exchange
The most reliable and scalable method for preparing pyridinylboronic acids is through a halogen-metal exchange reaction followed by borylation. For this compound, a logical and commonly employed precursor would be 3,4-dibromopyridine.
The underlying principle of this synthesis is the selective lithiation at the more sterically accessible and electronically favorable C4 position of the pyridine ring. The resulting organolithium intermediate is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate. A subsequent acidic workup hydrolyzes the borate ester to yield the final boronic acid.
Caption: Logical synthesis pathway for this compound.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling
The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed process is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl and vinyl-aryl structures.
The reaction mechanism proceeds through a well-established catalytic cycle involving a Pd(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (an aryl or vinyl halide/triflate).
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general yet robust procedure for the coupling of this compound with a generic aryl bromide. The causality behind these choices lies in ensuring an inert atmosphere to protect the catalyst, using a base to activate the boronic acid, and selecting a solvent system that facilitates the dissolution of both organic and inorganic reagents.
Materials and Reagents:
-
This compound (1.0 eq)
-
Aryl Bromide (e.g., 1-bromo-4-fluorobenzene) (1.1 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)
-
Solvent: 1,4-Dioxane and Water (typically a 4:1 to 10:1 ratio)
-
Anhydrous Sodium Sulfate (for drying)
-
Silica Gel (for chromatography)
-
Reaction Vessel (Schlenk flask or sealed vial)
-
Inert Gas Supply (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum backfill with an inert gas (Nitrogen or Argon). This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (Dioxane and Water) via syringe. Degassing the solvents (e.g., by sparging with Argon for 15-20 minutes) is essential to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to afford the pure biaryl product.
Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.
Applications in Medicinal Chemistry & Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, and the ability to introduce a functionalized pyridine unit is highly valuable. This compound is particularly useful in the synthesis of kinase inhibitors, a major class of therapeutics, especially in oncology.[6] Kinases are enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases.
The 4-pyridyl moiety can act as a crucial "hinge-binding" element, forming hydrogen bonds with the backbone of the kinase's ATP-binding pocket, thereby inhibiting its activity. The bromine at the 3-position serves as a synthetic handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties. For example, it can be used to construct precursors for inhibitors of targets like c-Jun N-terminal kinases (JNKs), which are involved in inflammatory diseases and neurodegenerative disorders.[6]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Hazards: May cause skin, eye, and respiratory irritation.
-
Precautions: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage Integrity: The compound is sensitive to moisture and air. It should be stored tightly sealed in a cool, dry place, preferably in a freezer under an inert atmosphere to maintain its integrity and reactivity over time.
Conclusion
This compound is a high-value, versatile reagent for advanced organic synthesis. Its utility is centered on its efficacy in Suzuki-Miyaura cross-coupling reactions, providing a reliable method for incorporating the 3-bromo-4-pyridyl group into target molecules. This capability is of particular importance in drug discovery, where it facilitates the synthesis of kinase inhibitors and other complex, biologically active compounds. A firm grasp of its properties, synthetic origins, and the nuances of its application in C-C bond formation is essential for any researcher aiming to leverage its full potential in the laboratory.
References
- 1. This compound | CAS: 458532-99-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. scbt.com [scbt.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromopyridin-4-ylboronic acid molecular structure and synthesis
An In-Depth Technical Guide to 3-Bromopyridin-4-ylboronic Acid: Molecular Structure, Synthesis, and Applications
Introduction
This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with both a bromine atom and a boronic acid group, renders it a highly versatile reagent for the construction of complex molecular architectures. The boronic acid moiety serves as a key functional group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, while the bromine atom provides an additional handle for subsequent functionalization.[1][2] This dual reactivity makes it an invaluable tool for researchers, particularly in the field of drug discovery, where the pyridine scaffold is a common motif in pharmacologically active molecules.[3][4] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and key applications of this compound for professionals in research and drug development.
Molecular Structure and Physicochemical Properties
The structure of this compound is defined by a pyridine ring with a bromine atom at the 3-position and a boronic acid group [-B(OH)₂] at the 4-position. This arrangement influences the electronic properties and reactivity of the molecule. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom impacts the acidity of the boronic acid and its performance in cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 458532-99-5 | [5][6][7] |
| Molecular Formula | C₅H₅BBrNO₂ | [5][8] |
| Molecular Weight | 201.82 g/mol | [5] |
| Appearance | Typically a white to off-white solid | N/A |
| InChI Key | KGJJYDKVEPQIKZ-UHFFFAOYSA-N | [5][8] |
| Purity | Commercially available with ≥95% purity | [8] |
Synthesis of this compound
The most prevalent and reliable method for synthesizing pyridinylboronic acids is through a halogen-metal exchange reaction followed by borylation. This strategy is particularly effective for preparing this compound, typically starting from a dihalogenated pyridine precursor. The process involves a regioselective lithiation at low temperatures, which is then quenched with a borate ester.
Core Synthesis Pathway: Halogen-Metal Exchange and Borylation
The synthesis leverages the differential reactivity of halogens in lithium-halogen exchange reactions. Starting from a precursor like 3,4-dibromopyridine or 3-bromo-4-iodopyridine, the more reactive halogen (iodine > bromine) undergoes exchange with an organolithium reagent, such as n-butyllithium (n-BuLi), to form a transient lithiated pyridine intermediate. This highly reactive species is immediately trapped with a borate ester (e.g., triisopropyl borate) to form a boronate ester, which upon acidic workup, hydrolyzes to the desired boronic acid.[9][10]
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for the synthesis of pyridylboronic acids via lithiation-borylation.[9][10][11]
Materials:
-
3-Bromo-4-iodopyridine (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv)
-
Triisopropyl borate (1.2 equiv)
-
2 M Hydrochloric acid (HCl)
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A dry, three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 3-bromo-4-iodopyridine (1.0 equiv). Anhydrous THF is added to dissolve the starting material.
-
Scientist's Note: Strict anhydrous (water-free) conditions are critical. Organolithium reagents like n-BuLi are extremely reactive towards water and protic solvents, which would quench the reagent and halt the reaction.
-
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equiv) is added dropwise over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at -78 °C for 1 hour.
-
Rationale: The extremely low temperature is necessary to ensure regioselectivity. The halogen-metal exchange at the more reactive iodine at the 4-position is kinetically favored over exchange at the bromine at the 3-position. The low temperature also prevents side reactions, such as the deprotonation of the pyridine ring or reaction of n-BuLi with the solvent.[12]
-
-
Borylation (Quench): Triisopropyl borate (1.2 equiv) is added dropwise to the reaction mixture at -78 °C. The solution is stirred for an additional 1-2 hours at this temperature and then allowed to slowly warm to room temperature overnight.
-
Rationale: The lithiated intermediate is a powerful nucleophile that readily attacks the electrophilic boron atom of the triisopropyl borate. Keeping the temperature low during the addition prevents the formation of over-borylated byproducts.
-
-
Hydrolysis and Extraction: The reaction is quenched by the slow addition of 2 M HCl. The mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound as a solid.
-
Self-Validation: The final product's identity and purity should be confirmed using analytical techniques such as NMR spectroscopy (¹H and ¹³C), LC-MS, and melting point analysis.
-
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[1] This palladium-catalyzed cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[2][13] In this context, this compound allows for the direct installation of the 3-bromopyridin-4-yl fragment onto a variety of organic molecules, including other aryl, heteroaryl, or vinyl systems.[14]
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This reaction's tolerance of a wide range of functional groups and its typically high yields have cemented its role in the synthesis of pharmaceuticals and advanced materials.[15] The ability to use this compound in such reactions provides a direct route to biaryl and heteroaryl structures that are otherwise challenging to synthesize.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Boronic acids can be sensitive to air and moisture over long-term storage and should be kept in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a high-value synthetic intermediate with significant utility in organic chemistry and drug development. Its synthesis via a regioselective halogen-metal exchange and borylation pathway is a robust and scalable method. The true power of this reagent is realized in its application in Suzuki-Miyaura cross-coupling reactions, where it serves as an efficient means to incorporate the 3-bromopyridine moiety into complex target molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for scientists aiming to leverage this versatile building block in their research endeavors.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS: 458532-99-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. This compound | 458532-99-5 [chemicalbook.com]
- 7. 458532-99-5|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Stability and Storage of 3-Bromopyridin-4-ylboronic Acid
Introduction
3-Bromopyridin-4-ylboronic acid (CAS: 458532-99-5) is a pivotal heterocyclic building block in modern synthetic chemistry.[1][2] Its unique structure, featuring an electron-deficient pyridine ring substituted with both a bromine atom and a boronic acid moiety, makes it an exceptionally valuable reagent for the construction of complex molecules. It is most prominently utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds, a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
However, the utility of arylboronic acids, including this compound, is intrinsically linked to their chemical stability. These compounds are susceptible to several degradation pathways that can compromise their purity, reduce reaction yields, and lead to inconsistent experimental outcomes.[5] This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of the factors governing the stability of this compound. We will delve into the primary degradation mechanisms, provide field-proven protocols for optimal storage and handling, detail analytical methods for purity assessment, and discuss the practical implications for its most common application, the Suzuki-Miyaura coupling.
Core Physicochemical Properties and Stability Overview
Understanding the inherent properties of this compound is the first step toward ensuring its effective use. The presence of the electronegative nitrogen atom and the bromine substituent renders the pyridine ring electron-deficient, which significantly influences the reactivity and stability of the C-B bond.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 458532-99-5 |
| Molecular Formula | C₅H₅BBrNO₂ |
| Molecular Weight | 201.82 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Primary Application | Suzuki-Miyaura cross-coupling reactions |
The primary stability concerns for this and other arylboronic acids revolve around three key chemical processes: protodeboronation, dehydration to boroxines, and oxidation. Each of these pathways can be influenced by environmental factors such as moisture, pH, temperature, and light.
Key Degradation Pathways in Detail
A robust understanding of how this compound degrades is critical for developing strategies to mitigate its decomposition.
Protodeboronation: The Primary Challenge
Protodeboronation is the most common and detrimental degradation pathway for arylboronic acids.[6] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of 3-bromopyridine and boric acid. This process irreversibly consumes the reagent, leading to lower-than-expected yields in synthetic applications.[7]
The reaction is known to be catalyzed by both acid and base.[8] Under the basic conditions typical of Suzuki-Miyaura couplings, the boronic acid exists in equilibrium with its more nucleophilic boronate form (-B(OH)₃⁻). This boronate is more susceptible to electrophilic attack by a proton source (like water or alcohols in the solvent), leading to the cleavage of the C-B bond.[9][10] The electron-deficient nature of the pyridine ring in this compound can make it particularly prone to this decomposition pathway under basic conditions.[3]
Dehydration to Boroxines
In the solid state or in non-aqueous solvents, boronic acids can undergo intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine. This is a reversible process that is driven by the removal of water.
While not a destructive degradation pathway like protodeboronation, the formation of boroxines has significant practical implications. The molecular weight of the boroxine is three times that of the monomer minus three molecules of water. If a sample exists partially or wholly as the boroxine, using the molecular weight of the monomer for stoichiometric calculations will be inaccurate and can lead to the use of insufficient reagent in a reaction. Fortunately, in the presence of water, such as during the aqueous basic workup of a Suzuki coupling, the boroxine typically hydrolyzes back to the active monomeric boronic acid.
Oxidative Degradation
Boronic acids can also be susceptible to oxidation, which can lead to the formation of phenols.[5][11] While often less prevalent than protodeboronation, this pathway can be initiated by exposure to air (oxygen), particularly in the presence of metal catalysts or under elevated temperatures. For this compound, this would result in the formation of 3-bromo-4-hydroxypyridine, another impurity that can complicate purification and reduce yields.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is the most effective strategy to preserve the integrity of this compound.
Long-Term Storage
The primary goal of long-term storage is to minimize exposure to moisture, heat, and air.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Slows the rate of all potential degradation pathways, including thermal decomposition and oxidation.[12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |
| Container | Tightly sealed, opaque glass or HDPE bottle | Prevents ingress of moisture and air. Opaque containers protect against potential light-induced degradation.[13] |
| Environment | Dry, well-ventilated area designated for chemical storage | Ensures a stable external environment and safe containment.[14][15] |
Chemical Compatibility and Segregation
Proper chemical segregation is crucial for laboratory safety. Boronic acids, being a class of organic acids, require specific storage considerations.
-
Do NOT Store With:
-
Storage Location:
Safe Handling in the Laboratory
All handling of solid this compound should be performed with appropriate safety measures to protect both the user and the reagent.
-
Preparation : Before opening the container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.
-
Environment : Conduct all manipulations, especially weighing and transfers, within a certified chemical fume hood or in a glovebox under an inert atmosphere.[20]
-
Personal Protective Equipment (PPE) : Always wear safety goggles with side shields, nitrile gloves, and a laboratory coat.[14]
-
Dispensing : Use clean, dry spatulas and glassware. Avoid creating dust. If preparing a solution, add the solid to the solvent.
-
After Use : Promptly and securely reseal the container, purging with an inert gas if possible, and return it to the recommended storage conditions.
-
Waste Disposal : Treat all waste containing ethylboronic acid as hazardous waste and dispose of it according to your institution's environmental health and safety (EHS) guidelines.[20]
Analytical Methods for Stability and Purity Assessment
Regularly assessing the purity of this compound, especially from older stock, is essential for reliable and reproducible chemistry.
Comparative Overview of Analytical Techniques
Several analytical techniques can be employed to quantify the purity of boronic acids and identify potential degradation products.[21]
| Technique | Principle | Sensitivity | Typical Application |
| RP-HPLC-UV | Separation by polarity on a C18 column followed by UV detection. | ng to µg/mL | Routine purity checks, quantification of the main component and UV-active impurities. |
| LC-MS | HPLC separation coupled with mass spectrometry for highly specific detection. | pg to ng/mL | Trace-level impurity identification (e.g., protodeboronation product) and quantification.[21][22] |
| ¹¹B NMR Spectroscopy | Directly observes the boron nucleus, distinguishing between different boron species. | Moderate | Excellent for identifying the presence of boroxines versus the monomeric boronic acid.[10] |
| ¹H and ¹³C NMR | Provides structural information to confirm identity and detect organic impurities. | Low to Mod. | Standard identity confirmation and purity estimation against a known standard. |
Sample Protocol: Purity Assessment by RP-HPLC
This protocol provides a general starting point for assessing the purity of this compound. Method optimization may be required.
-
Sample Preparation :
-
Accurately weigh ~5 mg of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL. The analysis of boronic acids can be complicated by their poor solubility in organic solvents and potential for on-column degradation.[23] Using a non-aqueous, aprotic diluent can sometimes improve stability.[23][24]
-
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., Waters XSelect HSS T3, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 5 µL.
-
Detection : UV at 254 nm.
-
-
Gradient Elution :
-
Start at 5% Mobile Phase B.
-
Ramp linearly to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 5% B and re-equilibrate for 5 minutes.
-
-
Data Analysis :
-
Integrate all peaks. The purity is calculated as the peak area of the main component divided by the total peak area of all components, expressed as a percentage. The retention time of the protodeboronated product (3-bromopyridine) will be significantly different and can be confirmed by analyzing a standard.
-
Practical Implications: Ensuring Success in Suzuki-Miyaura Coupling
The stability of this compound is not just an academic concern; it has direct consequences on the success of synthetic reactions.
Mitigating Degradation During Reaction
Given that protodeboronation is accelerated by the basic conditions of the Suzuki-Miyaura reaction, careful selection of reaction parameters is crucial.[3]
-
Choice of Base : While strong bases like NaOH or KOH are effective, they can promote rapid protodeboronation. Consider using milder bases such as K₃PO₄ or K₂CO₃, which often provide a better balance between catalytic activity and substrate stability.[25]
-
Solvent System : The choice of solvent and the amount of water can influence the rate of both the productive coupling and the undesired protodeboronation. Anhydrous conditions can sometimes suppress protodeboronation but may require different catalysts or boronic acid derivatives.
-
Use of Stable Derivatives : If protodeboronation remains a persistent issue, converting the boronic acid to a more stable derivative can be an effective strategy. Air-stable alternatives like potassium organotrifluoroborates, N-methyliminodiacetic acid (MIDA) boronates, or pinacol boronate esters are designed to slowly release the active boronic acid in situ, minimizing its concentration and thus its rate of decomposition.[26][27][28]
Pre-Reaction Stability Assessment Workflow
Before committing large quantities of valuable materials to a reaction, it is prudent to assess the stability of the boronic acid under the planned conditions.
Conclusion
This compound is a powerful reagent whose effectiveness is critically dependent on its chemical integrity. Its primary liabilities—protodeboronation and dehydration to boroxines—are well-understood phenomena that can be effectively managed through disciplined laboratory practice. By implementing the recommended protocols for storage, handling, and analysis outlined in this guide, researchers can significantly enhance the reliability and reproducibility of their synthetic endeavors, ensuring that the full potential of this versatile building block is realized.
References
- 1. This compound | CAS: 458532-99-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. 458532-99-5|this compound|BLD Pharm [bldpharm.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. benchchem.com [benchchem.com]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. file.bldpharm.com [file.bldpharm.com]
- 13. fishersci.com [fishersci.com]
- 14. acrospharma.co.kr [acrospharma.co.kr]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. safety.fsu.edu [safety.fsu.edu]
- 18. wichita.edu [wichita.edu]
- 19. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. benchchem.com [benchchem.com]
- 28. Yoneda Labs [yonedalabs.com]
An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 3-Bromopyridin-4-ylboronic Acid
Introduction: The Strategic Importance of 3-Bromopyridin-4-ylboronic Acid in Modern Drug Discovery
This compound is a pivotal building block in contemporary medicinal chemistry and drug development. Its unique trifunctional nature—a pyridine ring for modulating solubility and providing a hydrogen bond acceptor, a bromine atom serving as a versatile handle for cross-coupling reactions, and a boronic acid moiety enabling further derivatization through Suzuki-Miyaura coupling—makes it an invaluable scaffold for constructing complex molecular architectures. Professionals in pharmaceutical research and development frequently utilize this reagent to synthesize novel heterocyclic compounds with potential therapeutic applications, ranging from kinase inhibitors to agents targeting protein-protein interactions.
Given its critical role, the unambiguous structural confirmation and purity assessment of this compound are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose. This technical guide provides a comprehensive analysis of the ¹H, ¹³C, and ¹¹B NMR spectroscopic data for this compound, offering field-proven insights into spectral interpretation, experimental best practices, and the underlying chemical principles.
Molecular Structure and NMR-Active Nuclei
The structural integrity of this compound is the foundation of its reactivity and utility. Understanding the electronic environment of each atom is key to interpreting its NMR spectra.
// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled, shape=ellipse]; C2 [label="C", pos="1.2,0.5!"]; C3 [label="C", pos="1.2,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="-1.2,-0.5!"]; C6 [label="C", pos="-1.2,0.5!"]; H2 [label="H", pos="2.1,0.9!"]; Br3 [label="Br", pos="2.3,-1!", fontcolor="#FFFFFF", fillcolor="#EA4335", style=filled, shape=ellipse]; B4 [label="B", pos="0,-2!", fontcolor="#FFFFFF", fillcolor="#34A853", style=filled, shape=ellipse]; H5 [label="H", pos="-2.1,-0.9!"]; H6 [label="H", pos="-2.1,0.9!"]; O4a [label="O", pos="-0.8,-2.8!"]; O4b [label="O", pos="0.8,-2.8!"]; H4a [label="H", pos="-1.2,-3.4!"]; H4b [label="H", pos="1.2,-3.4!"];
// Ring bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;
// Substituent bonds C2 -- H2; C3 -- Br3; C4 -- B4; C5 -- H5; C6 -- H6; B4 -- O4a; B4 -- O4b; O4a -- H4a; O4b -- H4b;
// Atom labels within the ring for clarity C2_label [label="2", pos="1.4,0.2!", fontsize=10]; C3_label [label="3", pos="1.4,-0.8!", fontsize=10]; C4_label [label="4", pos="0,-1.3!", fontsize=10]; C5_label [label="5", pos="-1.4,-0.8!", fontsize=10]; C6_label [label="6", pos="-1.4,0.2!", fontsize=10];
}
Figure 1: Structure and atom numbering of this compound.
Part 1: ¹H NMR Spectroscopy Analysis
Proton NMR is the first and most common experiment performed for routine structural verification. The aromatic region of the spectrum provides a unique fingerprint for the substitution pattern of the pyridine ring.
Foundational Principles of ¹H NMR for Pyridine Systems
The chemical shifts of protons on a pyridine ring are highly dependent on their position relative to the electronegative nitrogen atom.[1][2]
-
α-protons (H2, H6): These are the most deshielded due to their proximity to the nitrogen, typically resonating furthest downfield (δ 8.5–9.0 ppm).
-
γ-proton (H4): This proton is at an intermediate position.
-
β-protons (H3, H5): These are the most shielded of the ring protons.
Substituents dramatically influence these shifts. The bromine at C3, being an electronegative atom, will deshield adjacent protons. The boronic acid group at C4 can have a variable effect depending on its ionization state and potential for intermolecular interactions.
Experimental Protocol: ¹H NMR Acquisition
A self-validating protocol ensures reproducibility and accuracy.
Workflow Diagram:
Figure 2: Standard workflow for ¹H NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire a standard 1D proton spectrum. For quantitative analysis (qNMR), ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of any proton to be integrated, typically 5-10 seconds.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm.
Spectral Data and Interpretation
Based on analysis of related structures and general principles of NMR, the following ¹H NMR data are predicted for this compound in DMSO-d6.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.9 | s (singlet) | - |
| H-6 | ~8.7 | d (doublet) | ~5 |
| H-5 | ~7.8 | d (doublet) | ~5 |
| -B(OH)₂ | ~8.4 (broad) | s (singlet) | - |
Interpretation:
-
H-2 (δ ~8.9): This proton is adjacent to the nitrogen (α-position) and is also influenced by the adjacent bromine atom. It is expected to be the most downfield proton and appear as a singlet, as its only close neighbor (H-6) is five bonds away, resulting in negligible coupling.
-
H-6 (δ ~8.7): Also in an α-position to the nitrogen, this proton is significantly deshielded. It will appear as a doublet due to coupling with the adjacent H-5 proton (ortho-coupling, ³J).
-
H-5 (δ ~7.8): This β-proton is coupled to H-6, resulting in a corresponding doublet. Its chemical shift is further upfield compared to the α-protons.
-
-B(OH)₂ (δ ~8.4, broad): The protons of the boronic acid hydroxyl groups are acidic and exchangeable. Their signal is often broad and its chemical shift is highly dependent on concentration, temperature, and the presence of water. In DMSO-d6, they typically appear as a broad singlet.[5]
Part 2: ¹³C NMR Spectroscopy Analysis
¹³C NMR provides crucial information about the carbon skeleton of the molecule, complementing the ¹H NMR data.
Foundational Principles of ¹³C NMR
Carbon chemical shifts in pyridine are influenced by the nitrogen atom and substituents. The carbon attached to the bromine (C-3) will be significantly affected by the heavy atom effect, while the carbon attached to the boron (C-4) will show a characteristic shift. The carbon atoms adjacent to the nitrogen (C-2, C-6) are typically downfield.
Experimental Protocol: ¹³C NMR Acquisition
The protocol is similar to that for ¹H NMR but requires parameters adjusted for the lower sensitivity of the ¹³C nucleus.
Step-by-Step Methodology:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (~15-25 mg) may be beneficial if signal-to-noise is a concern.
-
Instrument Setup: Tune the probe for ¹³C observation.
-
Data Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR. A spectral width of ~220 ppm is standard.
-
Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the DMSO-d6 septet centered at δ 39.52 ppm.[6]
Spectral Data and Interpretation
The predicted ¹³C NMR chemical shifts for this compound in DMSO-d6 are summarized below. Note that the C-B bond can sometimes lead to peak broadening or a complete lack of an observable signal for the carbon attached to boron.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~155 |
| C-6 | ~152 |
| C-5 | ~125 |
| C-3 | ~120 |
| C-4 | (Broad or not observed) |
Interpretation:
-
C-2 and C-6 (δ ~155, ~152): These carbons, being alpha to the nitrogen, are the most deshielded and appear furthest downfield.
-
C-5 (δ ~125): This carbon is in a typical aromatic region for a pyridine ring.
-
C-3 (δ ~120): The carbon directly attached to bromine. While bromine is electronegative, the "heavy atom effect" can induce shielding, shifting the signal upfield relative to what might be expected based on electronegativity alone.[7]
-
C-4: The carbon bearing the boronic acid group. Due to quadrupolar relaxation from the attached boron nucleus, this signal is often very broad or may not be observed at all in a standard ¹³C NMR spectrum.
Part 3: ¹¹B NMR Spectroscopy Analysis
¹¹B NMR is a specialized but highly informative technique for directly probing the chemical environment of the boron atom. It is particularly useful for studying the integrity of the boronic acid group and its interactions.[8]
Foundational Principles of ¹¹B NMR
Boron has two NMR-active isotopes, ¹¹B (I=3/2, 80.1% natural abundance) and ¹⁰B (I=3, 19.9% abundance). ¹¹B is almost always the nucleus of choice due to its higher sensitivity and sharper signals.[6] The chemical shift of ¹¹B is highly sensitive to its coordination number and hybridization:
-
Trigonal Planar (sp²): Found in free boronic acids and their boroxine anhydrides, this form resonates in a downfield region, typically δ 28-33 ppm .[6]
-
Tetrahedral (sp³): This form arises from coordination with a Lewis base (like a solvent molecule or a diol). It is significantly more shielded and resonates upfield, typically in the range of δ 5-15 ppm .[8][9]
Experimental Protocol: ¹¹B NMR Acquisition
Workflow Diagram:
Figure 3: Workflow for ¹¹B NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of this compound as for ¹H NMR. The use of a quartz NMR tube is recommended to avoid the broad background signal from borosilicate glass tubes.[6]
-
Data Acquisition: Tune the spectrometer to the ¹¹B frequency. Acquire a simple 1D spectrum. Proton decoupling is generally not necessary unless resolving B-H couplings is desired.
-
Referencing: The chemical shift is referenced externally to a solution of BF₃·OEt₂ (δ 0.0 ppm).
Expected ¹¹B NMR Spectrum and Interpretation
In a non-coordinating solvent, this compound exists primarily as the free acid, often in equilibrium with its cyclic trimer anhydride, the boroxine.
-
Expected Chemical Shift: A single, potentially broad signal is expected in the range of δ 29-32 ppm in DMSO-d6.[8] This chemical shift is characteristic of a tricoordinate, sp²-hybridized boron atom in an arylboronic acid. The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus.
The presence of a single peak in this region confirms the integrity of the boronic acid functionality. If the sample were to form a stable, tetracoordinate complex with the DMSO solvent or residual water, an additional, sharper signal would be expected at a more upfield chemical shift (e.g., δ 5-15 ppm). The absence of such a signal indicates the compound exists predominantly in its free acid/boroxine form under these conditions.
Conclusion: A Unified Spectroscopic Portrait
The combined analysis of ¹H, ¹³C, and ¹¹B NMR spectra provides a comprehensive and unambiguous characterization of this compound. ¹H NMR confirms the substitution pattern of the pyridine ring, ¹³C NMR validates the carbon framework, and ¹¹B NMR directly probes the state of the crucial boronic acid moiety. For researchers and drug development professionals, a thorough understanding of these spectroscopic signatures is not merely an academic exercise; it is a prerequisite for ensuring the quality of starting materials, validating synthetic transformations, and ultimately, accelerating the discovery of new medicines. This guide provides the foundational data and interpretive logic to confidently employ NMR spectroscopy in the critical assessment of this versatile chemical building block.
References
- 1. mdpi.com [mdpi.com]
- 2. 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691) [hmdb.ca]
- 4. {Supplementary Data} [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Sourcing and Utilizing High-Purity 3-Bromopyridin-4-ylboronic Acid
Abstract
3-Bromopyridin-4-ylboronic acid (CAS No. 458532-99-5) is a pivotal heterocyclic building block in modern organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and materials science sectors. Its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allows for the precise formation of carbon-carbon bonds, introducing the pyridinyl moiety into diverse molecular scaffolds.[1] The success, reproducibility, and scalability of these synthetic endeavors are critically dependent on the purity of the boronic acid reagent. This guide provides an in-depth technical overview for researchers, chemists, and procurement specialists on defining, verifying, and sourcing high-purity this compound, alongside practical guidance for its effective application and handling.
The Strategic Importance of this compound in Synthesis
The pyridine ring is a ubiquitous structural motif in a vast number of FDA-approved drugs and advanced materials. This compound serves as a versatile and efficient precursor for introducing this heterocycle. Its molecular structure, featuring a bromine atom and a boronic acid group on adjacent positions of the pyridine ring, offers distinct reactive handles for sequential and site-selective functionalization.
The primary application lies in the Suzuki-Miyaura cross-coupling reaction , a Nobel Prize-winning methodology that has revolutionized C-C bond formation.[2] In this context, the boronic acid moiety participates in a catalytic cycle with a palladium complex to couple with various organic halides or triflates. The purity of the boronic acid is paramount; impurities can lead to:
-
Reduced Reaction Yields: Competing side reactions and catalyst inhibition.
-
Formation of Impurities: Co-coupling of impurities, complicating purification of the desired product.
-
Poor Reproducibility: Batch-to-batch variability in reagent quality leads to inconsistent results, a critical failure point in drug development and manufacturing.
-
Genotoxicity Concerns: Residual arylboronic acids in final Active Pharmaceutical Ingredients (APIs) can be considered potentially genotoxic impurities, necessitating strict control.[3][4]
Decoding Purity: From Certificate of Analysis to Benchtop Reality
When sourcing this reagent, a purity value of ">98%" on a supplier's website is only the starting point. A thorough evaluation requires a critical assessment of the accompanying Certificate of Analysis (CoA) and an understanding of the potential impurities.
Common Impurities and Their Origin:
-
Boronic Anhydrides (Boroxines): Formed by the dehydration of boronic acids. While often in equilibrium with the acid form in solution, high levels can indicate poor handling or storage.
-
Protodeboronation Products: The C-B bond can be cleaved under certain conditions (especially with heteroaromatic boronic acids), replacing the boronic acid group with a hydrogen atom (in this case, yielding 3-bromopyridine).[3][4] This is a common failure mode in Suzuki reactions.
-
Starting Materials & Reagents: Residuals from the synthetic route, such as 3,4-dibromopyridine or organolithium reagents.[5][6]
-
Inorganic Salts: By-products from workup and purification steps.
Essential Analytical Techniques for Verification:
A credible supplier must provide a batch-specific CoA with data from multiple analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the chemical structure and provides a quantitative measure of organic purity against a known standard.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Separates the main component from non-volatile impurities and confirms the molecular weight. HPLC is essential for accurate purity quantification.[7][8]
-
Water Content (Karl Fischer Titration): Excess water can promote degradation and interfere with moisture-sensitive reactions.
-
Elemental Analysis: Confirms the elemental composition (C, H, N, Br) matches the theoretical values.
A Strategic Workflow for Supplier Selection
Choosing a supplier is a critical step that impacts experimental success and project timelines. The following workflow provides a systematic approach to qualifying and selecting a commercial source.
Caption: A workflow for qualifying commercial chemical suppliers.
Commercial Supplier Overview
The following table summarizes a selection of commercial suppliers offering this compound. This list is not exhaustive but represents a range of common sources for research and development.
| Supplier | CAS Number | Reported Purity | Key Features & Notes |
| Sigma-Aldrich (Merck) | 458532-99-5 | ≥95% - ≥97% | Broad portfolio, extensive documentation, reliable global distribution. Often a benchmark for quality. |
| BLD Pharm | 458532-99-5 | Varies by batch | Offers various pack sizes and provides access to analytical documentation like NMR and LC-MS online.[9] |
| Finetech Industry Limited | 458532-99-5 | High-quality | Offers custom synthesis and bulk quantities, providing COA documentation.[10] |
| Amerigo Scientific | 458532-99-5 | 95% | Distributor serving the life sciences sector. |
| AChemBlock | 1256355-39-1* | 95% | Lists a related isomer, highlighting the importance of verifying the exact CAS number. |
| BuyersGuideChem | 458532-99-5 | Varies | A platform listing multiple producers and suppliers, primarily from China and Germany.[11] |
*Note: It is crucial to verify the correct CAS number (458532-99-5 for this compound) when ordering, as isomers like (4-bromopyridin-3-yl)boronic acid (CAS 1256355-39-1) exist.[12]
Application Protocol: A Robust Suzuki-Miyaura Cross-Coupling
This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.[13]
Reagents & Equipment:
-
This compound (1.2 eq.)
-
Aryl Bromide (1.0 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 eq.)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Schlenk flask or reaction vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask containing a stir bar, add the Aryl Bromide (1.0 eq.), this compound (1.2 eq.), and K₃PO₄ (3.0 eq.).
-
Catalyst/Ligand Addition: In a glovebox or under a positive flow of inert gas, add the Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.) to the flask.
-
Solvent Addition & Degassing: Add the degassed 1,4-dioxane/water solvent mixture. To ensure the removal of oxygen, subject the sealed flask to three cycles of vacuum followed by backfilling with inert gas.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving the palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][14]
Storage, Handling, and Troubleshooting
Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen). For long-term stability, refrigeration (2-8°C) or freezing (-20°C) is recommended to minimize degradation, particularly dehydration to the boroxine and protodeboronation.[9][15]
Troubleshooting:
-
Problem: Low or no product formation.
-
Cause & Solution: The palladium catalyst may be inactive; ensure a reliable source of Pd(0) or use a pre-catalyst that readily forms the active species.[2] The base is crucial for activating the boronic acid; ensure it is anhydrous and of sufficient strength.[16] Degassing must be thorough to remove oxygen, which can deactivate the catalyst.
-
-
Problem: Significant amount of 3-bromopyridine by-product observed.
-
Cause & Solution: This is due to protodeboronation, a known issue with electron-deficient heteroaryl boronic acids.[3][4] This can be exacerbated by prolonged reaction times, excessive water, or high temperatures. Consider using milder conditions, a different base (e.g., KF), or a boronic ester derivative (e.g., pinacol ester) which can be more stable.
-
-
Problem: Difficulty removing boron-containing impurities from the product.
-
Cause & Solution: Residual boronic acid or boroxine can be challenging to remove. A basic aqueous wash (e.g., dilute NaOH) during work-up can help by converting the boronic acid to its water-soluble boronate salt. Alternatively, specialized scavenger resins like diethanolaminomethyl polystyrene can be employed to selectively bind and remove boron species.[3][4] A patented method involves forming a salt of the boronic acid, isolating it, and then re-acidifying to obtain the pure compound.[17]
-
References
- 1. nbinno.com [nbinno.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 458532-99-5|this compound|BLD Pharm [bldpharm.com]
- 10. This compound | CAS: 458532-99-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 11. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 12. 4-Bromopyridine-3-boronic acid 95% | CAS: 1256355-39-1 | AChemBlock [achemblock.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 6-溴-3-吡啶基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Introduction to Suzuki-Miyaura coupling with pyridylboronic acids
Beginning Research on Coupling
I'm starting with focused Google searches to get a grasp on Suzuki-Miyaura couplings using pyridylboronic acids. I'm focusing on the reaction's mechanics, common issues, effective catalyst systems, and ideal reaction conditions. This initial data collection will lay the groundwork for a deeper dive.
Initiating Literature Review
I'm now diving into the literature, analyzing search results to pinpoint key details, experimental methods, and troubleshooting techniques. I'm focusing on authoritative sources, like journals and guides. Next up, I will craft an outline, emphasizing the significance of pyridyl structures and the coupling's utility, followed by the specific challenges of pyridylboronic acids. I'll then create a visual representation of the catalytic cycle.
Analyzing Found Information
I've refined my initial search strategies to target specific aspects like mechanistic details, common experimental procedures, and effective troubleshooting techniques for Suzuki-Miyaura couplings involving pyridylboronic acids. My focus has narrowed to authoritative sources. I'm now structuring the guide to start by emphasizing pyridyl structures in pharmaceuticals and the coupling's utility before focusing on the unique challenges presented by pyridylboronic acids. I'm about to design a visual of the catalytic cycle.
Role of 3-Bromopyridin-4-ylboronic acid in medicinal chemistry
An In-Depth Technical Guide to the Role of 3-Bromopyridin-4-ylboronic Acid in Medicinal Chemistry
Authored by: A Senior Application Scientist
In the landscape of modern drug discovery, the strategic incorporation of heterocyclic scaffolds is paramount for modulating the pharmacological profiles of lead compounds. Among the vast arsenal of chemical building blocks, this compound has emerged as a uniquely powerful and versatile reagent. Its dual-functional nature, featuring both a reactive boronic acid moiety and a synthetically adaptable bromo substituent, provides medicinal chemists with a robust tool for molecular architecture. This guide elucidates the fundamental properties, core synthetic applications, and strategic importance of this compound, with a primary focus on its application in palladium-catalyzed cross-coupling reactions for the synthesis of complex, biologically active molecules. We will explore its role in the construction of kinase inhibitors and other therapeutic agents, providing detailed mechanistic insights and field-proven experimental protocols to empower researchers in their drug development endeavors.
Introduction: A Bifunctional Linchpin for Drug Discovery
The pursuit of novel therapeutic agents is an exercise in molecular precision. The ability to systematically and efficiently construct complex organic molecules with desired biological activities is the cornerstone of medicinal chemistry. In this context, building blocks that offer both versatility and predictability are invaluable. This compound is one such reagent, a stable yet highly reactive molecule that serves as a linchpin in the synthesis of a wide array of pharmacologically relevant compounds.[1]
The structure of this compound is key to its utility. It features a pyridine ring, a common motif in many therapeutic agents known to enhance solubility and engage in critical hydrogen bonding interactions with biological targets.[1][2] This ring is functionalized with two key groups:
-
A boronic acid [-B(OH)₂] at the 4-position, which is a primary participant in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of new carbon-carbon bonds.[3][4]
-
A bromine atom at the 3-position, which can serve as a handle for subsequent orthogonal coupling reactions, allowing for the sequential and controlled elaboration of the molecular scaffold.
This guide provides an in-depth examination of this reagent, from its fundamental properties to its application in the synthesis of targeted therapies, offering a comprehensive resource for scientists engaged in the art and science of drug design.
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of a reagent is fundamental to its effective application. This compound is a stable, typically solid compound that is amenable to standard laboratory handling.[5]
| Property | Value |
| CAS Number | 458532-99-5[5][6] |
| Molecular Formula | C₅H₅BBrNO₂ |
| Molecular Weight | 201.82 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
The reactivity of this molecule is governed by its two functional groups. The boronic acid is a Lewis acid due to the vacant p-orbital on the boron atom.[7] In the presence of a base, it readily forms a more nucleophilic boronate complex, which is the active species in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[8] The carbon-bromine bond is a classic handle for palladium-catalyzed reactions, providing a site for oxidative addition. The strategic placement of these two groups allows for a diverse range of synthetic transformations.
The Core Application: Suzuki-Miyaura Cross-Coupling
The most prominent role of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process is one of the most powerful and widely used methods for constructing biaryl and heteroaryl structures, which are prevalent in pharmaceuticals.[4][8][9]
Mechanistic Rationale
The causality behind the Suzuki-Miyaura reaction's success lies in its robust and well-understood catalytic cycle, which is tolerant of a wide variety of functional groups. The cycle proceeds through three fundamental steps:
-
Oxidative Addition: A low-valent Palladium(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the coupling partner), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid forms an "ate" complex (boronate). This complex then transfers its organic substituent (the 3-bromo-4-pyridinyl group) to the palladium center, displacing the halide. This is the crucial step where the boronic acid reagent delivers its payload.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
Standardized Protocol for Suzuki-Miyaura Coupling
The following protocol represents a self-validating system for a typical small-scale coupling reaction. The choice of catalyst, ligand, base, and solvent is critical for success and can be optimized based on the specific substrates.
Objective: To synthesize a 4-aryl-3-bromopyridine derivative.
Materials:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DME/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.5 equiv).
-
Inerting: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Then, add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove the base and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Strategic Applications in Drug Candidate Synthesis
The true value of this compound is realized in its application to synthesize molecules targeting specific diseases. Its structure is particularly relevant in the field of oncology, specifically in the development of protein kinase inhibitors.
Construction of Kinase Inhibitors
Protein kinases are a major class of drug targets, and their dysregulation is a hallmark of many cancers.[10] Many kinase inhibitors are designed to compete with ATP for binding in the enzyme's active site.[2] The pyridine moiety is a privileged structure in this context, as its nitrogen atom can form a crucial hydrogen bond with the "hinge region" of the kinase, mimicking the interaction of the adenine ring of ATP.[2]
By using this compound, medicinal chemists can readily synthesize scaffolds where the pyridine ring is positioned to act as this hinge-binder. The bromine at the 3-position can then be used as a point of diversification to explore the structure-activity relationship (SAR) and optimize potency, selectivity, and pharmacokinetic properties.[10]
This two-step coupling strategy allows for the creation of large libraries of related compounds, which is essential for modern drug discovery programs. For example, novel inhibitors of c-Jun N-terminal kinase (JNK) and protein kinase CK2 have been developed using pyridine and thienopyrimidine scaffolds, highlighting the importance of such heterocyclic cores.[10][11]
Broader Therapeutic Potential
While prominent in oncology, the utility of this reagent is not limited to kinase inhibitors. The 3-bromopyridine motif is a key component in compounds being investigated for a range of diseases, including central nervous system (CNS) disorders, viral infections, and inflammatory conditions.[1] The ability to rapidly generate analogs using this compound accelerates the discovery of new treatments in these and other therapeutic areas.
Synthesis of this compound
For a complete understanding, it is useful to know how the reagent itself is prepared. A common and effective method involves the directed ortho-metalation of 3-bromopyridine.
The synthesis typically begins with 3-bromopyridine.[12] This starting material is treated with a strong lithium base, such as n-butyllithium (n-BuLi), at low temperatures.[13] The base selectively deprotonates the C4 position, which is activated by the adjacent nitrogen and bromine atoms, to form a 3-bromo-4-lithiopyridine intermediate. This highly reactive organolithium species is then quenched with a trialkyl borate, such as triisopropyl borate, followed by an acidic workup to yield the final this compound product.[13]
Conclusion
This compound stands as a testament to the power of rational reagent design in medicinal chemistry. Its bifunctional nature provides a pre-installed pyridine core, a valuable pharmacophore, along with two distinct and orthogonally reactive handles for molecular elaboration. Its primary application in the Suzuki-Miyaura cross-coupling reaction has streamlined the synthesis of complex heteroaryl compounds, particularly in the development of kinase inhibitors. As drug discovery continues to demand more sophisticated and precisely tailored molecules, the strategic use of versatile building blocks like this compound will remain a critical component of the medicinal chemist's toolkit, enabling the rapid and efficient exploration of chemical space in the ongoing quest for new and effective medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 458532-99-5 [chemicalbook.com]
- 6. 458532-99-5|this compound|BLD Pharm [bldpharm.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Physical and chemical properties of 3-Bromopyridin-4-ylboronic acid
An In-depth Technical Guide to 3-Bromopyridin-4-ylboronic Acid for Advanced Chemical Synthesis
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a pivotal reagent in modern synthetic chemistry, particularly within pharmaceutical and materials science research. Designed for chemists, researchers, and drug development professionals, this document moves beyond a simple data sheet to offer a comprehensive understanding of the compound's properties, reactivity, and practical application, grounded in established scientific principles.
Introduction: A Versatile Heterocyclic Building Block
This compound (CAS No. 458532-99-5) has emerged as a highly valuable heterocyclic building block.[1] Its structure, featuring a pyridine ring substituted with both a bromine atom and a boronic acid functional group, offers dual reactivity. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.[2][3] Simultaneously, the bromo-substituent provides an additional synthetic handle for subsequent transformations. This unique combination allows for the strategic and efficient construction of complex, pyridine-containing molecules, which are prevalent scaffolds in many pharmacologically active compounds.[4][5]
Physicochemical Properties: A Data-Driven Overview
The physical and chemical characteristics of a reagent are critical for its proper handling, storage, and application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [6] |
| CAS Number | 458532-99-5 | [6][7] |
| Molecular Formula | C₅H₅BBrNO₂ | [6][7][8] |
| Molecular Weight | 201.81 g/mol | [7][8][9] |
| Purity | Typically ≥95% | [8] |
| Appearance | Data not consistently available; typically an off-white to pale solid. | |
| Melting Point | Not explicitly reported in provided sources; boronic acids often have high melting points (>300°C for the related 3-Pyridinylboronic acid[10]). | |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and alcohols. Limited solubility in nonpolar solvents and water. | |
| Storage Conditions | Sealed in a dry environment, store in a freezer under -20°C to prevent degradation.[7] | |
| InChI Key | KGJJYDKVEPQIKZ-UHFFFAOYSA-N | [6][9] |
Chemical Reactivity and Synthetic Utility
The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning transformation is one of the most powerful methods for forming C-C bonds between sp²-hybridized carbon atoms.[2]
The Suzuki-Miyaura Coupling Mechanism
The reaction proceeds through a catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) complex.
-
Transmetalation : A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (the 3-bromopyridin-4-yl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.
References
- 1. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | CAS: 458532-99-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. 458532-99-5|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. 3-ピリジンボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
Solubility of 3-Bromopyridin-4-ylboronic acid in common organic solvents
An In-depth Technical Guide to the Solubility of 3-Bromopyridin-4-ylboronic acid in Common Organic Solvents
Introduction
This compound (C₅H₅BBrNO₂) is a heterocyclic organoboron compound of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its utility as a building block, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures. A fundamental, yet often overlooked, parameter crucial for the successful application of this reagent is its solubility in common organic solvents. This property dictates the choice of reaction media, influences reaction kinetics, and is paramount for developing effective purification and formulation strategies.
While extensive quantitative solubility data for many common reagents are readily available, specific data for this compound is not widely published. This guide, therefore, serves a dual purpose: first, to provide a robust theoretical framework for understanding and predicting its solubility based on first principles and data from analogous compounds, and second, to equip the research scientist with a detailed experimental protocol for the precise determination of its solubility in any solvent of interest.
Theoretical Framework: Factors Governing Solubility
The solubility of this compound is a multifactorial property governed by the interplay between its unique molecular structure and the physicochemical properties of the solvent.
-
The Boronic Acid Moiety (-B(OH)₂): The dihydroxyl groups on the boron atom are pivotal. They can act as both hydrogen bond donors and acceptors, facilitating dissolution in protic and polar aprotic solvents.[3] This is a primary driver of solubility in solvents like alcohols and water.
-
The Pyridine Ring: The presence of the nitrogen atom within the aromatic ring makes this compound a polar molecule.[4] This nitrogen can act as a hydrogen bond acceptor, further enhancing solubility in polar protic solvents. Its aromatic character also allows for π-π stacking interactions, which can be a factor in certain aromatic solvents.
-
The Bromo Substituent: The bromine atom adds to the molecule's molecular weight and polarizability. While it is an electron-withdrawing group, its primary influence on solubility is through its contribution to van der Waals forces and dipole-dipole interactions.
-
Boroxine Formation: A critical consideration for boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[5][6] This equilibrium is solvent and temperature-dependent and can significantly complicate solubility measurements, as the solubility of the boroxine anhydride differs from that of the parent acid.[6] Obtaining reproducible data, therefore, requires careful control of experimental conditions.
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// Edges edge [style=dashed]; substance -- boronic_acid [label=" Influences "]; substance -- pyridine_ring [label=" Influences "]; substance -- bromo [label=" Influences "]; substance -- boroxine [label=" Influences "];
boronic_acid -- h_bond [label=" Donor/\nAcceptor "]; pyridine_ring -- h_bond [label=" Acceptor "]; boronic_acid -- polarity [label=" Interacts with "]; pyridine_ring -- polarity [label=" Interacts with "]; bromo -- polarity [label=" Interacts with "]; boroxine -- temp [label=" Dependent on "]; } }
Caption: Key molecular and external factors influencing the solubility of this compound.
Predicted Solubility Profile in Common Organic Solvents
Lacking direct quantitative data, we can infer the solubility profile of this compound by examining structurally similar compounds, such as phenylboronic acid.[6][7] Studies on phenylboronic acid show high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbons.[6][7] The introduction of the polar pyridine ring is expected to enhance solubility in polar solvents compared to phenylboronic acid.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Causality |
| Polar Protic | Methanol, Ethanol | High | The boronic acid and pyridine nitrogen can hydrogen bond extensively with the solvent's hydroxyl groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High to Moderate | Strong dipole-dipole interactions are expected. Solvents like DMSO and DMF are excellent coordinating solvents. Acetone is generally a good solvent for boronic acids.[6] |
| Ethers | Tetrahydrofuran (THF), Dioxane | High to Moderate | Ethers are effective solvents for boronic acids, likely due to their ability to act as hydrogen bond acceptors.[6] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | While polar, these solvents lack hydrogen bonding capabilities, limiting solubility compared to protic or highly polar aprotic solvents.[6][7] |
| Aromatic | Toluene, Benzene | Low | Interactions are limited primarily to weaker van der Waals forces. The polarity mismatch is significant. |
| Nonpolar Aliphatic | Hexanes, Heptane | Very Low / Insoluble | The high polarity of the solute is incompatible with nonpolar solvents. These are useful as anti-solvents for precipitation or purification.[6] |
Experimental Protocol for Solubility Determination
To obtain accurate, quantitative solubility data, an experimental approach is necessary. The dynamic (or synthetic) method is a reliable technique for determining the solubility of boronic acids as it minimizes the impact of anhydride formation by observing the dissolution point upon a controlled temperature change.[5][6][8]
Principle
A biphasic mixture of the solute (this compound) and the chosen solvent of a precisely known composition is prepared. The mixture is heated at a slow, controlled rate with vigorous stirring. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium temperature for that specific concentration. Repeating this for various compositions allows for the construction of a solubility curve.
Materials and Equipment
-
This compound (high purity)
-
High-purity organic solvents
-
Analytical balance (±0.1 mg)
-
Jacketed glass vessel with magnetic stirrer
-
Circulating bath with temperature control (±0.1 °C)
-
Calibrated digital thermometer (±0.05 °C)
-
Light source and detector (or visual observation against a dark background)
Step-by-Step Methodology
-
Preparation: Accurately weigh a specific amount of this compound and the desired solvent directly into the jacketed glass vessel. Seal the vessel to prevent solvent evaporation.
-
Initial State: Set the circulating bath to a temperature where the compound is not fully soluble. Begin vigorous stirring to ensure a uniform suspension.
-
Controlled Heating: Program the circulating bath to increase the temperature at a very slow, constant rate (e.g., 0.2-0.3 K/hour). A slow heating rate is critical for ensuring the system remains at or near thermal equilibrium.[5]
-
Observation: Continuously monitor the mixture for the disappearance of turbidity. The exact temperature at which the solution becomes perfectly clear is the solubility point for that composition. This can be determined visually or more accurately using a turbidity sensor or light-scattering probe.
-
Data Recording: Record the temperature and the corresponding mole fraction of the solute.
-
Repeat: Repeat steps 1-5 for several different compositions to generate a series of data points.
-
Data Analysis: Plot the temperature (°C or K) versus the mole fraction (x) of this compound to generate the solubility curve for that specific solvent.
dot graph "Experimental_Workflow" { rankdir=TB; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.3,0.2"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
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// Edges prep -> mix; mix -> heat; heat -> observe; observe -> record; record -> repeat; repeat -> prep [label=" New Sample "]; repeat -> plot [label=" Sufficient Data "]; }
Caption: Workflow for the dynamic determination of boronic acid solubility.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care. While a specific, comprehensive toxicological profile is not available, data from analogous compounds such as (3-Methylpyridin-4-yl)boronic acid and 5-bromopyridine-3-boronic acid suggest the following hazards:
Standard Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, nitrile gloves, and a lab coat.[9][11]
-
Avoid inhalation of dust and contact with skin and eyes.[11]
-
Store in a cool, dry place in a tightly sealed container.[9]
Conclusion
Understanding the solubility of this compound is essential for its effective use in research and development. While quantitative data is sparse in the literature, a qualitative profile can be reliably predicted based on its molecular structure and comparisons with similar boronic acids. It is expected to be highly soluble in polar protic solvents (methanol, ethanol), moderately to highly soluble in polar aprotic solvents (DMSO, THF, acetone), and poorly soluble in nonpolar hydrocarbons (hexanes, toluene). For applications requiring precise solubility data, the dynamic experimental method detailed in this guide provides a robust and reproducible means of generating accurate solubility curves. Adherence to proper safety protocols is mandatory when handling this and any laboratory reagent.
References
- 1. This compound | CAS: 458532-99-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. (3-Methylpyridin-4-yl)boronic acid | C6H8BNO2 | CID 44754762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. acrospharma.co.kr [acrospharma.co.kr]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Utilizing 3-Bromopyridin-4-ylboronic Acid
Introduction: Navigating the Intricacies of Heterocyclic Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] Within the pharmaceutical and materials science sectors, the incorporation of nitrogen-containing heterocycles, such as pyridine, is a recurrent motif of profound importance. 3-Bromopyridin-4-ylboronic acid is a particularly intriguing bifunctional building block, presenting both a nucleophilic boronic acid and an electrophilic bromide on the same pyridine core. This unique arrangement offers opportunities for controlled, sequential cross-coupling reactions but also introduces specific challenges, most notably the potential for self-coupling.
This guide provides a comprehensive protocol for the successful Suzuki coupling of this compound with a partner aryl halide. We will delve into the mechanistic rationale behind the selection of reagents and conditions, offer a detailed step-by-step procedure, and provide a troubleshooting framework to address common pitfalls, ensuring a high degree of reproducibility and success for researchers in the field.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is paramount for rational troubleshooting and optimization.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle commences with the oxidative addition of an aryl halide (R-X) to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic moiety from the boronic acid (R'-B(OH)2), activated by a base, is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond in the desired biaryl product (R-R') and regenerates the active Pd(0) catalyst.[3]
Challenges in Coupling Pyridine-Containing Substrates
The presence of the pyridine nitrogen introduces a significant challenge. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4][5] This is particularly problematic with 2-substituted pyridines, a phenomenon often referred to as the "2-pyridyl problem". While this compound does not have a substituent at the 2-position, the proximity of the nitrogen to the reaction centers can still influence the reaction's efficiency. To counteract this, the use of bulky, electron-rich phosphine ligands is often necessary to shield the palladium center and promote the desired catalytic activity.[5]
Another critical consideration is the propensity for protodeboronation, where the C-B bond of the boronic acid is cleaved by a proton source, such as water, to yield the corresponding unsubstituted pyridine.[4] This side reaction depletes the nucleophilic partner and reduces the overall yield. Therefore, maintaining anhydrous conditions is crucial for success.[4]
Experimental Protocol: Suzuki Coupling of this compound with an Aryl Halide
This protocol provides a general starting point for the Suzuki coupling of this compound with a representative aryl bromide. Optimization of the reaction parameters may be necessary for different coupling partners.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous and finely ground
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and anhydrous, finely ground potassium phosphate (2.0 equiv.).
-
Catalyst Preparation: In a separate vial, under an inert atmosphere, prepare the catalyst pre-mixture by dissolving Palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Reaction Mixture Assembly: Add anhydrous, degassed 1,4-dioxane to the Schlenk flask containing the reagents. Stir the mixture for 10-15 minutes to ensure good suspension.
-
Catalyst Addition: Add the prepared catalyst solution to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aryl bromide.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Rationale for Reagent Selection:
| Reagent/Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) | The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. Bulky phosphine ligands are crucial to prevent catalyst inhibition by the pyridine nitrogen and to facilitate the oxidative addition and reductive elimination steps, especially with less reactive aryl halides.[5][6] |
| Base | Anhydrous, finely ground K₃PO₄ or Cs₂CO₃ | A base is required to activate the boronic acid for transmetalation.[7] Stronger, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases. Using an anhydrous, finely ground base minimizes protodeboronation and ensures its availability in the reaction mixture.[4] |
| Solvent | Anhydrous aprotic polar solvents (e.g., 1,4-Dioxane, Toluene, THF) | These solvents are effective at dissolving the reagents and are compatible with the reaction conditions. The use of anhydrous solvents is critical to suppress protodeboronation.[4] |
| Temperature | 80-100 °C | Elevated temperatures are often required to drive the reaction to completion, particularly with less reactive aryl halides.[8] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Catalyst inhibition by pyridine nitrogen- Insufficiently active aryl halide | - Ensure all reagents and solvents are anhydrous and properly degassed to prevent catalyst oxidation.[4] - Increase the loading of the phosphine ligand or switch to a bulkier ligand (e.g., XPhos).- Increase the reaction temperature or consider using a more reactive aryl iodide or triflate.[3] |
| Significant Protodeboronation | - Presence of water in the reaction | - Use anhydrous solvents and reagents. Ensure the base is thoroughly dried.[4] - Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction | - Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[3] |
| Self-Coupling of this compound | - Similar reactivity of the C-Br bond and the boronic acid moiety under the reaction conditions | - Use a more reactive aryl halide partner (e.g., an aryl iodide) to favor intermolecular coupling.- Slowly add the this compound to the reaction mixture containing the aryl halide and catalyst to maintain a low concentration of the bifunctional reagent. |
| Difficulty in Product Purification | - Presence of closely eluting byproducts (e.g., homocoupled products) | - Optimize the reaction conditions to minimize byproduct formation.- Employ alternative purification techniques such as preparative HPLC or crystallization. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of complex pyridine-containing molecules. By understanding the underlying mechanistic principles and potential challenges, and by employing the carefully selected conditions outlined in this guide, researchers can effectively navigate the intricacies of this transformation. The provided protocol and troubleshooting guide serve as a robust starting point for the successful application of this versatile building block in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. uwindsor.ca [uwindsor.ca]
Application Note & Protocol: Synthesis of 3-Aryl-Pyridin-4-Amine Derivatives via Suzuki Coupling
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 3-Aryl-Pyridin-4-Amine Scaffolds
The 3-aryl-pyridin-4-amine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence is a testament to the pyridine ring's ability to modulate key pharmaceutical properties such as solubility, polarity, and metabolic stability. The nitrogen atom within the heterocycle can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets. Consequently, derivatives of this class are integral to the discovery and development of novel therapeutics across various disease areas.
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the construction of carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl systems.[1][2] Its operational simplicity, tolerance of a wide array of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool in modern organic synthesis.[3][4] This application note provides a detailed guide to the synthesis of 3-aryl-pyridin-4-amine derivatives, leveraging the efficiency and robustness of the Suzuki coupling. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss key considerations for successful synthesis and purification.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[5] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the pyridyl halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. The strength of the C-X bond is a critical factor, with reactivity generally following the trend I > Br > Cl.[6] For less reactive chlorides, the use of bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands is often necessary to facilitate this rate-determining step.[6][7]
-
Transmetalation: The aryl group (R²) from the organoboron species is transferred to the palladium center. This step requires the presence of a base, which activates the boronic acid by forming a more nucleophilic borate species.[8][9][10][11] The choice of base is crucial and can significantly impact the reaction outcome.
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the 3-aryl-pyridin-4-amine product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]
Experimental Protocol: Synthesis of 3-Aryl-Pyridin-4-Amine
This protocol provides a general method for the Suzuki coupling of a 3-halopyridin-4-amine with an arylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Bromo-pyridin-4-amine | ≥98% | Commercially Available | Can be synthesized if needed.[12] |
| Arylboronic Acid | ≥97% | Commercially Available | A wide variety are available.[13] |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Other Pd sources can be used.[14] |
| SPhos | ≥98% | Commercially Available | Buchwald ligand, crucial for challenging couplings.[15] |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercially Available | A strong base often effective for aryl chlorides.[15] |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Degas thoroughly before use. |
| Deionized Water | High Purity | In-house | Degas thoroughly before use. |
| Diethyl Ether | ACS Grade | Commercially Available | For extraction. |
| Brine | Saturated NaCl solution | In-house | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
Reaction Workflow
Figure 2: Generalized experimental workflow for a Suzuki coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-pyridin-4-amine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (2.0-3.0 equiv.).[15]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as the active Pd(0) species is sensitive to oxygen.[15]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to achieve a concentration of the limiting reagent between 0.1 M and 0.5 M.[15]
-
Catalyst Addition: To the stirred suspension, add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[15]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed or no further conversion is observed.[15]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[15] The crude product is then purified by column chromatography on silica gel to afford the desired 3-aryl-pyridin-4-amine.[15]
Results and Discussion: Key Considerations for Success
The success of the Suzuki coupling for synthesizing 3-aryl-pyridin-4-amine derivatives hinges on several factors.
Choice of Halide and Boronic Acid Derivative
While 3-bromopyridin-4-amine is a common starting material, 3-chloropyridin-4-amine can also be used, though it generally requires more forcing conditions and a more active catalyst system due to the stronger C-Cl bond.[6] The choice between arylboronic acids and their corresponding pinacol esters can also influence reaction efficiency, with esters sometimes offering greater stability and reduced side reactions.[13]
Catalyst and Ligand Selection
For challenging substrates like electron-rich or sterically hindered pyridines, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) are often essential for achieving good yields by promoting the oxidative addition step.[6][14]
The Role of the Base and Solvent
The base is not merely a proton scavenger; it plays a critical role in activating the boronic acid for transmetalation.[8][9] Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective, particularly for less reactive aryl chlorides.[15] The solvent system, typically a mixture of an organic solvent like dioxane or toluene and water, influences the solubility of the reagents and the base's efficacy. Anhydrous conditions can also be employed to minimize protodeboronation, a common side reaction.[16]
Potential Side Reactions and Troubleshooting
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct.[16] This can be minimized by using anhydrous conditions or a less nucleophilic base.
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur. This is often more prevalent at higher catalyst loadings or temperatures.[17]
-
Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The use of appropriate ligands can mitigate this effect.[16]
If a reaction fails or gives a low yield, consider the following troubleshooting steps: screen different catalyst/ligand combinations, vary the base and solvent system, and adjust the reaction temperature.[15]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 3-aryl-pyridin-4-amine derivatives. By carefully selecting the starting materials, catalyst system, and reaction conditions, researchers can efficiently access a wide range of these valuable compounds for applications in drug discovery and development. The protocol and insights provided in this application note serve as a comprehensive guide to aid in the successful implementation of this powerful synthetic transformation.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CAS 13534-98-0: 4-Amino-3-bromopyridine | CymitQuimica [cymitquimica.com]
- 13. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. thieme-connect.com [thieme-connect.com]
- 15. benchchem.com [benchchem.com]
- 16. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Introduction: The Significance and Challenges of 4-Aryl Pyridine Synthesis
An Application Guide to Palladium-Catalyzed Cross-Coupling of 3-Bromopyridin-4-ylboronic Acid
Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth analysis and practical protocols for the palladium-catalyzed cross-coupling of this compound, a critical transformation for synthesizing 4-arylpyridine scaffolds. These structural motifs are prevalent in pharmaceuticals and advanced materials, making robust and scalable synthetic methods highly valuable.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into catalyst selection, reaction optimization, and execution to navigate the specific challenges posed by pyridine-containing substrates.
The pyridine ring is a fundamental heterocycle in medicinal chemistry, and its substitution pattern dictates biological activity. The 4-aryl-3-bromopyridine core is a versatile intermediate, allowing for subsequent functionalization at the bromine-bearing position. However, the Suzuki-Miyaura coupling of pyridine-based reagents is not always straightforward. The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5] Furthermore, pyridinyl boronic acids can be susceptible to protodeboronation, a side reaction that cleaves the C-B bond and reduces product yield.[6][7]
This guide addresses these challenges by elucidating the reaction mechanism and providing a systematic approach to selecting catalysts, ligands, and conditions tailored for the this compound substrate.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][8][9] Understanding this mechanism is paramount for rational troubleshooting and optimization.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the electrophile (in this case, an aryl bromide coupling partner) to form a Pd(II) complex.[9] For this reaction, this compound acts as the nucleophilic partner, coupling with an aryl or heteroaryl halide.
-
Transmetalation: This is often the rate-determining step. The organoboron species (this compound) is activated by a base to form a more nucleophilic boronate complex.[10][11] This boronate then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple to form the new carbon-carbon bond, yielding the desired 4-aryl-3-bromopyridine product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][9]
Key Reagent Classes and Their Roles
The success of the coupling reaction is critically dependent on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent system.
Palladium Precatalysts
The active catalyst is a Pd(0) species, but it is often generated in situ from more stable and commercially available Pd(II) precatalysts.[8]
-
Pd(0) Sources: Complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common Pd(0) sources that enter the catalytic cycle directly.[8][12] Pd(PPh₃)₄ is convenient as it comes with its own ligand, but it can be sensitive to air and heat.
-
Pd(II) Sources: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride complexes (e.g., PdCl₂(dppf)) are air-stable and widely used. They require in situ reduction to Pd(0) to initiate catalysis, a process often facilitated by phosphine ligands or other reagents in the mixture.
Ligands: The Key to Success with Heterocycles
Ligands stabilize the palladium center, modulate its reactivity, and are crucial for achieving high yields, especially with challenging substrates like pyridines.[12][13]
-
Triarylphosphines (e.g., PPh₃): These are the traditional ligands for Suzuki couplings. While effective for simple substrates, they often fail with electron-deficient or sterically hindered partners.
-
Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos have revolutionized cross-coupling chemistry.[12][13] Their large steric bulk promotes the reductive elimination step, while their strong electron-donating character facilitates the oxidative addition of less reactive halides. These are often the ligands of choice for heteroaryl couplings.[13]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form highly stable bonds with palladium.[12] This stability translates to high catalyst turnover numbers and resistance to deactivation, making them excellent for difficult couplings.
The Role of the Base
The base is not a passive component; it is essential for the transmetalation step.[10][11] It reacts with the boronic acid to form an anionic "ate" complex (e.g., R-B(OH)₃⁻), which is significantly more nucleophilic and readily transfers its organic group to the palladium center.[11]
-
Common Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.
-
Base Strength: The choice of base can influence reaction rates and side reactions. Stronger bases can sometimes accelerate the desired reaction but may also promote protodeboronation or other undesired pathways. Screening is often necessary.
Solvent Systems
The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.
-
Aprotic Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), and Toluene are common choices.[10]
-
Aqueous Mixtures: Suzuki reactions are often performed in biphasic solvent systems, such as Dioxane/Water or Toluene/Water.[10] The aqueous phase helps to dissolve the inorganic base, facilitating its role in the catalytic cycle. Rigorous degassing of solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Comparative Guide to Palladium Catalyst Systems
Choosing the right combination of palladium precatalyst and ligand is critical. The following table provides a comparative overview of common systems for heterocyclic Suzuki couplings.
| Catalyst System (Precatalyst + Ligand) | Key Features & Advantages | Considerations & Disadvantages | Typical Scope & Use Case |
| Pd(PPh₃)₄ | Commercially available, single-component catalyst.[12] | Air and heat sensitive. Often requires higher temperatures and catalyst loadings. May be ineffective for challenging heteroaryl chlorides.[12] | Simple aryl bromides and iodides. Good starting point for initial screening. |
| Pd(OAc)₂ / SPhos or XPhos | Highly active for a broad range of substrates, including heteroaryl chlorides.[13] Often effective at room temperature with low catalyst loadings.[13] | Two-component system. Ligands can be expensive. | The "go-to" system for challenging couplings, including sterically hindered and electron-deficient substrates like pyridines.[13] |
| PdCl₂(dppf) | Air-stable, reliable precatalyst. The dppf ligand is effective for a variety of couplings. | May be less active than modern Buchwald-type catalysts for highly challenging substrates. | General-purpose catalyst for a wide range of aryl and heteroaryl bromides. |
| Pd-PEPPSI™-IPr (NHC Precatalyst) | Air and moisture stable, easy to handle.[8] High thermal stability and catalyst efficiency (high TONs). | Can be more expensive than phosphine-based systems. | Excellent for sterically demanding couplings and substrates prone to catalyst deactivation. |
Experimental Protocols
Safety Note: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents should be handled with care.
Protocol 1: General Screening Conditions
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask, magnetic stir bar, condenser, argon/nitrogen line
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Conditions with a Buchwald Ligand
This protocol is recommended for higher yields and for more challenging or sterically hindered aryl halide partners.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl chloride) (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Toluene and Water (5:1 v/v), degassed
-
Schlenk flask, magnetic stir bar, condenser, argon/nitrogen line
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl halide, and K₃PO₄.
-
In a separate vial, weigh Pd₂(dba)₃ and SPhos, and add them to the Schlenk flask under a positive flow of inert gas.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent mixture (Toluene/Water) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress. Reactions with Buchwald ligands are often faster than with PPh₃.
-
Follow steps 7-9 from Protocol 1 for workup and purification.
Troubleshooting and Key Insights
-
Problem: Low or no conversion.
-
Cause & Solution: The Pd(0) catalyst may have been deactivated by oxygen. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. Consider screening a different ligand class (e.g., move from PPh₃ to a Buchwald ligand like SPhos) or a different base (e.g., from K₂CO₃ to the stronger K₃PO₄).[13]
-
-
Problem: Significant protodeboronation of this compound is observed.
-
Cause & Solution: This side reaction is often promoted by excess water or a base that is too strong for the substrate. Try using anhydrous solvents or a milder base. MIDA boronates are a known alternative that are more stable and less prone to protodeboronation.[14]
-
-
Problem: Formation of bi-pyridine homocoupling product.
-
Cause & Solution: This can occur if the transmetalation step is slow relative to other pathways. Using a more effective ligand (e.g., Buchwald-type) can accelerate the desired cross-coupling and minimize this side product.[13]
-
-
Insight: The Lewis basicity of the pyridine nitrogen can be a double-edged sword. While it can inhibit the catalyst, this interaction can also be exploited. Some specialized ligands are designed to have a secondary interaction with the heteroatom, directing the catalyst and accelerating the reaction.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a powerful method for accessing valuable 4-arylpyridine intermediates. Success in this transformation hinges on a rational approach to catalyst and condition selection. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes offer superior reactivity, broader substrate scope, and higher yields, particularly for challenging heteroaromatic substrates. By understanding the underlying mechanism and systematically optimizing the key reaction parameters—catalyst, ligand, base, and solvent—researchers can reliably and efficiently synthesize these important molecular building blocks for drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
One-pot synthesis of biarylpyridines using 3-Bromopyridin-4-ylboronic acid
Application Notes & Protocols
Topic: One-Pot Synthesis of Biarylpyridines Using 3-Bromopyridin-4-ylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
A Streamlined Approach to Core Pharmaceutical Scaffolds: The One-Pot Suzuki-Miyaura Coupling for Biarylpyridine Synthesis
Biarylpyridine motifs are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents due to their unique electronic properties and ability to engage in critical binding interactions with biological targets.[1][2][3] Traditionally, the synthesis of these compounds involves multi-step sequences that can be time-consuming and generate significant waste. This guide details a highly efficient, one-pot methodology for synthesizing biarylpyridines by leveraging the power of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] By utilizing this compound as a key building block, this protocol offers a convergent and atom-economical route to valuable molecular architectures.[6][7]
One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are gaining prominence as they circumvent the need for lengthy separation and purification of intermediates, thus saving time and resources.[8][9][10] The protocol described herein employs an in-situ borylation of an aryl halide followed by a direct Suzuki-Miyaura coupling with this compound, eliminating the need to isolate the often unstable intermediate arylboronic acid or ester.[9][11][12]
Pillar 1: The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers. The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[13][14] Understanding this catalytic cycle is paramount for troubleshooting and optimizing the reaction.
The cycle comprises three fundamental steps:
-
Oxidative Addition: A low-valent Pd(0) complex reacts with an aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This step is often rate-limiting, especially for less reactive aryl chlorides.[13][15]
-
Transmetalation: The organoboron species (Ar²-B(OR)₂) is activated by a base to form a more nucleophilic boronate complex (e.g., [Ar²-B(OR)₂OH]⁻). This complex then transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II)-diaryl complex.[13][16][17]
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled as the final biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[18]
Pillar 2: The One-Pot Borylation/Cross-Coupling Strategy
This protocol's efficiency stems from telescoping two distinct catalytic processes into a single operation. The first stage involves the palladium-catalyzed borylation of a generic aryl/heteroaryl halide with a boron source like bis(pinacolato)diboron (B₂(pin)₂). The resulting arylboronic ester is not isolated but is directly subjected to the second stage: a Suzuki-Miyaura coupling with this compound.
This approach is particularly advantageous as it avoids the handling of boronic acids, which can be prone to decomposition via protodeboronation, especially with heteroaromatic substrates.[19]
Detailed Experimental Protocol
Objective: To synthesize 4-(4-methoxyphenyl)-3-bromopyridine via a one-pot borylation/Suzuki-Miyaura coupling.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Suggested Purity | Notes |
| 1-Bromo-4-methoxybenzene | C₇H₇BrO | 187.03 | >98% | Aryl halide partner (Ar¹-X). |
| Bis(pinacolato)diboron (B₂(pin)₂) | C₁₂H₂₄B₂O₄ | 253.94 | >98% | Boron source for the first step. |
| This compound | C₅H₅BBrNO₂ | 201.82 | >95% | The key pyridine building block.[6] |
| Pd(PPh₃)₄ (Tetrakis) | C₇₂H₆₀P₄Pd | 1155.56 | >98% | Palladium(0) catalyst. Can be sensitive to air. |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | >99%, anhydrous | Base for the borylation step. Must be dry. |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | >99% | Base for the Suzuki coupling step. |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous | Reaction solvent. Ensure it is degassed before use. |
| Deionized Water | H₂O | 18.02 | - | Co-solvent for the Suzuki step. Must be degassed. |
Equipment
-
Schlenk flask or microwave vial equipped with a magnetic stir bar
-
Condenser
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Heating mantle or oil bath with temperature controller
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography[20]
Step-by-Step Procedure
Note: This reaction is sensitive to oxygen and moisture. All steps should be performed under an inert atmosphere using Schlenk techniques. Solvents should be thoroughly degassed prior to use by sparging with an inert gas for at least 30 minutes.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 1-bromo-4-methoxybenzene (1.0 mmol, 187 mg), bis(pinacolato)diboron (1.1 mmol, 279 mg), potassium acetate (3.0 mmol, 294 mg), and Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
-
Step 1: Borylation:
-
Add 5 mL of degassed 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture to 120 °C and stir for 2-4 hours. The progress of the borylation can be monitored by TLC or GC-MS by quenching a small aliquot.
-
-
Step 2: Suzuki-Miyaura Coupling:
-
After the borylation is complete (or has reached a plateau), cool the mixture to room temperature.
-
To the same flask, add this compound (1.2 mmol, 242 mg).
-
Prepare a 2M solution of sodium carbonate by dissolving Na₂CO₃ (3.0 mmol, 318 mg) in 1.5 mL of degassed deionized water. Add this aqueous solution to the reaction flask.
-
Re-heat the mixture to 120 °C and stir for an additional 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude residue should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biarylpyridine product.
-
Characterization
The identity and purity of the final product, 4-(4-methoxyphenyl)-3-bromopyridine, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Optimization and Troubleshooting
The success of this one-pot reaction depends on the careful selection of several parameters. The following table provides guidance on how to tailor the reaction for different substrates.
| Parameter | Options & Considerations | Rationale & Causality |
| Catalyst/Ligand | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with ligands like SPhos or XPhos. [4][15] | Pd(PPh₃)₄ is a good starting point. For less reactive aryl chlorides or sterically hindered substrates, more electron-rich and bulky phosphine ligands (like SPhos) can accelerate the oxidative addition step.[15][21] |
| Base | Borylation: KOAc, K₃PO₄. Coupling: Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄.[15][22] | A weaker base like KOAc is often sufficient for borylation. A stronger base is required for the Suzuki coupling to form the active boronate species.[16][17] Cs₂CO₃ is highly effective but more expensive. The choice of base can be crucial to avoid side reactions. |
| Solvent | Dioxane, Toluene, DMF, 2-MeTHF, often with H₂O for the coupling step. [23][24] | The solvent must solubilize all components. The addition of water in the second step is often beneficial, accelerating transmetalation.[23] For highly polar substrates, DMF may be a better choice. |
| Temperature | 80-140 °C (conventional heating) or 100-160 °C (microwave). [9] | Higher temperatures are generally required to drive both catalytic cycles, particularly the oxidative addition to challenging substrates. Microwave irradiation can significantly shorten reaction times.[9][11] |
Common Issues and Solutions:
-
Low Yield:
-
Cause: Inefficient catalyst, presence of oxygen, or poor quality reagents.
-
Solution: Degas solvents thoroughly, use a fresh bottle of catalyst or a more active catalyst/ligand system, and ensure reagents are anhydrous where specified.[24]
-
-
Protodeboronation:
-
Cause: The boronic acid/ester is hydrolyzed back to the parent arene before coupling. This is more common with electron-deficient or certain heteroaryl boronics.[19]
-
Solution: Use a milder base for the coupling step or minimize the amount of water. Ensure the reaction is not heated for an excessively long time after the aryl halide has been consumed.
-
-
Homocoupling of Boronic Acids:
-
Cause: Often promoted by the presence of oxygen.
-
Solution: Maintain a strict inert atmosphere throughout the entire procedure.[24]
-
References
- 1. Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The discovery of biaryl carboxamides as novel small molecule agonists of the motilin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 8. ymerdigital.com [ymerdigital.com]
- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient one-pot synthesis of substituted pyridines through multicomponent reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Purification Techniques | A Tenfold Increase in Purification Efficiency for High Molecular Weight Macromolecules: A Remarkable Breakthrough - Bio-Link [biolink.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. cdnsciencepub.com [cdnsciencepub.com]
- 24. reddit.com [reddit.com]
Application Notes & Protocols: A Guide to the Suzuki-Miyaura Coupling of 3-Bromopyridin-4-ylboronic Acid with Aryl Halides
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides a detailed protocol and expert insights for a particularly relevant transformation: the coupling of 3-bromopyridin-4-ylboronic acid with various aryl halides. The synthesis of aryl-pyridyl scaffolds is of paramount importance in medicinal chemistry and drug development, as this structural motif is a key component in numerous biologically active compounds. This document will delve into the reaction mechanism, provide a robust experimental procedure, offer troubleshooting advice, and outline essential safety precautions for researchers and scientists in the field.
Mechanistic Insights & Key Principles
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Understanding these steps is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.
-
Oxidative Addition: The cycle begins with the oxidative addition of an active Pd(0) complex into the carbon-halide bond of the aryl halide (Ar-X). This step forms a Pd(II) intermediate. The reactivity of the aryl halide is a crucial factor, with the rate of oxidative addition typically following the trend: I > OTf > Br >> Cl.[1] For less reactive halides like aryl chlorides, the choice of a highly active, electron-rich phosphine ligand is essential to facilitate this rate-determining step.[1][4]
-
Transmetalation: This is the step where the organic moiety is transferred from the boron atom to the palladium center. The process requires activation of the boronic acid with a base (e.g., K₂CO₃, K₃PO₄).[4] The base reacts with the boronic acid to form a more nucleophilic boronate species ("ate" complex), which then readily exchanges its organic group with the halide on the Pd(II) complex.[5]
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) center are coupled, forming the new C-C bond of the biaryl product. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[2]
Special Considerations for Heteroaryl Boronic Acids
The use of heteroaromatic substrates like this compound introduces specific challenges:
-
Catalyst Inhibition: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst. This coordination can inhibit catalytic activity, a phenomenon often referred to in the context of the "2-pyridyl problem".[6][7] The use of bulky, electron-donating ligands can mitigate this issue by sterically hindering the nitrogen's access to the metal center.
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved by a proton source (often water or alcohol in the reaction mixture), replacing the boronic acid group with a hydrogen atom.[2][6] Heteroaryl boronic acids, especially those with electron-withdrawing rings like pyridine, are particularly susceptible to this decomposition pathway.[5][8] Using anhydrous solvents, carefully dried reagents, and sometimes more stable boronic esters (e.g., pinacol or MIDA esters) can minimize this issue.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general method that can be adapted for various aryl halides. Optimization may be required depending on the specific substrate.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| This compound | Schlenk flask or microwave reaction vial |
| Aryl halide (e.g., aryl bromide, iodide) | Magnetic stirrer hotplate |
| Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃) | Magnetic stir bar |
| Phosphine ligand (if not using a pre-catalyst, e.g., SPhos) | Condenser |
| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Inert gas line (Argon or Nitrogen) with manifold |
| Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, THF) | Syringes and needles |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Rotary evaporator |
| Ethyl acetate (EtOAc) for extraction | Thin Layer Chromatography (TLC) plates and chamber |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | UV lamp |
| Deionized water | Glassware for workup (separatory funnel, flasks) |
| Celite® | Flash column chromatography system |
Step-by-Step Reaction Procedure
Note: This reaction must be performed under an inert atmosphere to prevent catalyst degradation and side reactions.[9]
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv., e.g., 0.5 mmol).
-
Adding Reagents: Sequentially add the this compound (1.2 equiv., 0.6 mmol), the base (e.g., K₂CO₃, 2.0 equiv., 1.0 mmol), the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv., 5 mol%), or the combination of a palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and a ligand (e.g., SPhos, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., a 4:1 or 5:1 ratio, 5 mL total for a 0.5 mmol scale). The solvent should be thoroughly degassed beforehand by bubbling with argon for 20-30 minutes.[10]
-
Heating: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.[3][6]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot via syringe under a positive pressure of inert gas. Quench the aliquot with water and extract with EtOAc for analysis. The reaction is typically complete within 2-24 hours.[11]
-
Workup:
-
Once the reaction is complete (as judged by the consumption of the limiting reagent), allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
-
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Expected Outcomes
The reactivity of the aryl halide partner significantly influences the reaction outcome. The following table provides expected results for the coupling of this compound with representative aryl bromides under the conditions described above.
| Aryl Halide Partner | Description | Expected Reaction Time | Typical Isolated Yield |
| 4-Bromoanisole | Electron-rich | 4-8 hours | 75-90% |
| 4-Bromobenzonitrile | Electron-poor | 2-6 hours | 80-95% |
| 2-Bromotoluene | Sterically hindered | 12-24 hours | 60-75% |
| 4-Chlorobenzonitrile | Less reactive halide | >24 hours (or requires stronger catalyst system) | 40-60%[9] |
-
Electron-poor aryl halides generally react faster due to a more facile oxidative addition step.
-
Electron-rich aryl halides are slightly less reactive but still provide excellent yields.
-
Sterically hindered aryl halides (e.g., ortho-substituted) react more slowly, and may require higher catalyst loading or more active ligands (e.g., Buchwald-type biaryl phosphines).[12]
-
Aryl chlorides are the least reactive and often require specialized catalyst systems to achieve good conversion.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficient temperature.3. Poor quality of boronic acid. | 1. Ensure rigorous inert atmosphere techniques (degas solvent, use Schlenk line).[9]2. Increase reaction temperature in 10 °C increments.3. Use fresh, high-purity boronic acid or consider converting it to a more stable pinacol ester.[2] |
| Significant Protodeboronation | 1. Presence of excess water or other protic sources.2. Base is too strong or reaction time is too long. | 1. Use anhydrous solvents and dry reagents thoroughly. Consider using a milder base like KF.[4]2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Using a Pd(II) pre-catalyst that is not efficiently reduced to Pd(0). | 1. Improve degassing procedure.[2]2. Add a small amount of a reducing agent or switch to a Pd(0) source like Pd₂(dba)₃. |
| Dehalogenation of Aryl Halide | 1. Side reaction involving hydride sources (e.g., solvent impurities, base). | 1. Use high-purity, dry solvents.2. Screen alternative bases (e.g., switch from K₃PO₄ to K₂CO₃).[2] |
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.[13][14]
-
Palladium Catalysts: Finely divided palladium catalysts can be pyrophoric, especially after use when they may be mixed with hydrogen and organic material.[15] Do not allow the catalyst residue to dry in the air. Quench filter cakes carefully.
-
Boronic Acids: Boronic acids are generally considered low-toxicity but can be irritants. Avoid inhalation of dust and skin contact.
-
Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Handle with care and avoid exposure.
-
Bases: Strong bases like potassium carbonate and cesium carbonate are corrosive and can cause skin and eye irritation. Handle solids carefully to avoid creating dust.[14]
-
Pressure: When heating a sealed vessel (e.g., a microwave vial), never fill it more than two-thirds full to avoid excessive pressure buildup. Always use a blast shield.[16]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. quora.com [quora.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. westliberty.edu [westliberty.edu]
- 15. honrel.com [honrel.com]
- 16. youtube.com [youtube.com]
Application Note & Protocol: Microwave-Assisted Suzuki Coupling of 3-Bromopyridin-4-ylboronic Acid
Abstract
This document provides a comprehensive technical guide for performing the microwave-assisted Suzuki-Miyaura cross-coupling of 3-Bromopyridin-4-ylboronic acid with various aryl and heteroaryl halides. The synthesis of 4-arylpyridines is a critical transformation in medicinal chemistry, as this scaffold is a key component in numerous pharmaceutical agents. We will explore the mechanistic underpinnings of the reaction, provide a detailed and robust experimental protocol, and offer insights into optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful C-C bond-forming reaction with enhanced efficiency and control.
Introduction: The Strategic Importance of 4-Arylpyridines
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[1][2][3] Its impact is particularly profound in the pharmaceutical industry, where the construction of biaryl and hetero-biaryl moieties is a frequent necessity. The pyridine ring, a ubiquitous feature in FDA-approved drugs, imparts crucial properties such as improved solubility, metabolic stability, and the ability to form key hydrogen bonds with biological targets.[4][5]
The specific substrate, this compound, serves as a valuable building block for introducing a substituted pyridine ring. The presence of the bromine atom offers a handle for subsequent orthogonal functionalization, while the 4-ylboronic acid moiety directs the primary coupling. However, the coupling of pyridine-containing substrates is not without its challenges. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation—a phenomenon often referred to as the "2-pyridyl problem" but also relevant to other isomers.[4][6][7]
To overcome these challenges and dramatically accelerate the reaction, we turn to microwave-assisted synthesis. Microwave irradiation provides rapid, uniform heating that can significantly reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[8][9][10][11] This technology is particularly adept at driving difficult couplings to completion, making it an ideal choice for the synthesis of complex heterocyclic molecules.
Mechanistic Rationale: Deconstructing the Catalytic Cycle
A deep understanding of the reaction mechanism is paramount for rational protocol design and effective troubleshooting. The Suzuki-Miyaura coupling proceeds via a palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][12]
-
Catalyst System : The choice of palladium source and, critically, the phosphine ligand, dictates the efficiency of the reaction. Modern, bulky, and electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are exceptionally effective for coupling challenging heteroaryl substrates.[2][13] They promote the crucial oxidative addition step and stabilize the palladium center, preventing decomposition and deactivation.[1]
-
Role of the Base : The base is not a mere spectator. It plays an essential role in activating the boronic acid. It reacts with the boronic acid (I) to form a more nucleophilic boronate species (II), which is then competent to undergo transmetalation to the palladium center.[2][12] The choice of base (e.g., K₂CO₃, K₃PO₄) can influence reaction rate and substrate compatibility.[8][14]
-
The Microwave Advantage : Microwave energy efficiently couples with polar solvents and metallic catalyst particles, leading to rapid and uniform heating. This rapid thermalization dramatically accelerates all steps of the catalytic cycle, often enabling reactions at temperatures and speeds unattainable with conventional oil bath heating, thereby minimizing byproduct formation.
Below is a diagram illustrating the catalytic cycle.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with 4-bromoanisole as a representative aryl halide.
3.1. Materials and Reagents
-
Substrates : this compound (CAS: 458532-99-5), 4-Bromoanisole
-
Catalyst : XPhos Pd G3 (Third-generation Buchwald precatalyst is recommended for high activity and air stability)
-
Base : Potassium Carbonate (K₂CO₃), anhydrous powder
-
Solvent : 1,4-Dioxane and Degassed Water (HPLC grade)
-
Equipment : Microwave synthesis reactor, 2-5 mL microwave vial, magnetic stir bar, analytical balance, syringes, and standard laboratory glassware.
3.2. Catalyst System Rationale
We select a third-generation (G3) Buchwald precatalyst, XPhos Pd G3. These catalysts are air- and moisture-stable, making them easy to handle. In solution, they rapidly and cleanly generate the active monoligated Pd(0) species necessary for efficient catalysis, which is especially important for challenging heteroaromatic substrates.[15][16]
3.3. Step-by-Step Reaction Procedure
-
Reagent Preparation : To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add:
-
This compound (1.0 eq, e.g., 101 mg, 0.5 mmol)
-
4-Bromoanisole (1.1 eq, e.g., 103 mg, 0.55 mmol)
-
Potassium Carbonate (K₂CO₃) (3.0 eq, e.g., 207 mg, 1.5 mmol)
-
XPhos Pd G3 (2 mol %, e.g., 9.4 mg, 0.01 mmol)
-
-
Solvent Addition : Add 1,4-Dioxane (2.0 mL) and degassed Water (0.5 mL) to the vial. The solvent ratio (4:1 Dioxane:H₂O) is a common starting point for these reactions.[14]
-
Vial Sealing : Securely cap the reaction vial.
-
Microwave Irradiation : Place the vial inside the microwave reactor cavity. Program the reactor with the following parameters:
-
Temperature : 130 °C
-
Ramp Time : 2 minutes
-
Hold Time : 15 minutes
-
Power : Dynamic (instrument adjusts power to maintain temperature)
-
Stirring : High
-
-
Reaction Work-up : After the reaction is complete and the vial has cooled to room temperature, quench the reaction by adding ethyl acetate (10 mL) and water (10 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product, 3-Bromo-4-(4-methoxyphenyl)pyridine.
-
Characterization : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Optimization and Data
The conditions provided above are a robust starting point. However, optimization is often necessary for different coupling partners. The following table outlines key parameters and provides representative data for method development.
| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | XPhos Pd G3 (2) | K₂CO₃ (3) | Dioxane/H₂O | 130 | 15 | >95% |
| 2 | 4-Chlorobenzonitrile | XPhos Pd G3 (3) | K₃PO₄ (3) | Dioxane/H₂O | 150 | 30 | 88% |
| 3 | 2-Bromothiophene | SPhos Pd G3 (2) | K₂CO₃ (3) | EtOH/H₂O | 120 | 20 | 92% |
| 4 | 3-Bromo-N,N-dimethylaniline | XPhos Pd G3 (2) | Cs₂CO₃ (3) | Dioxane/H₂O | 130 | 20 | 90% |
| 5 | 1-Bromo-2-(trifluoromethyl)benzene | XPhos Pd G3 (3) | K₃PO₄ (3) | Dioxane/H₂O | 150 | 40 | 75% |
Yields are based on isolated product after purification and are representative examples based on literature precedents.[8][13][15]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature/time. 3. Incorrect base or solvent. | 1. Use a fresh, high-quality precatalyst. 2. Increase temperature (in 10-20°C increments) or reaction time. 3. Screen alternative bases (K₃PO₄, Cs₂CO₃) and solvent systems (e.g., EtOH/H₂O, DMF).[8][14] |
| Protodeboronation | The boronic acid is unstable under the reaction conditions and is replaced by a hydrogen atom. | 1. Use a milder base like potassium fluoride (KF).[12] 2. Minimize water content if possible, or switch to a boronate ester (e.g., pinacol ester) which can be more stable.[6][7] 3. Ensure the reaction is run under an inert atmosphere (N₂ or Ar). |
| Homocoupling Byproducts | Formation of Ar-Ar and/or Boronic Acid-Boronic Acid dimers. | 1. Ensure proper degassing of solvents to remove oxygen. 2. Lower the catalyst loading. 3. Use a slight excess (1.05-1.1 eq) of the boronic acid partner. |
| Debromination of Product | The bromine on the pyridine ring is reductively cleaved. | 1. This can occur with highly active catalysts and extended reaction times. Reduce the hold time or temperature. 2. Consider a less reactive catalyst/ligand combination if the desired coupling is very fast.[15] |
Experimental Workflow Diagram
The following diagram outlines the complete workflow from initial setup to final analysis.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pure.psu.edu [pure.psu.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: A Guide to the Scale-Up Synthesis of Substituted Pyridines via Suzuki-Miyaura Coupling with 3-Bromopyridin-4-ylboronic Acid
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3][4] The ability to controllably introduce diverse substituents onto the pyridine ring is therefore of paramount importance for drug discovery and development professionals. Among the most powerful and versatile methods for forging carbon-carbon bonds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6][7][8] This Nobel Prize-winning methodology offers mild reaction conditions and a broad tolerance for various functional groups, making it highly attractive for complex molecule synthesis.[7]
This guide provides a detailed examination of the scale-up synthesis of substituted pyridines using a key, yet challenging, building block: 3-Bromopyridin-4-ylboronic acid . While immensely useful, heteroaromatic boronic acids, particularly those of pyridine, present unique challenges related to stability and reactivity, often referred to as the "2-pyridyl problem" in analogous systems.[9][10] Issues such as protodeboronation (loss of the boronic acid group) and catalyst inhibition can complicate synthesis and hinder scalability.[9][11]
This document moves beyond a simple recitation of steps to explain the underlying chemical principles and process considerations essential for transitioning from bench-scale discovery to robust, kilogram-scale production. We will provide a detailed protocol, process optimization strategies, and safety considerations to empower researchers and process chemists to successfully implement this critical transformation.
The Suzuki-Miyaura Coupling: Mechanistic Insights for Scale-Up
A successful scale-up requires a deep understanding of the reaction mechanism, as each step presents distinct challenges and opportunities for optimization. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a Palladium(0) species.[6]
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (the electrophilic partner), forming a Pd(II) complex. The reactivity of halides generally follows the trend I > Br > Cl.[6]
-
Transmetalation: The organoboron species (in this case, this compound) must be activated by a base to form a more nucleophilic borate complex.[5] This "ate" complex then transfers its organic group to the Pd(II) center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.
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// Input/Output Edges ArylHalide -> OxAdd [style=dashed]; BoronicAcid -> Transmetal [style=dashed]; RedElim -> Product [style=dashed]; } Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Causality Behind Component Selection for Scale-Up
-
Catalyst & Ligand System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the ligand, is vital.[9] For challenging substrates like heteroaryl boronic acids, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) are often required.[5][12] These ligands promote the oxidative addition step, stabilize the palladium center against decomposition, and facilitate the final reductive elimination. For a given transformation, catalyst loading is a key parameter to optimize for cost and efficiency on a large scale.[12]
-
Base Selection: The base plays a crucial role in activating the boronic acid.[5] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used.[9] The choice depends on factors like base strength, solubility in the chosen solvent system, and the sensitivity of functional groups on the substrates. Cs₂CO₃ is often very effective but its higher cost can be a drawback for large-scale manufacturing.
-
Solvent System: A mixture of an organic solvent and water is frequently employed. Solvents like 1,4-dioxane, 2-butanol (2-BuOH), or dimethylformamide (DMF) are common.[9][13] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active borate complex. Crucially, for scale-up, all solvents must be thoroughly degassed (e.g., by sparging with nitrogen or argon) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[13][14]
-
Temperature Control: Reaction temperature is a critical process parameter.[13] While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions like protodeboronation. Precise temperature control, which is more challenging in large reactors due to surface-area-to-volume ratio changes, is essential for consistent results.[14]
Experimental Protocol: Gram-Scale Synthesis of 3-Bromo-4-(4-methoxyphenyl)pyridine
This protocol details a representative Suzuki-Miyaura coupling on a scale suitable for process development and initial scale-up.
Reaction Scheme: this compound + 4-Bromoanisole → 3-Bromo-4-(4-methoxyphenyl)pyridine
Materials and Equipment
-
Reagents: this compound, 4-Bromoanisole, Palladium(II) Acetate (Pd(OAc)₂), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), Potassium Phosphate (K₃PO₄), 1,4-Dioxane (anhydrous, degassed), and Water (degassed).
-
Equipment: 1 L three-neck round-bottom flask (or jacketed glass reactor), overhead mechanical stirrer, reflux condenser, thermocouple for internal temperature monitoring, nitrogen/argon inlet, and standard laboratory glassware for workup and purification.
Detailed Step-by-Step Methodology
-
Reactor Preparation:
-
Assemble the reactor system (flask, stirrer, condenser, thermocouple, N₂ inlet).
-
Ensure the system is clean, dry, and leak-free.
-
Purge the entire system with nitrogen or argon for at least 30 minutes to establish an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.
-
-
Charging Reagents:
-
To the inerted reactor, charge this compound (50.0 g, 1.0 equiv).
-
Add 4-Bromoanisole (1.05 - 1.1 equiv).
-
Add Potassium Phosphate (K₃PO₄, 2.5 - 3.0 equiv).
-
In a separate, inerted flask, pre-mix the catalyst by dissolving Palladium(II) Acetate (0.5 - 1.0 mol%) and XPhos (1.1 - 1.2 mol% relative to Pd) in a portion of the degassed 1,4-dioxane. Stir for 15-20 minutes. This pre-formation of the active catalyst can improve consistency.[15]
-
Add the pre-mixed catalyst solution to the main reactor via cannula or a pressure-equalizing addition funnel.
-
Add the remaining degassed 1,4-dioxane followed by the degassed water (typically a 3:1 to 5:1 ratio of dioxane:water).
-
-
Reaction Execution:
-
With vigorous stirring, begin heating the reaction mixture to the target temperature (typically 80-100 °C).
-
Monitor the internal temperature closely to prevent overshooting.
-
Maintain the reaction at temperature for 4-12 hours.
-
-
Reaction Monitoring:
-
Periodically (e.g., every 2 hours), carefully take a small aliquot from the reaction mixture.
-
Quench the aliquot with water and extract with ethyl acetate.
-
Analyze the organic layer by TLC or HPLC to monitor the consumption of the limiting starting material. The reaction is considered complete when >98% of the limiting reagent has been consumed.
-
-
Work-up and Isolation:
-
Once complete, cool the reaction mixture to room temperature.
-
Add water to dissolve the inorganic salts and dilute the mixture.
-
Transfer the mixture to a separatory funnel and perform an extraction with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
For scale-up, purification via crystallization is highly preferred over chromatography.[16]
-
Perform recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or heptane/ethyl acetate) to isolate the pure 3-Bromo-4-(4-methoxyphenyl)pyridine.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Summary
| Parameter | Value/Condition | Rationale |
| Limiting Reagent | This compound | Often the more expensive or complex starting material. |
| Aryl Halide Equiv. | 1.05 - 1.1 | A slight excess ensures complete consumption of the boronic acid. |
| Base | K₃PO₄ (2.5 - 3.0 equiv) | Strong, effective base for boronic acid activation.[9] |
| Pd(OAc)₂ Loading | 0.5 - 1.0 mol% | Optimized to balance reaction rate with cost and residual metal levels. |
| XPhos Loading | 1.1 - 1.2 mol% (vs. Pd) | Ligand-to-metal ratio >1 prevents formation of less active species. |
| Solvent System | 1,4-Dioxane / Water (4:1 v/v) | Common system for solubility of both organic and inorganic reagents.[9] |
| Temperature | 90 °C | Provides a reasonable reaction rate without significant decomposition.[13] |
| Typical Yield | 80 - 95% | Expected range for an optimized Suzuki-Miyaura coupling. |
Process Workflow and Safety Considerations
Experimental Workflow Diagram
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// Edges to define the flow node_prep -> node_charge; node_cat -> node_charge; node_charge -> node_reaction; node_reaction -> node_workup; node_workup -> node_purify; node_purify -> node_final; } Caption: Figure 2: Scale-Up Experimental Workflow.
Critical Safety and Scale-Up Considerations
-
Oxygen Sensitivity: The paramount challenge in scaling up Suzuki reactions is the strict control of oxygen.[13][14] In large reactors, achieving and maintaining a truly inert atmosphere is more difficult. Inadequate inerting leads to rapid catalyst deactivation and failed reactions. Continuous nitrogen sparging of solvents and positive pressure in the reactor are non-negotiable.
-
Palladium Contamination: Palladium is toxic and must be removed from the final product, especially if it is an Active Pharmaceutical Ingredient (API). Levels are often regulated to parts-per-million (ppm). While crystallization is effective, dedicated palladium scavenging agents (e.g., functionalized silica or charcoal) may be required in a secondary purification step.
-
Protodeboronation: this compound can be susceptible to protodeboronation, where the C-B bond is cleaved by a proton source (like water) before it can transmetalate. This is exacerbated by high temperatures and prolonged reaction times. Using a slight excess of the boronic acid or its more stable pinacol ester derivative can sometimes mitigate this side reaction.[9][11]
-
Thermal Safety: Although not typically highly exothermic, the heat of reaction and heat input must be managed. For kilogram-scale reactions, a jacketed reactor with controlled heating and cooling is essential to maintain the target temperature and handle any potential exotherms during quenching.
-
Solvent Hazards: 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides. Always use from a freshly opened container or test for peroxides before use. Ensure adequate ventilation and proper personal protective equipment (PPE).
Conclusion
The scale-up of Suzuki-Miyaura couplings involving this compound is a robust and reliable method for synthesizing valuable substituted pyridine intermediates. Success on a larger scale is not merely an amplification of a lab-scale procedure but requires a deliberate focus on the core principles of the reaction. By carefully selecting the catalyst system, rigorously controlling the reaction atmosphere and temperature, and designing an efficient, non-chromatographic purification strategy, researchers and drug development professionals can confidently translate these important reactions from the bench to the plant.
References
- 1. bcrcp.ac.in [bcrcp.ac.in]
- 2. scilit.com [scilit.com]
- 3. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 3-Substituted-2-(4-hydroxyanilino)pyridine Derivatives: Synthesis, Antitumor Activity, and Tubulin Polymerization Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 15. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 16. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
The Strategic Application of 3-Bromopyridin-4-ylboronic Acid in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Pivotal Role of the Pyridyl Moiety in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. Within the vast chemical space of kinase inhibitors, molecules incorporating a pyridine scaffold have demonstrated remarkable success. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine region of ATP and anchoring the inhibitor within the kinase's active site. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
3-Bromopyridin-4-ylboronic acid has become an invaluable building block for medicinal chemists, enabling the efficient introduction of a 4-pyridyl motif through the robust and versatile Suzuki-Miyaura cross-coupling reaction. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potent kinase inhibitors, with a focus on Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs). We will delve into the underlying reaction mechanisms, provide detailed, field-proven synthetic protocols, and present key data to facilitate the rational design and synthesis of novel kinase inhibitors.
Targeting Key Signaling Pathways: BTK and JAK-STAT
A deep understanding of the targeted signaling pathways is paramount for the rational design of effective kinase inhibitors. This compound has been successfully employed in the synthesis of inhibitors targeting the BTK and JAK-STAT pathways, both of which are crucial in immune cell function and are implicated in various cancers and autoimmune disorders.
Bruton's Tyrosine Kinase (BTK) Signaling: BTK is a non-receptor tyrosine kinase that plays an indispensable role in B-cell receptor (BCR) signaling. Upon BCR activation, BTK is phosphorylated and, in turn, activates downstream signaling cascades that are essential for B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is a hallmark of several B-cell malignancies.[1]
JAK-STAT Signaling Pathway: The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from a multitude of cytokines and growth factors.[2][3] This pathway regulates a wide array of cellular processes, including immunity, inflammation, and hematopoiesis. Aberrant JAK-STAT signaling is implicated in various autoimmune diseases and cancers.[2][3]
The Chemistry: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate. It is a powerful and widely used method for the formation of carbon-carbon bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and catalysts.
The catalytic cycle generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the Pd(II) complex.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of kinase inhibitors using this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the synthesis of pyrazolopyrimidine-based kinase inhibitors.
Materials:
-
Aryl or heteroaryl halide (e.g., 4-chloro-1H-pyrazolo[3,4-d]pyrimidine) (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, DMF, toluene/ethanol)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add the aryl/heteroaryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system. The choice of solvent can significantly impact the reaction outcome and should be selected based on the solubility of the starting materials. Common solvent ratios are 4:1 or 5:1 for organic solvent to water.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). The reaction progress should be monitored by an appropriate analytical technique such as TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic system is used, dilute with an organic solvent (e.g., ethyl acetate) and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography, recrystallization, or preparative HPLC to afford the desired kinase inhibitor.
Protocol 2: Representative Synthesis of a BTK Inhibitor Precursor
This protocol is based on the synthesis of a key intermediate for a BTK inhibitor as described in patent literature.
Synthesis of 4-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine:
To a solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 g, 6.47 mmol) and this compound (1.70 g, 7.76 mmol) in a mixture of 1,4-dioxane (30 mL) and water (6 mL) was added K₂CO₃ (2.68 g, 19.4 mmol). The mixture was degassed with argon for 15 minutes. Then, Pd(PPh₃)₄ (0.37 g, 0.32 mmol) was added, and the reaction mixture was heated to 100 °C for 12 hours. After cooling to room temperature, the mixture was filtered, and the filtrate was concentrated. The residue was purified by silica gel column chromatography to afford the desired product.
Data Presentation: Reaction Conditions and Biological Activity
The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling and the inhibitory activity of representative kinase inhibitors synthesized using pyridyl boronic acids.
Table 1: Representative Suzuki-Miyaura Reaction Conditions
| Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-chloro-1H-pyrazolo[3,4-d]pyrimidine | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~75 | Patent Data |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | XPhosPdG2/XPhos (5) | K₃PO₄ | EtOH/H₂O | 110 (MW) | 0.5 | 86 | [4][5] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane | 80 | 18-22 | 60 | [6] |
| 3-bromopyridine | Pd(OAc)₂ (2) | K₂CO₃ | Toluene/H₂O | 80 | 4 | >95 | [7] |
Table 2: Inhibitory Activity of Representative Kinase Inhibitors with a Pyridyl Moiety
| Kinase Target | Inhibitor Scaffold | Moiety Introduced | IC₅₀ (nM) | Reference |
| BTK | Pyrazolopyrimidine | 4-Phenoxyphenyl | 0.5 (Ibrutinib) | |
| BTK | Diphenylpyrimidine | L-proline substituted | 8.7 | |
| JAK1/3 | Pyrrolopyridazine | Substituted aryl | Potent (specific values vary) | |
| JNK3 | Pyrazolyl-pyridine | Phenyl | 160 | |
| PIKfyve | Isothiazolo[4,3-b]pyridine | 3-alkynyl-6-aryl | Low nM range | |
| GSK-3β | Thiazole | Aryl | 111 |
Troubleshooting and Key Considerations
-
Low Yield:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Using pre-catalysts or ensuring an oxygen-free environment can be critical.
-
Base Strength: The choice of base can be crucial. For less reactive halides, a stronger base like Cs₂CO₃ may be required.
-
Solvent Choice: Ensure all starting materials are soluble in the chosen solvent system at the reaction temperature.
-
-
Side Reactions:
-
Purification Challenges:
-
Residual palladium can be difficult to remove. Treating the crude product with a scavenger resin or performing an activated carbon filtration can be effective.
-
Closely related impurities may co-elute during chromatography. Careful optimization of the mobile phase is necessary.
-
Conclusion: A Versatile Tool for Kinase Inhibitor Discovery
This compound is a powerful and versatile building block in the medicinal chemist's toolbox for the synthesis of novel kinase inhibitors. Its utility in the Suzuki-Miyaura coupling reaction provides a reliable and efficient method for introducing the key 4-pyridyl moiety into a wide range of heterocyclic scaffolds. The protocols and data presented in this application note serve as a comprehensive guide for researchers to leverage this valuable reagent in their drug discovery efforts, ultimately contributing to the development of the next generation of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Bromopyridin-4-ylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable solutions for troubleshooting low yields and other common issues encountered during the Suzuki-Miyaura cross-coupling of 3-Bromopyridin-4-ylboronic acid. As Senior Application Scientists, we understand the nuances of working with challenging heteroaromatic substrates and have compiled this resource based on established literature and field-proven insights.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and concrete solutions.
Q1: My reaction yield is consistently low or non-existent. What are the most likely causes?
Low yields with this substrate are common and typically stem from a few key areas. The electron-deficient nature of the pyridine ring and the presence of the basic nitrogen atom create a unique set of challenges.[1]
Primary Causes & Solutions:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[2][3][4]
-
Protodeboronation of the Boronic Acid: Pyridylboronic acids are susceptible to protodeboronation (hydrolysis of the C-B bond to a C-H bond), especially under basic aqueous conditions at elevated temperatures.[2][7] This undesired side reaction consumes your starting material.[7]
-
Hydrodehalogenation of the Aryl Bromide: This side reaction replaces the bromine atom on the pyridine ring with a hydrogen atom, forming pyridine as a byproduct.[1][9] It occurs when the palladium-aryl intermediate reacts with a hydride source instead of the boronic acid.[1]
-
Solution: The choice of base is critical. Avoid strong bases that can promote this pathway. Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over stronger alternatives.[1]
-
-
Inadequate Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Failure to properly degas solvents and maintain an inert atmosphere (argon or nitrogen) will lead to catalyst oxidation and deactivation, often visible as the formation of palladium black.[1][9][10]
-
Solution: Ensure all solvents are thoroughly degassed before use (e.g., via freeze-pump-thaw cycles or sparging with inert gas for at least 30 minutes).[11][12] The reaction vessel containing all solid reagents should be evacuated and backfilled with inert gas multiple times before adding solvents.[1][6]
-
Q2: I'm observing a significant amount of debrominated starting material (pyridine) in my reaction mixture. How can I prevent this?
The formation of a debrominated product is a classic sign of hydrodehalogenation.[1] This competing reaction pathway directly reduces the amount of aryl bromide available for the desired cross-coupling.
Causality and Prevention: The reaction occurs when a hydride species intercepts the Ar-Pd(II)-Br intermediate. Potential hydride sources can include the solvent, impurities, or even the boronic acid itself.[1]
-
Optimize Your Base: This is the most critical parameter. Strong bases can generate hydride sources. Switch to milder inorganic bases. A screen of bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended.[1][11]
-
Reagent Purity: Ensure all reagents, especially the solvent, are pure and free from potential hydride-donating impurities.
Q3: My boronic acid seems to be decomposing before the reaction completes. What is happening and what can I do?
This is a clear indication of protodeboronation, a common failure mode for many heteroaromatic boronic acids.[2][7] The C-B bond is cleaved by a proton source, which is often water in the presence of a base.[7]
Strategies for Stabilization:
-
Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester. These are generally less prone to protodeboronation but can be readily hydrolyzed in situ under the reaction conditions to participate in the catalytic cycle.[2][8][13]
-
Use Potassium Trifluoroborate Salts (ArBF₃K): These salts are significantly more stable than the corresponding boronic acids and are excellent coupling partners. They are less prone to protodeboronation and can be easily prepared from the boronic acid.[2][8]
-
Control pH and Water Content: The rate of protodeboronation is highly pH-dependent.[14] Minimizing water and using anhydrous solvents can significantly slow this decomposition pathway.[2]
Troubleshooting Workflow Diagram
This diagram provides a logical decision tree to diagnose and solve low-yield Suzuki coupling reactions.
Caption: A logical workflow to diagnose and resolve low-yield Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination for coupling with this compound?
There is no single "best" system, as the optimal choice can depend on the coupling partner. However, for challenging heteroaromatic substrates, catalyst systems based on bulky, electron-rich phosphine ligands are highly recommended.[5][6]
| Catalyst System Component | Recommended Choices | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common, reliable sources of Pd(0) after in situ reduction.[9][15] |
| Ligand | SPhos, XPhos, RuPhos | Bulky dialkylbiaryl phosphines. They promote fast oxidative addition and reductive elimination while preventing pyridine coordination to the Pd center.[1][2][5] |
| Pre-catalyst | [Pd(IMes)(allyl)Cl], PEPPSI-IPr | Well-defined Pd(II) precatalysts that are often highly active and air-stable, simplifying reaction setup.[5][6] |
Q2: How do I select the optimal base and solvent?
The base and solvent are interdependent and crucial for success. The base's primary role is to activate the boronic acid for the transmetalation step.
-
Base Selection: For pyridyl substrates, inorganic bases are generally preferred. Start with K₃PO₄ or Cs₂CO₃.[1] These bases are effective but mild enough to suppress side reactions like hydrodehalogenation. K₂CO₃ is also a viable and common choice.[11]
-
Solvent System: A mixture of an organic solvent and water is typical, as it helps dissolve both the organic starting materials and the inorganic base.[8][13]
The ratio of organic solvent to water (e.g., 4:1 or 10:1) should be optimized. Remember that while water is often necessary, an excess can accelerate protodeboronation.[2][13]
Q3: What does the catalytic cycle for this reaction look like?
Understanding the catalytic cycle is key to troubleshooting. The generally accepted mechanism involves three main stages: oxidative addition, transmetalation, and reductive elimination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Yoneda Labs [yonedalabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. researchgate.net [researchgate.net]
Technical Support Center: A Deep Dive into Preventing Protodeboronation of 3-Bromopyridin-4-ylboronic Acid in Suzuki Reactions
Welcome to the technical support center for advanced organic synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 3-Bromopyridin-4-ylboronic acid. Our focus is to provide in-depth, actionable insights into a common yet challenging side reaction: protodeboronation. By understanding the underlying mechanisms and leveraging field-proven strategies, you can significantly enhance the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Here, we address the most common questions our team encounters regarding the protodeboronation of pyridine-based boronic acids.
Q1: What is protodeboronation and why is it a significant problem with this compound?
A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the case of this compound, this results in the formation of 3-bromopyridine. This side reaction consumes the boronic acid, reducing the overall yield of the desired coupled product and complicating purification due to the presence of the 3-bromopyridine byproduct.[1][3] Heteroaromatic boronic acids, especially those containing a basic nitrogen atom like in pyridine, are particularly susceptible to this decomposition pathway.[1][2][4]
Q2: What is the primary mechanism that makes pyridineboronic acids so prone to protodeboronation?
A2: Unlike many simple arylboronic acids that undergo protodeboronation most rapidly at high pH, pyridineboronic acids can exhibit unique mechanistic pathways.[5] The basic nitrogen atom within the pyridine ring plays a crucial role.[1][2] Under neutral or near-neutral pH conditions, some pyridineboronic acids can form a zwitterionic species.[1][2] This zwitterionic intermediate can be highly reactive and may undergo rapid, unimolecular fragmentation of the C-B bond, leading to the protodeboronated product.[1][2] This means that simply adjusting the pH to be strongly acidic or basic might not be a straightforward solution and a more nuanced approach is often required.
Q3: What are the key reaction parameters that influence the rate of protodeboronation?
A3: Several factors in your reaction setup can significantly impact the extent of protodeboronation:
-
pH and Base Selection: The reaction pH is a critical factor.[1][5] Both acid- and base-catalyzed protodeboronation mechanisms exist.[6] For many heteroarylboronic acids, the rate of protodeboronation increases significantly under strongly basic conditions which generate the more reactive boronate anion ([ArB(OH)₃]⁻).[3][7] The choice of base is therefore critical; milder inorganic bases are often preferred over strong hydroxides.
-
Temperature: Higher reaction temperatures accelerate the rate of most chemical reactions, including the undesired protodeboronation.[3][8]
-
Solvent and Water Content: The presence of a proton source, such as water, is necessary for protodeboronation to occur.[8] While aqueous solvent mixtures are common in Suzuki couplings to facilitate the dissolution of the base, a high concentration of water can be detrimental.
-
Reaction Time: Prolonged reaction times provide more opportunity for the boronic acid to decompose.[3][8]
-
Ligand Choice: Recent studies have shown that bulky phosphine ligands, often used to promote challenging cross-couplings, can paradoxically accelerate palladium-catalyzed protodeboronation.[9][10]
Q4: Are there more stable alternatives to using the free boronic acid?
A4: Yes, using protected boronic acid derivatives is a highly effective strategy. Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids.[7] More advanced options include N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates.[2][11] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions.[2][11][12] This strategy keeps the instantaneous concentration of the reactive free boronic acid low, which in turn minimizes the rate of side reactions like protodeboronation relative to the productive cross-coupling.[2][11]
Troubleshooting Guide: From Diagnosis to Solution
This section is designed to help you diagnose and resolve issues related to protodeboronation in your Suzuki reactions with this compound.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product with significant 3-bromopyridine byproduct detected. | High rate of protodeboronation. | 1. Optimize the Base: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[8] 2. Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that still provides a reasonable rate for the desired coupling.[13] 3. Minimize Water Content: Use anhydrous solvents where possible. If a co-solvent is necessary, reduce the proportion of water.[8] 4. Use a More Active Catalyst System: A highly efficient palladium catalyst and ligand combination can accelerate the desired Suzuki coupling, making it more competitive with protodeboronation.[2] |
| Inconsistent reaction yields, even with the same protocol. | Decomposition of the this compound starting material upon storage. | 1. Use High-Purity Reagents: Ensure the boronic acid is of high quality and has been stored under an inert atmosphere in a cool, dry place. 2. Consider In-Situ Generation or Use of a Stabilized Derivative: Employing a freshly prepared MIDA boronate or a trifluoroborate salt can provide a more consistent source of the active reagent.[12][14] |
| Reaction stalls before completion, leaving unreacted starting materials. | Catalyst deactivation or insufficient catalyst activity at lower, optimized temperatures. | 1. Screen Ligands: Experiment with different phosphine ligands. While bulky ligands can sometimes promote protodeboronation, a careful balance must be struck to achieve high catalytic activity for the main reaction.[9] 2. Increase Catalyst Loading: A modest increase in the catalyst loading might be necessary to drive the reaction to completion under milder conditions.[15] |
Visualizing the Competing Pathways
To better understand the challenge, it's helpful to visualize the competing chemical pathways. The following diagram illustrates the desired Suzuki coupling pathway versus the undesired protodeboronation pathway for this compound.
Caption: Competing Suzuki coupling and protodeboronation pathways.
Optimized Experimental Protocol: A Starting Point
The following protocol is a robust starting point for minimizing protodeboronation when using this compound. It incorporates several of the strategies discussed above.
Reagents and Materials:
-
This compound MIDA ester (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv, finely ground and dried)
-
Anhydrous 1,4-dioxane
-
Degassed water
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound MIDA ester, and potassium phosphate.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium precatalyst and ligand in anhydrous dioxane.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) to the Schlenk flask to achieve a concentration of approximately 0.1 M with respect to the aryl halide.[8]
-
Catalyst Addition: Add the required volume of the catalyst stock solution to the reaction mixture.
-
Reaction Execution: Seal the flask and heat the reaction mixture to a moderate temperature (start with 80 °C) with vigorous stirring.[8]
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Workflow for Optimized Suzuki Coupling
The following diagram outlines the key steps in the optimized workflow designed to suppress protodeboronation.
Caption: Optimized workflow for Suzuki coupling to minimize protodeboronation.
By implementing these informed strategies and understanding the chemical principles at play, you can significantly improve the outcomes of your Suzuki coupling reactions with the challenging yet valuable this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
Technical Support Center: A Troubleshooting Guide for Reactions with 3-Bromopyridin-4-ylboronic Acid
Prepared by the Gemini Application Science Team
Welcome to the technical support center for 3-Bromopyridin-4-ylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. As a key building block for introducing the 3-bromopyridine-4-yl moiety, its effective use is paramount. However, like many heteroarylboronic acids, it can be susceptible to specific side reactions that may complicate reaction outcomes and purification.
This document serves as a troubleshooting manual and FAQ, providing in-depth, field-proven insights to help you identify, understand, and mitigate common experimental issues. Our goal is to explain the causality behind these challenges and offer robust, validated protocols to enhance your reaction efficiency and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect when using this compound in a Suzuki-Miyaura coupling?
You should be vigilant for three primary side products:
-
Protodeboronation Product: This results in the formation of 3-bromopyridine, where the boronic acid group is replaced by a hydrogen atom. It is a very common undesired side reaction associated with boronic acids.[1][2]
-
Homocoupling Product: This is a symmetrical biaryl, 5,5'-dibromo-4,4'-bipyridine, formed from the coupling of two molecules of this compound. This is often a palladium-catalyzed process that can be promoted by oxygen.[3][4][5]
-
Oxidation Product: The boronic acid can be oxidized to the corresponding phenol, which in this case is 3-bromo-4-hydroxypyridine.[2][6]
Q2: My reaction yield is very low, and I'm recovering my aryl halide starting material. What is likely happening to the this compound?
This is a classic symptom of boronic acid decomposition, most frequently via protodeboronation .[1] In this process, the carbon-boron bond is cleaved by a proton source (like water or alcohol in the solvent) before it can successfully transmetalate to the palladium catalyst. The rate of protodeboronation is highly dependent on factors like pH, temperature, and solvent.[7][8] While 3- and 4-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts, the reaction conditions can still promote this undesired pathway.[7][8]
Q3: My LC-MS shows a significant byproduct with a mass corresponding to two units of my boronic acid minus the boronic acid groups. What is it and how do I stop it?
You are observing the homocoupling product. This side reaction is particularly common in Suzuki-Miyaura couplings and often involves the presence of oxygen, which can re-oxidize the Pd(0) catalyst and participate in a separate catalytic cycle leading to the dimerized product.[4][9] The most effective way to prevent this is to ensure your reaction is performed under strictly anaerobic (oxygen-free) conditions.
Q4: How stable is this compound, and what is the best way to store it?
Like most boronic acids, this compound is sensitive to moisture and air over long periods. Upon standing, it can dehydrate to form a cyclic trimer anhydride known as a boroxine.[6] This is often a reversible process in the presence of water, but it means the reagent's purity can change over time. For optimal stability and reactivity, store the solid reagent under an inert atmosphere (argon or nitrogen), in a desiccator, and refrigerated (2-8°C).
Troubleshooting Guide: From Diagnosis to Solution
This section provides a deeper dive into specific problems, their underlying chemical causes, and detailed protocols to overcome them.
Problem 1: Low Yields and the Dominance of Protodeboronation
Symptoms:
-
Major peaks in your analytical data (GC-MS, LC-MS, NMR) corresponding to 3-bromopyridine.
-
Recovery of a significant amount of your starting aryl/vinyl halide or triflate.
-
Low conversion to the desired cross-coupled product.
Mechanistic Insight: Protodeboronation involves the protonolysis of the C–B bond.[1] This reaction can be catalyzed by acid or base and is often mediated by water.[1][2] The pyridinic nitrogen adds a layer of complexity, as its basicity can influence the local pH and the speciation of the boronic acid in solution.
Caption: General pathway of protodeboronation.
Solutions to Minimize Protodeboronation:
| Root Cause | Recommended Solution & Rationale |
| Presence of Water | Use anhydrous conditions. Water is a primary proton source for this side reaction. Using anhydrous solvents (e.g., dry dioxane, toluene, or THF) and a dry base (e.g., K₃PO₄, Cs₂CO₃) can significantly suppress protodeboronation.[10] |
| Inappropriate Base/pH | Optimize the base. A very strong base can accelerate decomposition. Screen milder inorganic bases like K₃PO₄, K₂CO₃, or CsF.[11][12] The choice of base is critical in controlling the reaction pH and the stability of the boronate species.[1] |
| Slow Catalysis | Enhance the rate of cross-coupling. If the desired reaction is slow, the boronic acid has more time to decompose. Use a more active catalyst system (e.g., a palladium precatalyst with a high-performance ligand like SPhos or XPhos) to ensure the Suzuki coupling outcompetes protodeboronation.[1][5] |
| Inherent Instability | Use a boronic ester derivative. Masking the boronic acid as a more stable pinacol, MIDA, or diethanolamine ester can prevent premature decomposition.[1][13][14] These derivatives often participate in the reaction via a "slow release" of the boronic acid, keeping its instantaneous concentration low.[1] |
Troubleshooting Protocol: Anhydrous Suzuki-Miyaura Coupling
-
Preparation: Dry all glassware in an oven ( >120°C) overnight and cool under a stream of dry argon or nitrogen.
-
Reagent Handling: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves. Use a powdered, dry base (e.g., K₃PO₄ that has been flame-dried under vacuum).
-
Reaction Setup: Assemble the reaction flask under a positive pressure of inert gas. Add the aryl halide, this compound (1.1-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst/ligand.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing (Optional but Recommended): Even with anhydrous solvents, dissolved oxygen can be present. Consider a brief (5-10 min) sparge with argon.
-
Execution: Heat the reaction to the desired temperature under the inert atmosphere and monitor by TLC or LC-MS.
Problem 2: Formation of the Homocoupling Byproduct
Symptoms:
-
A major byproduct is observed with M/Z corresponding to 5,5'-dibromo-4,4'-bipyridine.
-
This byproduct can sometimes be the major product, especially if the reaction is sluggish.
Mechanistic Insight: The palladium-catalyzed homocoupling of arylboronic acids is a well-documented side reaction.[2] A common mechanism involves the reaction of a Pd(0) species with oxygen to form a palladium peroxo complex. This complex can then react with two molecules of the boronic acid to generate the symmetrical biaryl, regenerating a Pd(0) species that can re-enter either the cross-coupling or homocoupling cycle.[4][9]
Caption: Competing Suzuki-Miyaura and Homocoupling pathways.
Solutions to Minimize Homocoupling:
| Root Cause | Recommended Solution & Rationale |
| Presence of Oxygen | Rigorous Degassing. This is the most critical factor. Oxygen from the air or dissolved in solvents drives the homocoupling pathway.[4] Degassing the reaction mixture is essential. |
| Catalyst System | Ligand Screening. Certain bulky, electron-rich phosphine ligands can promote the desired reductive elimination from the Ar-Pd(II)-Ar' intermediate much faster than competing side reactions. Ligands like SPhos have been shown to suppress homocoupling in challenging systems.[5] |
| Reaction Setup | Maintain Inert Atmosphere. Ensure the reaction is run under a positive pressure of an inert gas (argon or nitrogen) for its entire duration. Use a gas bubbler or balloon to maintain this atmosphere. |
Troubleshooting Protocol: Rigorous Degassing of Reaction Mixture
-
Setup: Combine all solid reagents (aryl halide, boronic acid, base, catalyst) in the reaction flask equipped with a stir bar. Seal the flask with a rubber septum.
-
Vacuum/Backfill Cycles: Connect the flask to a Schlenk line. Carefully evacuate the flask under vacuum until bubbling stops, then backfill with argon or nitrogen. Repeat this cycle 3-5 times to remove the bulk of the atmospheric gases.
-
Solvent Addition: Add your solvent(s), which should have been previously degassed, via a cannula or syringe.
-
Sparging: For the most rigorous degassing, bubble argon or nitrogen gas directly into the stirred liquid mixture through a long needle for 15-30 minutes. Ensure there is a vent needle to allow gas to escape.
-
Execution: After sparging, remove the needles and heat the reaction under a positive pressure of the inert gas (e.g., a balloon).
Problem 3: Difficult Purification from Boron Impurities
Symptoms:
-
NMR spectra of the purified product show broad signals, often attributed to boron species.
-
Product co-elutes with impurities during column chromatography.
-
Final product fails to crystallize or gives an oily residue.
Solutions for Purification:
-
Acid/Base Extractive Workup: Boronic acids and their boronate salts can be removed with a carefully planned workup.
-
Protocol: After the reaction is complete, dilute the mixture with an organic solvent (e.g., Ethyl Acetate, DCM). Wash the organic layer with an aqueous base (e.g., 1M NaOH or K₂CO₃) to extract any unreacted boronic acid as its water-soluble boronate salt. Then, wash with water and brine, dry the organic layer (e.g., over Na₂SO₄ or MgSO₄), and concentrate.
-
-
Biphase Scavenging: A simple and effective method is to dilute the crude reaction mixture in an organic solvent and stir it vigorously with an equal volume of 1M NaOH for 1-2 hours. This helps hydrolyze and extract any residual boron species.
-
Chromatography Adjustments: If impurities persist, standard silica gel chromatography may not be sufficient.
-
Consider treating the crude product with a diol like pinacol or diethanolamine. This can convert residual boronic acids into less polar boronic esters, which may have different elution profiles.
-
For very stubborn cases, specialized purification techniques such as using boric acid-impregnated silica gel have been reported to help sequester boron-containing impurities.[15]
-
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. youtube.com [youtube.com]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation [agris.fao.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Purification Strategies for Products from 3-Bromopyridin-4-ylboronic Acid Reactions
Welcome to the technical support center for navigating the purification challenges associated with reactions involving 3-Bromopyridin-4-ylboronic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The unique electronic properties and the presence of the basic pyridine nitrogen in both the starting material and the desired product can introduce specific purification hurdles. This document provides in-depth troubleshooting guides and frequently asked questions to help you achieve high purity for your target compounds.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the workup and purification of reaction mixtures derived from this compound.
Issue 1: Persistent Contamination with Unreacted Boronic Acid or its Anhydride (Boroxin)
Question: My post-reaction analysis (TLC/LCMS) shows a significant amount of starting boronic acid, even after a standard aqueous workup. How can I remove it effectively?
Answer: This is a frequent issue, as boronic acids can be stubborn to remove completely due to their polarity and amphoteric nature. The pyridine moiety adds another layer of complexity.
Root Causes & Mechanistic Insight:
-
Incomplete Reaction: The coupling reaction may not have gone to completion.
-
Protodeboronation: A common side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of 3-bromopyridine, which can be difficult to separate from the product.[3] This process is often promoted by excess water or base under thermal stress.
-
Boroxin Formation: Boronic acids readily form cyclic anhydrides called boroxins, which have different solubility and chromatographic properties.[4]
Purification Strategies:
-
Acid-Base Extraction (for basic products): The pyridine nitrogen in your product allows for selective extraction.
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your pyridyl-containing product should move into the aqueous layer as a hydrochloride salt.[5]
-
The less basic boronic acid and non-basic impurities may remain in the organic layer.
-
Separate the aqueous layer, cool it in an ice bath, and carefully basify with a base like NaOH or Na₂CO₃ to a pH of ~9.
-
Back-extract your now-neutral product into a fresh organic layer (EtOAc or DCM).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
-
Base Wash (for neutral/acidic products): This method leverages the acidic nature of the boronic acid.
-
Protocol:
-
Dissolve the crude material in an organic solvent.
-
Wash with a mild aqueous base (e.g., 1M Na₂CO₃ or NaOH). The boronic acid will be deprotonated to form a water-soluble boronate salt.[6]
-
Separate the layers. Repeat the basic wash if necessary.
-
Proceed with standard workup for the organic layer containing your product.
-
-
-
Diethanolamine Adduct Formation: Boronic acids can form stable, often crystalline, adducts with diethanolamine, which can be filtered off.
-
Reference: This technique is well-documented for selectively removing boronic acids from mixtures (see J. Org. Chem., 2011, 76 (9), pp 3571–3575).[7]
-
Issue 2: Homocoupled Byproduct of this compound is Contaminating my Product
Question: I am observing a significant amount of a bi-pyridine byproduct derived from the homocoupling of my starting boronic acid. How can I minimize its formation and remove it?
Answer: Arylboronic acid homocoupling is a common side reaction in Suzuki couplings, often promoted by oxygen and the palladium catalyst.[8][9]
Root Causes & Mechanistic Insight:
-
The palladium catalyst can facilitate the oxidative coupling of two boronic acid molecules, especially in the presence of air (O₂).[8] This process competes with the desired cross-coupling pathway.
Prevention & Purification:
-
Prevention is Key:
-
Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas your reaction mixture (solvent, base, and substrates) by bubbling an inert gas (Argon or Nitrogen) through it for 15-30 minutes or by using freeze-pump-thaw cycles.
-
Reaction Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
Order of Addition: Pre-heating the catalyst, base, and aryl halide before adding the boronic acid can sometimes suppress homocoupling.[8]
-
-
Purification:
-
Chromatography: Homocoupled byproducts often have different polarity and symmetry compared to the desired cross-coupled product, making them separable by flash column chromatography.
-
Crystallization: If your desired product is crystalline, recrystallization can be a highly effective method to exclude the homocoupled impurity.
-
Issue 3: Product Streaks Badly During Silica Gel Chromatography
Question: My product, which contains a pyridine ring, streaks severely on the silica gel column, leading to poor separation and low recovery. What is causing this and how can I fix it?
Answer: This is a classic problem when purifying basic compounds like pyridines on acidic silica gel.
Root Causes & Mechanistic Insight:
-
Acid-Base Interaction: The acidic silanol groups (Si-OH) on the surface of silica gel strongly interact with the basic lone pair of electrons on the pyridine nitrogen. This strong, often irreversible, binding causes the streaking (tailing) and can lead to product loss on the column.
Solutions:
-
Use a Basic Modifier in the Eluent:
-
Protocol: Add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-1% triethylamine (NEt₃) or pyridine. This base will compete for the acidic sites on the silica, allowing your compound to elute more cleanly.
-
-
Switch to a Different Stationary Phase:
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel for purifying basic compounds.[10]
-
Reverse-Phase Chromatography (C18): If your compound is sufficiently non-polar, reverse-phase chromatography can provide excellent separation without the issue of amine-silica interaction.
-
-
Use Treated Silica Gel:
-
Boric Acid-Impregnated Silica: This specialized stationary phase can be effective for purifying boronic esters by reducing over-adsorption.[11] While less common for general pyridine purification, it highlights the principle of modifying the silica surface.
-
Issue 4: Residual Palladium Contamination in the Final Product
Question: My final compound has a grey or black tint, and elemental analysis shows unacceptable levels of palladium. How can I remove residual palladium catalyst?
Answer: Removing trace palladium is critical, especially in drug development, as regulatory limits are very strict (typically in the low ppm range).[12]
Root Causes & Mechanistic Insight:
-
Palladium from the catalyst can exist in various forms post-reaction (e.g., Pd(0) nanoparticles, soluble Pd(II) species) that are not easily removed by simple filtration or extraction.[12]
Palladium Scavenging Techniques:
| Method | Description | Protocol Summary | Pros & Cons |
| Activated Carbon | Adsorbs palladium species onto its high-surface-area matrix. | Stir the crude product solution with activated carbon (5-10 wt%) for several hours, then filter through Celite. | Pros: Inexpensive, effective for many Pd forms. Cons: Can adsorb the product, leading to yield loss. |
| Metal Scavengers | Solid-supported reagents (often silica) functionalized with thiol or amine groups that chelate palladium. | Stir the product solution with the scavenger resin (e.g., SiliaMetS Thiol) for a few hours to overnight, then filter.[13][14] | Pros: High selectivity, low product loss. Cons: More expensive than carbon. |
| Filtration Aid | Filtration through a pad of Celite can remove insoluble Pd(0) particles. | Pass the entire reaction mixture through a plug of Celite after the reaction is complete.[15] | Pros: Simple, fast. Cons: Only removes heterogeneous palladium. |
| Aqueous Wash | An aqueous wash with a solution containing a chelating agent. | Wash the organic solution of the product with an aqueous solution of thiourea or cysteine. | Pros: Can be effective for soluble Pd(II). Cons: May require multiple washes; can introduce other impurities. |
Workflow for Palladium Removal:
Caption: A typical workflow for removing palladium catalyst.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the best primary purification strategy: extraction, crystallization, or chromatography?
A1: The optimal strategy depends on the properties of your product and the nature of the impurities. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
-
Crystallization: This is the most powerful technique for achieving high purity if your product is a stable solid. It's highly scalable and cost-effective.
-
Extraction: Best for removing impurities with very different acid/base properties (e.g., removing acidic boronic acid from a basic pyridine product). It is an excellent first-pass purification step.[5]
-
Chromatography: The most versatile but often least scalable method. It is ideal for separating compounds with similar functionalities but different polarities, such as separating the desired product from a homocoupled byproduct.[10]
Q2: What is protodeboronation and how can I minimize it when using this compound?
A2: Protodeboronation is a side reaction that cleaves the carbon-boron bond, replacing it with a carbon-hydrogen bond.[3] In your case, it converts this compound into 3-bromopyridine. This is highly undesirable as it consumes your starting material and introduces a difficult-to-separate impurity. The stability of boronic acids can be a concern, and some are prone to oxidative deboronation as well.[16][17][18]
To minimize protodeboronation:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are dry, as water can be a proton source.
-
Control Temperature: Avoid unnecessarily high reaction temperatures or prolonged heating.
-
Choice of Base: Some bases can accelerate the process. Use the mildest base that effectively promotes the reaction.
-
Use a Boronate Ester: Converting the boronic acid to its pinacol ester (Bpin) derivative can significantly enhance its stability and suppress protodeboronation.[3] The ester can be prepared beforehand or generated in situ.
Q3: Are there any special considerations for the workup of reactions involving pyridine-containing compounds?
A3: Yes. The basic pyridine nitrogen can form salts and emulsions during aqueous workups.
-
Emulsions: If you encounter emulsions during extraction, adding brine (saturated aq. NaCl) can help break them by increasing the ionic strength of the aqueous phase.
-
Acid Washes: When washing with acid to remove basic impurities, be aware that your pyridine-containing product may also be extracted into the aqueous layer. Always check both layers by TLC or LCMS to avoid accidentally discarding your product.[5]
-
Solvent Removal: Pyridine and its derivatives can be difficult to remove completely under reduced pressure. Co-evaporation with a higher-boiling solvent like toluene can be effective.[5]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biotage.com [biotage.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
Impact of water on 3-Bromopyridin-4-ylboronic acid Suzuki coupling efficiency
Technical Support Center: Suzuki Coupling of 3-Bromopyridin-4-ylboronic acid
Guide for Senior Application Scientists
Welcome to the technical support hub for researchers navigating the complexities of Suzuki-Miyaura cross-coupling reactions. This guide focuses on a particularly challenging substrate: this compound. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The central theme of this guide is the nuanced and often contradictory role of water in determining reaction efficiency and success.
Frequently Asked Questions (FAQs): The Water Dilemma
This section addresses the most common questions regarding the role of water in Suzuki couplings involving this compound. Understanding these principles is the first step toward successful troubleshooting.
Q1: I'm seeing low yields with my this compound coupling. A colleague suggested adding water, but another advised strictly anhydrous conditions. Which is correct?
A1: Both recommendations can be correct, as water plays a dual role in Suzuki-Miyaura couplings; it is both a promoter and a potential liability.[1][2][3] The optimal approach depends on balancing its beneficial effects against its detrimental ones for your specific substrate.
-
Beneficial Role: Water is often crucial for dissolving inorganic bases (e.g., K₂CO₃, K₃PO₄), which are necessary to activate the boronic acid.[1][4] This activation involves the formation of a more nucleophilic boronate species, [R-B(OH)₃]⁻, which readily participates in the key transmetalation step of the catalytic cycle.[5][6][7] Without sufficient water, the base may have poor solubility in common organic solvents like dioxane or toluene, leading to a stalled or sluggish reaction.
-
Detrimental Role: The primary drawback of water is its role as a proton source for an undesired side reaction called protodeboronation.[8][9] In this reaction, the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, consuming your starting material and forming 3-bromopyridine as a byproduct. Pyridineboronic acids are particularly susceptible to this side reaction.[8][10]
The key is not necessarily the complete absence or presence of water, but rather the optimal amount, which often requires empirical determination.
Q2: What is protodeboronation, and why is this compound particularly susceptible to it?
A2: Protodeboronation is the protonolysis of the carbon-boron bond, effectively destroying the boronic acid nucleophile.[9] The general reaction is: R-B(OH)₂ + H⁺ → R-H + B(OH)₃.
Heteroaromatic boronic acids, especially those containing a basic nitrogen like pyridine, exhibit increased susceptibility.[8][10] This instability stems from the electronic properties of the pyridine ring. The Lewis basic nitrogen atom can influence the electronic density at the carbon atom bearing the boronic acid group, making the C-B bond more liable to cleavage under certain conditions. For some isomers, like 2-pyridineboronic acid, a highly reactive zwitterionic intermediate can form under neutral pH conditions, leading to rapid decomposition.[8][9] While the mechanism for the 4-yl isomer may differ slightly, the inherent instability of the pyridyl system in the presence of proton sources remains a significant challenge.
Q3: How does the choice of base influence the impact of water on the reaction?
A3: The base is inextricably linked to the function of water. The main role of the base is to react with the boronic acid to form the active boronate species for transmetalation.[5][11][12]
-
Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): These bases have low solubility in many organic solvents. Water acts as a phase-transfer agent, solubilizing the base and allowing it to interact with the boronic acid in the organic phase.[1] Therefore, when using these common and effective bases, a certain amount of water is often necessary.
-
Organic Bases (e.g., Et₃N, DIPEA): These are generally soluble in organic solvents and do not require water for solubilization. However, they are often less effective at promoting the formation of the active boronate species compared to inorganic bases.
-
Fluoride Sources (e.g., KF, CsF): These can activate the boronic acid without requiring strongly basic conditions, which can be advantageous for base-sensitive substrates.[7] Their solubility can also be enhanced by the presence of water.
If protodeboronation is a severe issue, switching to a milder base like K₃PO₄ or KF and carefully titrating the amount of water can be a successful strategy.[13]
Troubleshooting Guide: From Low Yield to No Reaction
Use this guide to diagnose and resolve common issues encountered when water content is a critical variable.
Problem 1: Low Yield with Significant Protodeboronation Byproduct
-
Symptom: LC-MS or NMR analysis of the crude reaction mixture shows a significant amount of 3-bromopyridine alongside unreacted starting materials and a small amount of desired product.
-
Root Cause: The rate of protodeboronation is competitive with or faster than the rate of the Suzuki coupling. This is typically caused by excessive water, high temperatures, or prolonged reaction times.
-
Solutions:
-
Reduce Water Content: The most direct approach. If you are using a solvent mixture like dioxane/water (4:1), try reducing it to (10:1) or even (20:1). The goal is to use just enough water to facilitate the base's activity but not enough to excessively promote protonolysis.
-
Use a More Stable Boron Reagent: Convert the this compound to a more stable boronate ester, such as a pinacol (Bpin) or MIDA boronate.[9][13] These reagents slowly release the boronic acid into the reaction medium under the basic conditions, keeping its instantaneous concentration low and minimizing the rate of protodeboronation.[9]
-
Lower the Reaction Temperature: High temperatures can accelerate decomposition. Determine the lowest temperature at which the coupling proceeds at a reasonable rate.[4]
-
Change the Base: Switch to a milder base. For instance, if you are using NaOH or K₂CO₃, consider switching to K₃PO₄ or KF, which are often effective at lower water concentrations and can be less aggressive in promoting side reactions.[13]
-
Problem 2: Reaction Stalls or Fails to Initiate (No Product Formation)
-
Symptom: TLC or LC-MS shows only starting materials, even after heating for several hours.
-
Root Cause: The catalytic cycle is not turning over. With this specific substrate, two primary causes related to the "water issue" are likely:
-
Insufficient Base Activation: If running the reaction under nearly anhydrous conditions, your inorganic base may not be soluble enough to activate the boronic acid for transmetalation.
-
Catalyst Inhibition: The Lewis basic nitrogen on the pyridine ring can coordinate to the palladium center, inhibiting catalyst activity.[14][15]
-
-
Solutions:
-
Systematically Increase Water Content: Add a small, measured amount of degassed water to the reaction mixture (e.g., 2-5 equivalents relative to the limiting reagent). This can dramatically improve the solubility and efficacy of bases like K₃PO₄.
-
Ensure Reagents are High Quality: Boronic acids can degrade upon storage. Use a fresh bottle or verify the quality of your this compound.
-
Select a Robust Ligand: For challenging heteroaromatic couplings, standard ligands like PPh₃ may be insufficient. Use bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can promote the challenging oxidative addition step and are less susceptible to catalyst inhibition.[16]
-
Degas Thoroughly: Oxygen can deactivate the Pd(0) catalyst.[13] Ensure your solvent and reaction setup are rigorously degassed.
-
Troubleshooting Workflow Diagram
The following decision tree provides a systematic approach to troubleshooting.
Caption: A troubleshooting decision tree for Suzuki couplings of this compound.
Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki Coupling
This protocol serves as a robust starting point, employing conditions known to be effective for challenging heteroaryl couplings.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv), the aryl halide partner (1.0 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Under an inert atmosphere (in a glovebox or under a positive flow of argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4.5 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water in a 10:1 ratio to achieve a 0.1 M concentration with respect to the aryl halide.
-
Degassing: Seal the flask and perform three cycles of vacuum/backfill with argon to ensure the removal of all oxygen.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[16][17]
Protocol 2: Experiment for Optimizing Water Content
To empirically determine the optimal water level, set up parallel reactions varying the solvent composition.
-
Preparation: Prepare a stock solution of your aryl halide, catalyst, and ligand in anhydrous, degassed dioxane.
-
Reaction Array: In separate, identical reaction vials, place this compound (1.2 equiv) and K₃PO₄ (3.0 equiv).
-
Variable Addition: To each vial, add an equal volume of the dioxane stock solution. Then, add a variable amount of degassed water to create different dioxane:water ratios (e.g., Anhydrous, 20:1, 10:1, 4:1, 1:1).
-
Execution: Seal all vials, place them in a heating block at the same temperature, and stir for a set amount of time (e.g., 4 hours).
-
Analysis: Quench all reactions simultaneously. Analyze the conversion and product-to-byproduct ratio in each reaction by LC-MS or ¹H NMR with an internal standard.
Data Presentation: Impact of Water on Reaction Efficiency
The following table summarizes expected outcomes from a water optimization experiment, illustrating the trade-off between reaction rate and side-product formation.
| Dioxane:H₂O Ratio | Relative Reaction Rate | Yield of Desired Product (%) | Yield of Protodeboronation Byproduct (%) |
| Anhydrous | Very Slow / Stalled | < 5% | < 2% |
| 20:1 | Moderate | 75% | 5% |
| 10:1 (Optimal) | Fast | 88% | 8% |
| 4:1 | Very Fast | 65% | 30% |
| 1:1 | Very Fast | 40% | 55% |
Note: Data are representative and intended for illustrative purposes. Actual results will vary based on specific substrates, catalysts, and conditions.
Visualizing the Mechanism: The Role of Water
Understanding the catalytic cycle and competing pathways is essential for rational experiment design.
The Dual Pathways of Water
Water can direct the boronic acid down a productive coupling pathway or a destructive decomposition pathway.
Caption: The dual role of water in Suzuki coupling reactions of pyridylboronic acids.
Suzuki Catalytic Cycle Highlighting Water's Role
This diagram shows the accepted mechanism for Suzuki-Miyaura coupling, emphasizing the critical transmetalation step where the activated boronate species is required.
Caption: The Suzuki catalytic cycle, highlighting the base- and water-mediated activation of the boronic acid for transmetalation.
References
- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 2. quora.com [quora.com]
- 3. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 4. benchchem.com [benchchem.com]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Effect of temperature on the stability of 3-Bromopyridin-4-ylboronic acid reactions
Answering the user's request.## Technical Support Center: 3-Bromopyridin-4-ylboronic Acid
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of using this versatile reagent, with a specific focus on the critical role of temperature in reaction stability and success. Here, we move beyond standard protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic outcomes.
Introduction: The Thermal Dilemma of a Key Reagent
This compound is a valuable building block in medicinal chemistry, particularly for introducing the 3-bromopyridine motif via Suzuki-Miyaura cross-coupling reactions.[1][2] However, like many heteroarylboronic acids, its stability is a significant concern, and temperature is a key variable that can either drive a reaction to completion or lead it down a pathway of degradation and low yields. The primary challenge lies in balancing the thermal energy required for efficient catalytic turnover against the activation energy for decomposition pathways, most notably protodeboronation.[3][4][5]
This guide provides field-proven insights and troubleshooting strategies to help you manage this thermal dilemma effectively.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common experimental failures in a question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction shows low or no conversion to the desired product. What are the likely temperature-related causes?
Answer:
Low conversion is a frequent issue, often pointing to reagent degradation or suboptimal reaction conditions. Temperature plays a central role in several potential causes.
Possible Causes & Solutions:
| Potential Cause | Scientific Rationale | Suggested Troubleshooting Steps |
| Protodeboronation of Starting Material | This is the most common side reaction for arylboronic acids, where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the reagent.[3][4][5] This process is significantly accelerated by high temperatures, especially in the presence of acidic or basic aqueous media.[3][4][6] | 1. Re-evaluate Reaction Temperature: While Suzuki couplings often require heat, excessive temperatures (e.g., >100-110 °C) can favor protodeboronation.[2][7] Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration. 2. Use Anhydrous Conditions: Minimize water in your reaction. While some water is often necessary for the base to work effectively, excess water can facilitate protodeboronation.[8] 3. Switch to a Boronate Ester: Convert the boronic acid to a more stable pinacol or MIDA boronate ester. These act as slow-release sources of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[5][8][9] Using a boronic ester can also reduce exothermic events upon catalyst addition.[9] |
| Catalyst Decomposition | The palladium catalyst can degrade at high temperatures, especially in the presence of oxygen. This leads to the formation of inactive palladium black. | 1. Ensure Rigorous Degassing: Thoroughly degas your solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes).[8] 2. Select a Thermally Stable Catalyst: For high-temperature reactions, consider using more robust pre-catalysts or ligands (e.g., Buchwald ligands like SPhos or XPhos) that are designed for stability.[2][8] |
| Insufficient Thermal Energy | While high temperatures are risky, some reactions simply will not proceed at room temperature. The oxidative addition or transmetalation steps in the catalytic cycle may have a significant activation energy barrier.[7] | 1. Perform a Temperature Screen: Run small-scale parallel reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction rate and reagent stability.[7] 2. Check Your Heat Source: Ensure your heating block or oil bath provides consistent and accurate temperature. |
Question 2: My reaction is complete, but the isolated yield is low, and I see a significant amount of 3-bromopyridine as a byproduct. What happened?
Answer:
The presence of 3-bromopyridine is a definitive sign that protodeboronation has occurred during the reaction.[3][4] Your desired coupling was competing with this degradation pathway.
Logical Workflow for Troubleshooting Protodeboronation:
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Improving Reproducibility of Suzuki Couplings with 3-Bromopyridin-4-ylboronic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Suzuki-Miyaura cross-coupling reactions, specifically with the challenging yet valuable reagent, 3-bromopyridin-4-ylboronic acid. Our goal is to provide you with in-depth, field-proven insights and troubleshooting strategies to enhance the reproducibility and success of your experiments. This resource is structured in a question-and-answer format to directly address the common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?
Low or no product yield is a frequent challenge in cross-coupling reactions.[1] When working with this compound, several factors can contribute to this issue. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Reagent Quality: The purity and stability of your this compound are paramount. Boronic acids, especially heteroaromatic ones, can be prone to degradation over time.[2] It is advisable to use a fresh batch or verify the quality of your existing stock.
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active.[2] The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it needs to be reduced in situ.[2] Consider using a fresh, high-quality catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[2][3] It is critical to ensure your reaction is conducted under a rigorously maintained inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are properly degassed.[2]
Key Experimental Parameters to Re-evaluate:
-
Base Selection: The choice of base is critical and can significantly impact the reaction's success.[2] The base's role is to activate the boronic acid, facilitating transmetalation.[4][5] For pyridylboronic acids, a weaker base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) might be preferable to stronger bases like potassium phosphate (K₃PO₄) to minimize side reactions.[2][6]
-
Solvent System: The solvent influences the solubility of reagents and the stability of intermediates. A combination of an organic solvent like 1,4-dioxane or toluene with water is common for Suzuki reactions.[7][8] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[2]
-
Temperature: Reaction temperature affects the rate of all steps in the catalytic cycle. While higher temperatures can increase the rate of the desired reaction, they can also accelerate catalyst decomposition and side reactions. Optimization of the reaction temperature is often required.
Q2: I'm observing a significant amount of a byproduct that appears to be 3-bromopyridine. What is causing this, and how can I prevent it?
The formation of 3-bromopyridine as a major byproduct is a classic sign of protodeboronation (also known as protodeborylation). This is a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source, such as water.[1][9] Heteroaromatic boronic acids, like this compound, can be particularly susceptible to this process.[9][10]
Strategies to Mitigate Protodeboronation:
-
Use of Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[2] Switching to a weaker base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be effective.[2]
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, conducting the reaction under anhydrous conditions can significantly reduce protodeboronation.[2] This involves using dry solvents and ensuring all reagents are anhydrous.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can protect it from protodeboronation.[11] These esters are generally more stable and release the boronic acid slowly under the reaction conditions.
-
Stoichiometry of Boronic Acid: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help compensate for some loss due to protodeboronation.[1]
Q3: My reaction is sluggish, and I suspect catalyst inhibition. How does the pyridine nitrogen in this compound affect the palladium catalyst?
The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium center.[12] This coordination can inhibit the catalyst's activity by blocking the sites required for the catalytic cycle to proceed efficiently.[12] This is a well-documented challenge when working with pyridyl substrates in Suzuki couplings.
Overcoming Catalyst Inhibition:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is a common and effective strategy.[12] Ligands such as SPhos, XPhos, and RuPhos can shield the palladium center, preventing or minimizing coordination with the pyridine nitrogen.[12]
-
Catalyst Loading: In some cases, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can help overcome partial catalyst inhibition. However, this should be done judiciously, as higher catalyst concentrations can sometimes lead to an increase in side reactions.
Experimental Protocols & Workflows
Protocol 1: Standard Suzuki Coupling with this compound
This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl bromide. Optimization of specific parameters may be required for different substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[1]
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)[1]
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[2]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.[2]
Workflow for Troubleshooting a Failed Suzuki Coupling
Caption: A systematic workflow for troubleshooting failed Suzuki coupling reactions.
Data Presentation
Table 1: Common Bases and Solvents for Suzuki Couplings with Pyridyl Substrates
| Base | Common Solvent System(s) | Key Considerations |
| K₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A moderately strong base, often a good starting point to minimize protodeboronation. |
| K₃PO₄ | 1,4-Dioxane/H₂O, Toluene/H₂O | A stronger base that can be effective but may increase the risk of protodeboronation.[1][2] |
| Cs₂CO₃ | 1,4-Dioxane, Toluene | A strong base, often used for challenging couplings. |
| CsF | Isopropanol, 1,4-Dioxane | A milder base that can be effective in minimizing protodeboronation, particularly with heteroaryl boronic acids.[6] |
| KF | Anhydrous THF, 1,4-Dioxane | A mild base, suitable for substrates with base-labile functional groups.[2][5] |
Key Mechanistic Insights
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic borate species, which then transfers its organic group to the palladium center.[4][5][14][15]
Understanding Side Reactions
Besides protodeboronation, other side reactions can impact the efficiency and reproducibility of your Suzuki coupling.
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur, especially in the presence of oxygen.[2]
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene, a process that can be promoted by certain bases or impurities.[7]
By carefully controlling the reaction conditions and understanding the potential pitfalls, you can significantly improve the reproducibility and success of your Suzuki couplings with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Yield Analysis of Pyridylboronic Acid Isomers in Suzuki Coupling: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds, which are core motifs in a vast array of pharmaceuticals. Pyridylboronic acids, in particular, are crucial building blocks for introducing the ubiquitous pyridine ring. However, not all pyridylboronic acid isomers are created equal. The position of the boronic acid group on the pyridine ring dramatically influences reactivity, stability, and, ultimately, the yield of the desired product. This guide provides an in-depth comparative analysis of 2-, 3-, and 4-pyridylboronic acids in Suzuki coupling, offering field-proven insights and actionable protocols to navigate the unique challenges and opportunities presented by each isomer.
The Crucial Role of Isomerism in Reactivity and Yield
The success of a Suzuki-Miyaura coupling is contingent on a delicate balance of factors within the catalytic cycle, primarily oxidative addition, transmetalation, and reductive elimination. The isomeric nature of pyridylboronic acids directly impacts these steps, leading to significant differences in reaction outcomes.
The "2-Pyridyl Problem": A Long-Standing Challenge
The use of 2-pyridylboronic acid in Suzuki coupling is notoriously challenging, a phenomenon often referred to as the "2-pyridyl problem".[1] This difficulty arises from two primary factors:
-
Catalyst Inhibition: The proximity of the basic nitrogen atom to the boronic acid moiety in the 2-position allows for chelation to the palladium catalyst. This coordination can inhibit the catalytic activity of the palladium center, slowing down the reaction.[2]
-
Facile Protodeboronation: 2-Pyridylboronic acid is highly susceptible to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3][4] This decomposition of the starting material leads to a reduction in the yield of the desired coupled product and the formation of pyridine as a byproduct, which can complicate purification.[3] The mechanism for this increased susceptibility is unique; under neutral pH, 2-pyridylboronic acid can form a zwitterionic intermediate that undergoes rapid, unimolecular fragmentation.[3][4]
These challenges often result in modest yields when using 2-pyridylboronic acid under standard Suzuki coupling conditions.[1] To overcome these issues, specialized ligands, bases, and reaction conditions are often necessary.[5] The use of more stable derivatives, such as MIDA boronates or organotrifluoroborates, can also be an effective strategy to mitigate protodeboronation by enabling a "slow release" of the boronic acid into the reaction mixture.[4]
3- and 4-Pyridylboronic Acids: More Reliable Coupling Partners
In contrast to their 2-substituted counterpart, 3- and 4-pyridylboronic acids are generally more stable and less prone to side reactions.[1] The greater distance between the nitrogen atom and the boronic acid group in these isomers minimizes catalyst inhibition and reduces the rate of protodeboronation. Consequently, 3- and 4-pyridylboronic acids typically provide good to excellent yields in Suzuki coupling reactions under a broader range of conditions.[1]
While both 3- and 4-isomers are generally efficient coupling partners, subtle electronic differences can still influence their reactivity. The electron-withdrawing nature of the pyridine nitrogen can affect the nucleophilicity of the boronic acid, which in turn can influence the rate of transmetalation. However, for most synthetic applications, both 3- and 4-pyridylboronic acids are considered reliable and high-yielding substrates.
Comparative Performance Overview
The following table summarizes the general performance and key characteristics of the three pyridylboronic acid isomers in Suzuki-Miyaura coupling reactions.
| Isomer | Relative Reactivity & Yield | Key Challenges | Recommended Strategies |
| 2-Pyridylboronic Acid | Low to Moderate | Catalyst inhibition, rapid protodeboronation[2][3][4] | Use of specialized ligands (e.g., bulky, electron-rich phosphines), careful selection of base, use of more stable boronate esters (e.g., MIDA, trifluoroborates)[4] |
| 3-Pyridylboronic Acid | High | Generally stable and reactive | Standard Suzuki-Miyaura conditions are often effective. Optimization of catalyst and base can further enhance yields.[6][7] |
| 4-Pyridylboronic Acid | High | Generally stable and reactive | Standard Suzuki-Miyaura conditions are often effective. High yields are typically achievable with common palladium catalysts and bases.[8][9] |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The palladium-catalyzed Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing reactions with pyridylboronic acids. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The critical transmetalation step requires the activation of the boronic acid by a base to form a boronate species, which then transfers its organic group to the palladium center. The electronic properties and stability of the pyridylboronic acid isomer directly influence the efficiency of this step.
Experimental Protocols
The following protocols provide a starting point for performing Suzuki-Miyaura coupling reactions with each of the pyridylboronic acid isomers. Optimization may be required depending on the specific substrates used.
General Experimental Workflow
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: Suzuki Coupling of 4-Pyridylboronic Acid (High-Yielding Isomer)
This protocol is a representative example for a high-yielding Suzuki coupling with a stable pyridylboronic acid isomer.
Materials:
-
Aryl halide (1.0 equiv)
-
4-Pyridylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
Procedure:
-
To an oven-dried reaction flask, add the aryl halide, 4-pyridylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum and degas by purging with argon or nitrogen for 15-20 minutes.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 3-Pyridylboronic Acid (High-Yielding Isomer)
The protocol for 3-pyridylboronic acid is very similar to that for the 4-isomer, reflecting its comparable stability and reactivity.
Materials:
-
Aryl halide (1.0 equiv)
-
3-Pyridylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Na₂CO₃ (2.0 equiv)
-
DMF/H₂O (9:1 mixture)
Procedure:
-
Follow the general procedure outlined in Protocol 1, substituting the listed reagents.
-
The reaction is typically heated to 90-110 °C.
Protocol 3: Suzuki Coupling of 2-Pyridylboronic Acid (Challenging Isomer)
This protocol incorporates modifications to address the inherent instability and lower reactivity of 2-pyridylboronic acid. The use of a more stable boronate ester is highly recommended.
Materials:
-
Aryl halide (1.0 equiv)
-
2-Pyridylboronic acid pinacol ester (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a rigorously flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, 2-pyridylboronic acid pinacol ester, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction closely by LC-MS due to the potential for substrate decomposition.
-
Follow the work-up and purification steps as described in Protocol 1.
Conclusion and Future Outlook
The isomeric position of the boronic acid group on a pyridine ring is a critical determinant of its performance in Suzuki-Miyaura cross-coupling reactions. While 3- and 4-pyridylboronic acids are generally robust and high-yielding coupling partners, the well-documented "2-pyridyl problem" necessitates a more nuanced approach, often requiring specialized catalysts, ligands, and the use of more stable boronate esters to achieve satisfactory yields. By understanding the underlying mechanistic principles and employing optimized protocols, researchers can effectively harness the synthetic power of all three pyridylboronic acid isomers. As catalyst technology continues to advance, we can anticipate the development of even more efficient and general methods for the coupling of challenging heteroaromatic substrates, further expanding the synthetic chemist's toolkit for the construction of complex, biologically active molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. nbinno.com [nbinno.com]
A Comparative Guide to the Spectroscopic Analysis of 3-Bromopyridin-4-ylboronic Acid and Its Isomeric Alternatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of key building blocks is paramount. 3-Bromopyridin-4-ylboronic acid is a versatile reagent in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1] Its precise structure, free from significant impurities, is critical for reaction success and the integrity of the final products. This guide provides an in-depth comparison of the spectroscopic techniques used to confirm the structure of this compound, offering insights into the interpretation of its spectral data in contrast to its precursor and an isomeric analogue.
While direct spectral data for this compound is not widely published, this guide will present a detailed, predicted analysis based on foundational spectroscopic principles and available data for highly related compounds. This approach serves as a robust framework for researchers to interpret their own experimental data. We will compare the expected spectral characteristics of the target molecule with the experimentally determined data for its precursor, 3-bromopyridine, and its isomer, 3-pyridylboronic acid.
Core Spectroscopic Techniques for Structural Elucidation
The primary methods for confirming the structure of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the necessary spectroscopic data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the electronic environment and connectivity of hydrogen and carbon atoms.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O). DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve the sample and exchange with the acidic B(OH)₂ protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-200 ppm.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Collection: Collect a background spectrum of the empty ATR crystal before running the sample.
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.
-
-
Acquisition Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
-
Visualizing the Analytical Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Comparative Spectroscopic Data Analysis
The following tables summarize the expected ¹H NMR, ¹³C NMR, and key FTIR data for this compound, alongside the experimental data for 3-bromopyridine and 3-pyridylboronic acid for a robust comparison.
¹H NMR Data Comparison (in DMSO-d₆)
| Compound | Proton | Expected/Observed Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | H-2 | ~8.8 | s | - |
| H-5 | ~7.8 | d | ~5 | |
| H-6 | ~8.6 | d | ~5 | |
| B(OH)₂ | Broad singlet, concentration-dependent | br s | - | |
| 3-Bromopyridine [2][3] | H-2 | 8.79 | d | 1.8 |
| H-4 | 8.18 | ddd | 8.3, 1.9, 0.8 | |
| H-5 | 7.72 | dd | 8.3, 4.8 | |
| H-6 | 8.77 | dd | 4.8, 1.9 | |
| 3-Pyridylboronic acid [4] | H-2 | ~8.9 | s | - |
| H-4 | ~8.2 | d | ~8 | |
| H-5 | ~7.5 | dd | ~8, 5 | |
| H-6 | ~8.6 | d | ~5 | |
| B(OH)₂ | Broad singlet, concentration-dependent | br s | - |
Analysis of ¹H NMR Data:
-
This compound: The introduction of the boronic acid group at the 4-position significantly alters the spectrum compared to 3-bromopyridine. The proton at C-5 is expected to be a doublet coupled to the proton at C-6. The proton at C-2 will likely appear as a singlet, and the proton at C-6 as a doublet. The B(OH)₂ protons will present as a broad, exchangeable singlet.
-
3-Bromopyridine: This precursor shows a more complex splitting pattern due to multiple proton-proton couplings around the ring.[2][3]
-
3-Pyridylboronic acid: This isomer helps to understand the influence of the boronic acid group's position. The chemical shifts will differ from the 4-ylboronic acid isomer due to the different electronic environment.[4]
¹³C NMR Data Comparison (in DMSO-d₆)
| Compound | Carbon | Expected/Observed Chemical Shift (δ, ppm) |
| This compound (Predicted) | C-2 | ~152 |
| C-3 | ~120 (C-Br) | |
| C-4 | ~140 (C-B) | |
| C-5 | ~125 | |
| C-6 | ~150 | |
| 3-Bromopyridine [5] | C-2 | 150.3 |
| C-3 | 120.4 (C-Br) | |
| C-4 | 139.0 | |
| C-5 | 124.0 | |
| C-6 | 147.8 | |
| 3-Pyridylboronic acid | C-2 | ~150 |
| C-3 | ~135 (C-B) | |
| C-4 | ~138 | |
| C-5 | ~123 | |
| C-6 | ~148 |
Analysis of ¹³C NMR Data:
-
This compound: The most significant feature will be the C-4 signal, which is directly attached to the boron atom. This carbon will likely be broad due to the quadrupolar nature of the boron nucleus and its chemical shift will be indicative of the C-B bond. The C-3 signal, attached to bromine, will also have a characteristic chemical shift.
-
3-Bromopyridine: The spectrum of the precursor provides a baseline for the chemical shifts of the pyridine ring carbons.[5]
-
3-Pyridylboronic acid: Comparing the C-B signal in the 3- and 4-isomers is a key diagnostic tool for distinguishing them.
FTIR Data Comparison
| Compound | Functional Group | Expected/Observed Wavenumber (cm⁻¹) |
| This compound (Predicted) | O-H stretch (boronic acid) | 3500-3200 (broad) |
| C-H stretch (aromatic) | 3100-3000 | |
| C=C, C=N stretch (aromatic ring) | 1600-1450 | |
| B-O stretch | 1380-1320 | |
| C-Br stretch | 700-550 | |
| 3-Bromopyridine [6][7] | C-H stretch (aromatic) | 3100-3000 |
| C=C, C=N stretch (aromatic ring) | 1570, 1460, 1415 | |
| C-Br stretch | ~680 | |
| 3-Pyridylboronic acid | O-H stretch (boronic acid) | 3500-3200 (broad) |
| C-H stretch (aromatic) | 3100-3000 | |
| C=C, C=N stretch (aromatic ring) | 1600-1450 | |
| B-O stretch | 1380-1320 |
Analysis of FTIR Data:
-
This compound: The most telling signals for the successful synthesis from 3-bromopyridine will be the appearance of a broad O-H stretch from the boronic acid's hydroxyl groups and a strong B-O stretching vibration.
-
3-Bromopyridine: The spectrum is characterized by aromatic C-H and ring stretching vibrations, along with the C-Br stretch.[6][7] The absence of the broad O-H and B-O bands is the key difference.
-
3-Pyridylboronic acid: The FTIR spectrum will be very similar to its 4-yl isomer, making it difficult to distinguish between them using this technique alone.
Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Expected m/z in ESI+ |
| This compound | C₅H₅BBrNO₂ | 201.81 | 202.9 [M+H]⁺, 224.9 [M+Na]⁺ |
| 3-Bromopyridine | C₅H₄BrN | 157.99 | 158.9 [M+H]⁺ |
Analysis of Mass Spectrometry Data:
-
The mass spectrum provides the molecular weight of the compound. For this compound, the presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio). The accurate mass measurement can definitively confirm the elemental composition.
Identifying Potential Impurities
Spectroscopic analysis is also crucial for identifying common impurities that may arise during the synthesis of this compound.
-
Unreacted 3-Bromopyridine: Can be identified by its characteristic signals in the ¹H NMR and its molecular ion peak in the mass spectrum.
-
Protodeboronation Product (3-Bromopyridine): If the boronic acid group is cleaved during workup or storage, the resulting impurity is 3-bromopyridine.
-
Homocoupling Byproducts: The formation of bipyridyl compounds through the coupling of two molecules of the starting material or product can sometimes occur. These would be evident as higher molecular weight species in the mass spectrum and a more complex aromatic region in the NMR.
Conclusion
The structural confirmation of this compound relies on a synergistic approach utilizing NMR, FTIR, and mass spectrometry. By comparing the expected spectral data of the target compound with that of its precursor, 3-bromopyridine, and its isomer, 3-pyridylboronic acid, researchers can confidently verify the structure and purity of their product. The key diagnostic features are the appearance of the boronic acid protons and the C-B carbon in the NMR spectra, the characteristic O-H and B-O stretches in the FTIR spectrum, and the correct molecular weight with the bromine isotopic pattern in the mass spectrum. This comprehensive analytical approach ensures the quality of this critical building block for applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]
- 4. 3-Pyridylboronic acid(1692-25-7) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Pyridine, 3-bromo- [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
Comparative Guide: 3-Bromopyridin-4-ylboronic Acid vs. Its Pinacol Ester in Cross-Coupling Reactions
A Senior Application Scientist's Perspective on Reagent Selection
For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding boronate ester is a frequent and critical decision point in synthesis design. This guide provides an in-depth comparison of 3-Bromopyridin-4-ylboronic acid and its pinacol ester, focusing on the fundamental trade-offs between reactivity and stability. By leveraging experimental insights and established chemical principles, we aim to equip you with the knowledge to make the optimal choice for your specific synthetic challenge.
The Core Dilemma: A Trade-Off Between Reactivity and Stability
The central difference between boronic acids and their pinacol esters is a classic chemical balancing act: increased reactivity versus enhanced stability.[1]
-
This compound: This reagent is characterized by its higher reactivity. The Lewis acidic nature of the boronic acid group (B(OH)₂) facilitates the crucial transmetalation step in the catalytic cycles of many cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This often translates to faster reaction times and potentially higher yields under milder conditions.[3][4] However, this reactivity comes at the cost of stability. Boronic acids are susceptible to degradation pathways such as oxidation and protodeboronation (cleavage of the C-B bond by a proton source), which can complicate storage and handling.[1][4]
-
This compound Pinacol Ester: The pinacol ester derivative offers significantly greater stability.[1] The bulky pinacol group sterically shields the boron atom, and the ester linkage reduces its Lewis acidity.[5][6] This makes the pinacol ester less prone to decomposition, rendering it easier to handle, purify by column chromatography, and store for extended periods.[1][2] These attributes are particularly advantageous in multi-step syntheses or automated high-throughput screening workflows. The trade-off for this stability is generally a reduced reaction rate compared to the parent boronic acid.[3]
Performance Deep Dive: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for forming C-C bonds, and it serves as an excellent platform for comparing these two boron reagents.[1][7] The reaction proceeds via a catalytic cycle involving a palladium catalyst.
In this cycle, the boronic acid must be activated by a base to form a boronate species (e.g., [R-B(OH)₃]⁻), which enhances the nucleophilicity of the organic group (R²) and facilitates its transfer to the palladium center (transmetalation).[8][9] It is widely accepted that boronate esters, such as the pinacol derivative, often undergo in situ hydrolysis under the aqueous basic conditions of the reaction to generate the more reactive boronic acid, which then enters the catalytic cycle.[1][2] While direct transmetalation from the ester is possible, it is generally a slower process.[10]
Comparative Performance Data
The following table summarizes the expected performance differences in a typical Suzuki-Miyaura coupling.
| Parameter | This compound | This compound Pinacol Ester | Rationale |
| Reaction Time | Generally shorter (e.g., 1-4 hours) | Generally longer (e.g., 4-16 hours) | Boronic acid is more reactive and participates more readily in transmetalation.[1][3] |
| Typical Yield | Often higher | May be slightly lower | The higher reactivity of the boronic acid can lead to more efficient conversion.[3] |
| Stability & Handling | Lower; sensitive to air and moisture | Higher; often a stable, crystalline solid | The pinacol group provides steric and electronic stabilization.[1][5] |
| Purification | Difficult to purify via chromatography | Amenable to standard column chromatography | Boronic acids can streak or decompose on silica gel.[2][11] |
| Use Cases | Rapid, high-yield single-step syntheses | Multi-step synthesis, library generation, complex molecules | Stability and handling are prioritized in longer or more complex synthetic routes.[1] |
Hydrolytic Stability: A Double-Edged Sword
The stability of boronate esters towards hydrolysis is a key factor influencing their behavior. Pinacol esters are susceptible to hydrolysis back to the boronic acid and pinacol, a process that can be catalyzed by acid, base, or even the silica gel used in chromatography.[11][12][13]
This equilibrium is beneficial during a Suzuki reaction, as it slowly releases the highly reactive boronic acid. However, it can be a significant drawback during workup or purification, where premature hydrolysis can lead to product contamination or yield loss.[11][12] The accurate analysis of pinacol esters by reverse-phase HPLC can also be complicated by on-column hydrolysis.[13][14]
Practical Guidance and Experimental Protocols
The choice of reagent should be guided by the specific demands of the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Boron Suzuki Coupling | Borates Today [borates.today]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 14. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reactivity of 3-Bromopyridin-4-ylboronic Acid and its Heteroaryl Peers
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for cross-coupling reactions is a critical decision that dictates the efficiency, robustness, and overall success of a synthetic campaign. Heteroaryl boronic acids are indispensable tools in this regard, enabling the introduction of diverse heterocyclic motifs that are often key to modulating the pharmacological properties of drug candidates. Among these, 3-Bromopyridin-4-ylboronic acid presents a unique combination of features: a π-deficient pyridine core, a handle for further functionalization in the form of a bromine atom, and a boronic acid moiety for versatile coupling.
This guide provides an in-depth, objective comparison of the reactivity of this compound with other relevant heteroaryl boronic acids in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions. The insights presented herein are grounded in established mechanistic principles and supported by available experimental data, aiming to empower you to make informed decisions in your synthetic endeavors.
The Crucial Interplay of Electronics and Stability in Heteroaryl Boronic Acids
The reactivity of a heteroaryl boronic acid in cross-coupling reactions is not an intrinsic constant but rather a delicate balance of several factors. Understanding these is key to predicting performance and troubleshooting reactions.
-
The Influence of the Heteroaromatic Core: The electronic nature of the heterocyclic ring is a primary determinant of reactivity.
-
π-Deficient Heterocycles (e.g., Pyridine, Pyrimidine): The electron-withdrawing character of the nitrogen atom(s) in these rings decreases the nucleophilicity of the boronic acid, which can slow down the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle. Furthermore, the Lewis basic nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] A well-documented manifestation of this is the "2-pyridyl problem," where the proximity of the boronic acid to the ring nitrogen in 2-pyridylboronic acids often leads to lower yields and increased side reactions compared to its 3- and 4-substituted isomers.[1][3]
-
π-Rich Heterocycles (e.g., Furan, Thiophene, Pyrrole): These are generally more nucleophilic and thus more reactive in the transmetalation step. However, this increased reactivity can be a double-edged sword, as they are often more susceptible to decomposition pathways.[1]
-
-
The Double-Edged Sword of Protodeboronation: This is arguably the most significant undesired side reaction for heteroaryl boronic acids, particularly those containing basic nitrogen atoms.[4] Protodeboronation involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying the boronic acid.[4] The rate of protodeboronation is highly dependent on the reaction conditions (especially pH) and the structure of the boronic acid.[4] 2-Pyridylboronic acids, for instance, are notoriously prone to rapid protodeboronation.[1][3]
-
The Impact of Substituents: Substituents on the heteroaromatic ring, such as the bromine atom in our topic compound, exert significant electronic and steric effects. A bromine atom is electron-withdrawing, which can further decrease the nucleophilicity of the boronic acid. Its position relative to the boronic acid and the heteroatom(s) will also influence reactivity.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the workhorse for C-C bond formation in modern organic synthesis. The performance of this compound is best understood in comparison to its isomers and other common heteroaryl boronic acids.
General Reactivity Trends of Pyridinylboronic Acid Isomers
Generally, the stability and reactivity of unsubstituted pyridinylboronic acids in Suzuki-Miyaura coupling follow the trend:
4-pyridyl ≈ 3-pyridyl > 2-pyridyl
This trend is a direct consequence of the "2-pyridyl problem," where the proximity of the nitrogen to the boronic acid in the 2-isomer leads to catalyst inhibition and a higher propensity for protodeboronation.[1][3]
The Influence of the Bromo Substituent
The presence of a bromine atom on the pyridine ring introduces a further layer of complexity. As an electron-withdrawing group, it is expected to decrease the nucleophilicity of the boronic acid, potentially leading to slower reaction rates compared to the unsubstituted parent pyridinylboronic acid. However, it also provides a valuable handle for subsequent orthogonal cross-coupling reactions.
Quantitative Comparison of Suzuki-Miyaura Coupling Yields
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various heteroaryl boronic acids with different aryl halides. It is important to note that these data are compiled from various sources and reaction conditions may differ. Therefore, this table should be used as a guide to relative reactivity rather than for direct quantitative comparison.
| Boronic Acid | Coupling Partner | Catalyst System (Typical) | Solvent (Typical) | Yield (%) | Reference |
| This compound | Aryl Bromide | Pd(PPh₃)₄ / Na₂CO₃ | DMF | Good | [5] |
| 2-Bromo-5-pyridylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ / Na₂CO₃ | DMF | 10-32 | [5] |
| 2-Chloro-5-pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ / Na₂CO₃ | DMF | Moderate-Good | [5] |
| 3-Pyridylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ / K₃PO₄ | Toluene/H₂O | Good | [3] |
| 4-Pyridylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ / K₃PO₄ | Toluene/H₂O | Good | [3] |
| 2-Pyridylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ / K₃PO₄ | Toluene/H₂O | Modest | [3] |
| Thiophene-2-boronic acid | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos / Na₂CO₃ | Ethanol | 98 | [6] |
| Furan-2-boronic acid | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos / Na₂CO₃ | Ethanol | High | [6] |
Analysis of the Data:
-
The data for 2-Bromo-5-pyridylboronic acid highlights the challenges associated with substituted 2-pyridyl systems, with yields being on the lower side.[5]
-
In contrast, other substituted pyridylboronic acids, such as 2-chloro-5-pyridylboronic acid, can provide good yields, suggesting that the substituent and its position play a crucial role.[5]
-
The high yields obtained with thiophene- and furan-2-boronic acids underscore their generally higher reactivity compared to many pyridylboronic acids, although their stability can be a concern.[6]
A Proposed Experimental Workflow for a Definitive Reactivity Comparison
To obtain a truly objective comparison of the reactivity of this compound, a head-to-head experimental study under standardized conditions is necessary. The following workflow is proposed as a robust methodology for such an investigation.
Caption: A standardized workflow for the comparative reactivity analysis of heteroaryl boronic acids.
Comparative Reactivity in Chan-Lam and Buchwald-Hartwig Couplings
While the Suzuki-Miyaura reaction is paramount, the ability of a boronic acid to participate in C-N and C-O bond-forming reactions is also of significant interest in drug discovery.
Chan-Lam N-Arylation
The Chan-Lam coupling provides a valuable, often milder, alternative to the Buchwald-Hartwig amination for the formation of C-N bonds.[7] This copper-catalyzed reaction is typically performed open to the air.[7] The electronic properties of the boronic acid play a significant role, with electron-rich boronic acids generally performing better. The electron-withdrawing nature of the 3-bromo-4-pyridinyl moiety may present a challenge in this reaction, potentially requiring optimization of the reaction conditions (e.g., use of specific ligands or additives) to achieve high yields. Comparative studies with other heteroaryl boronic acids would be crucial to establish a reactivity hierarchy.
Buchwald-Hartwig O-Arylation
The palladium-catalyzed Buchwald-Hartwig reaction is a powerful tool for the synthesis of aryl ethers. Similar to the Suzuki-Miyaura reaction, the efficiency of this transformation is sensitive to the electronic and steric nature of the boronic acid. The electron-deficient character of this compound might necessitate the use of more electron-rich and sterically bulky phosphine ligands to facilitate the catalytic cycle.
Mitigating Instability: The Role of Boronic Esters
A common strategy to circumvent the inherent instability and protodeboronation of certain heteroaryl boronic acids is the use of their corresponding esters, such as pinacol or MIDA (N-methyliminodiacetic acid) boronates.[8][9] These derivatives are often more stable, crystalline solids that are easier to handle and purify.[8] In the case of MIDA boronates, they can act as a slow-release source of the boronic acid under the reaction conditions, which can be advantageous in minimizing side reactions.[9] For challenging substrates like this compound, exploring the use of its MIDA boronate ester could be a viable strategy to improve reaction outcomes.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of complex molecules. Its reactivity in cross-coupling reactions is governed by a subtle interplay of the electron-deficient pyridine ring, the electron-withdrawing bromine substituent, and the inherent stability of the boronic acid moiety.
Based on the available data and established principles, it is expected to be a competent coupling partner in Suzuki-Miyaura reactions, likely outperforming its 2-pyridyl isomers. However, its performance in Chan-Lam and Buchwald-Hartwig couplings may require careful optimization due to its electron-deficient nature.
The experimental workflow outlined in this guide provides a roadmap for a definitive, head-to-head comparison of its reactivity with other important heteroaryl boronic acids. Such studies will be invaluable in further refining our understanding of the structure-reactivity relationships that govern these powerful transformations, ultimately enabling the more efficient and predictable synthesis of the next generation of therapeutics and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from 3-Bromopyridin-4-ylboronic Acid
In the landscape of modern drug discovery, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For medicinal chemists and drug development professionals, the synthesis of novel compounds is merely the first step; rigorous structural validation is the critical process that transforms a potential candidate into a viable lead. This guide provides an in-depth comparison of key analytical techniques for the structural elucidation of novel compounds derived from 3-Bromopyridin-4-ylboronic acid, a versatile building block in the synthesis of complex heterocyclic molecules.
The inherent structural complexities of pyridine-containing organoboron compounds necessitate a multi-faceted analytical approach. The presence of the nitrogen atom in the pyridine ring, coupled with the reactivity and potential for complex formation of the boronic acid moiety, presents unique challenges and demands careful selection of validation methodologies. This guide will explore the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography, offering not just procedural outlines but a rationale for their application in this specific chemical context.
The Strategic Importance of Orthogonal Validation
No single analytical technique can provide a complete structural picture. An effective validation strategy relies on the application of orthogonal methods – techniques that probe different physical properties of the molecule. This approach ensures that the structural assignment is robust and not an artifact of a single analytical method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1] For derivatives of this compound, a suite of NMR experiments is essential to piece together the molecular puzzle.
Causality Behind Experimental Choices
-
¹H NMR: This is the initial and most fundamental NMR experiment. It provides information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. For pyridine derivatives, the protons on the aromatic ring resonate in a characteristic downfield region due to the ring's diamagnetic anisotropy.[1]
-
¹³C NMR: This technique maps the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is crucial for confirming the number of unique carbon atoms and their hybridization.
-
2D NMR (COSY, HSQC, HMBC): For complex, highly substituted pyridine derivatives, 1D NMR spectra can be difficult to interpret due to overlapping signals. Two-dimensional NMR experiments are indispensable for unambiguously assigning signals by revealing correlations between nuclei.[1]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically over two to three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons and piecing together different molecular fragments.
-
-
¹¹B NMR: This experiment is specifically for observing the boron atom. The chemical shift of the ¹¹B nucleus provides information about its coordination state (trigonal planar vs. tetrahedral) and electronic environment.[2] Broad signals in ¹¹B NMR can sometimes indicate the presence of boronic anhydrides (boroxines), which can form upon dehydration.[3][4]
Experimental Protocol: A Step-by-Step Guide to NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified novel compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical as it can influence the chemical shifts of the pyridine ring protons.[1]
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time, for accurate integration, especially if quantitative analysis is required.[1]
-
Acquire a ¹³C NMR spectrum. This will likely require a longer acquisition time due to the low natural abundance of ¹³C.
-
If spectral overlap or ambiguity exists, acquire 2D NMR spectra (COSY, HSQC, HMBC).
-
Acquire a ¹¹B NMR spectrum to confirm the presence and environment of the boron atom.
-
-
Data Interpretation:
-
¹H NMR:
-
Identify the characteristic downfield signals for the pyridine ring protons. Protons alpha to the nitrogen (C2, C6) are typically the most deshielded (δ 8.5-8.8 ppm), followed by the gamma proton (C4) (δ 7.5-7.8 ppm), and then the beta protons (C3, C5) (δ 7.1-7.5 ppm).[1]
-
Analyze the splitting patterns (J-coupling) to determine the connectivity of adjacent protons.
-
-
¹³C NMR:
-
Assign the carbon signals of the pyridine ring, noting the deshielding effect of the nitrogen atom.
-
-
2D NMR:
-
Use the COSY spectrum to trace proton-proton coupling networks.
-
Use the HSQC spectrum to link protons to their directly attached carbons.
-
Use the HMBC spectrum to connect molecular fragments through long-range proton-carbon correlations.
-
-
¹¹B NMR:
-
A signal around δ 30 ppm is typical for a trigonal boronic acid or ester.[2] A shift to higher field can indicate coordination with a Lewis base.
-
-
Comparative Data for Hypothetical Novel Compounds
| Compound ID | Key ¹H NMR Shifts (ppm) | ¹¹B NMR Shift (ppm) | Remarks |
| NC-001 | 8.65 (s, 1H), 8.52 (d, 1H), 7.81 (d, 1H) | 31.2 | Classic pyridine ring signals, suggesting successful coupling at the 4-position. |
| NC-002 | 8.70 (d, 1H), 8.61 (s, 1H), 7.95 (d, 1H) | 29.8 | Slight downfield shift may indicate an electron-withdrawing substituent on the coupled aryl ring. |
| NC-003 | 8.59 (s, 1H), 8.48 (d, 1H), 7.75 (d, 1H) | 33.5 (broad) | The broad ¹¹B signal may suggest partial formation of the corresponding boroxine.[3][4] |
High-Resolution Mass Spectrometry (HRMS): Unveiling the Molecular Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound with high accuracy and precision.[5] For novel compounds, High-Resolution Mass Spectrometry (HRMS) is indispensable as it allows for the determination of the elemental composition.[5]
Causality Behind Experimental Choices
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is well-suited for polar and thermally labile molecules, which is often the case for drug candidates.[6] It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight.
-
Time-of-Flight (TOF) or Orbitrap Analyzers: These high-resolution mass analyzers can measure m/z values with accuracies in the low parts-per-million (ppm) range. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.[7]
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (e.g., the molecular ion) is selected, fragmented, and the resulting fragment ions are analyzed. This provides valuable structural information and helps to piece together the molecule's connectivity. The fragmentation patterns of pyridine-containing compounds can be complex but often involve characteristic losses, such as the loss of HCN from the pyridine ring.[8]
Experimental Protocol: A Step-by-Step Guide to HRMS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.[6]
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.
-
Acquire a full scan HRMS spectrum in positive ion mode.
-
Perform an MS/MS experiment on the most abundant ion, typically the [M+H]⁺ ion, to obtain fragmentation data.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the instrument's software to calculate the elemental composition that best fits the measured accurate mass and isotopic pattern.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways. This can help to confirm the presence of the pyridine ring and other structural motifs.
-
Comparative Data for Hypothetical Novel Compounds
| Compound ID | Proposed Formula | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Mass Error (ppm) | Key MS/MS Fragments (m/z) |
| NC-001 | C₁₂H₁₀BrN₂O₂ | 296.9926 | 296.9924 | -0.7 | 219.0597, 192.0524, 78.0344 |
| NC-002 | C₁₃H₁₂BrN₂O₃ | 326.0031 | 326.0035 | +1.2 | 248.0702, 221.0629, 78.0344 |
| NC-003 | C₁₂H₉BrFN₂O₂ | 314.9831 | 314.9829 | -0.6 | 237.0502, 210.0429, 78.0344 |
Single Crystal X-ray Crystallography: The Definitive 3D Structure
Single crystal X-ray crystallography is considered the "gold standard" for structural elucidation as it provides an unambiguous determination of the three-dimensional arrangement of atoms in a molecule.[9] This technique is particularly valuable for confirming stereochemistry and resolving any ambiguities that may remain after NMR and MS analysis.
Causality Behind Experimental Choices
The primary reason for employing X-ray crystallography is its ability to provide a complete and unambiguous 3D structure, including bond lengths, bond angles, and absolute stereochemistry.[9][10] This is particularly crucial in drug development where the precise three-dimensional shape of a molecule dictates its interaction with biological targets.[11]
Experimental Protocol: A Step-by-Step Guide to X-ray Crystallography
-
Crystal Growth:
-
This is often the most challenging step. High-purity material is essential.
-
Common techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. A variety of solvents and solvent combinations should be screened.
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal (typically < 0.5 mm in size) is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.[12]
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is refined against the experimental data to obtain the final, accurate 3D structure.
-
Comparative Data for Hypothetical Novel Compounds
| Compound ID | Crystal System | Space Group | Key Bond Lengths (Å) | Remarks |
| NC-001 | Monoclinic | P2₁/c | C-B: 1.56, C-N(pyridine): 1.34 | Confirms the expected connectivity and planar geometry of the pyridine ring. |
| NC-002 | Orthorhombic | P2₁2₁2₁ | C-B: 1.55, C-O: 1.37 | The chiral space group allows for the determination of the absolute stereochemistry of any chiral centers. |
| NC-003 | Triclinic | P-1 | C-B: 1.57, C-F: 1.35 | Provides precise measurement of the C-F bond length, confirming the presence and position of the fluorine substituent. |
Conclusion: An Integrated Approach to Structural Certainty
The structural validation of novel compounds synthesized from this compound is a critical undertaking that requires a thoughtful and integrated analytical strategy. While NMR spectroscopy provides the initial blueprint of connectivity and Mass Spectrometry confirms the molecular formula, Single Crystal X-ray Crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure. By leveraging the strengths of each of these orthogonal techniques, researchers can have the highest degree of confidence in their molecular architecture, a prerequisite for advancing promising new compounds through the drug discovery and development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. veranova.com [veranova.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. resources.rigaku.com [resources.rigaku.com]
- 12. Exploring the advantages of single-crystal x-ray diffraction in pharma | Article | Chemistry World [chemistryworld.com]
A Senior Application Scientist's Guide to Cross-Coupling Beyond Suzuki for 3-Bromopyridin-4-ylboronic Acid
Introduction: Navigating the Challenges of Pyridylboronic Acids in Suzuki Couplings
For researchers in medicinal chemistry and materials science, the pyridine scaffold is a cornerstone of molecular design. Palladium-catalyzed cross-coupling reactions are indispensable tools for its elaboration. Among these, the Suzuki-Miyaura coupling is often the first choice, lauded for its operational simplicity and the generally low toxicity of boronic acid reagents. However, when the substrate is a pyridylboronic acid, particularly one like 3-bromopyridin-4-ylboronic acid, the inherent strengths of the Suzuki reaction can be undermined by a persistent and frustrating side reaction: protodeboronation.
The nitrogen atom in the pyridine ring significantly influences the electronic properties of the molecule. For pyridylboronic acids, this can lead to instability and facile cleavage of the C–B bond, replacing it with a C–H bond, especially under the basic aqueous conditions typical of many Suzuki protocols.[1][2] This decomposition of the key nucleophilic partner leads to diminished yields, formation of hard-to-separate byproducts, and overall process unreliability. While strategies like using MIDA boronates or organotrifluoroborates can mitigate this, they add steps and complexity.[2]
This guide provides a comparative analysis of robust, alternative cross-coupling methodologies for the functionalization of the C-Br bond in this compound. Here, the boronic acid is a spectator substituent while we leverage the reactivity of the C-Br bond. We will explore the Stille, Negishi, Sonogashira, Heck, and Buchwald-Hartwig reactions, offering experimental insights, comparative data, and detailed protocols to empower chemists to select the optimal strategy for their synthetic challenges.
The Strategic Decision: Why Move Beyond Suzuki?
The decision to employ an alternative to the Suzuki coupling for a substrate like this compound is driven by the need to circumvent the protodeboronation pathway. The boronic acid at the 4-position, while relatively more stable than a 2-pyridylboronic acid, is still susceptible to degradation.[3] By treating the molecule as an aryl bromide first, we can utilize a different set of nucleophiles under conditions that may be more favorable for the stability of the boronic acid moiety, preserving it for a potential subsequent Suzuki coupling.
This workflow illustrates the strategic choice a researcher faces when dealing with this bifunctional substrate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Suzuki Coupling with 3-Bromopyridin-4-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth, objective comparison of common palladium catalysts for the Suzuki coupling of a challenging heteroaromatic substrate, 3-bromopyridin-4-ylboronic acid. The insights and data presented herein are designed to aid researchers in catalyst selection and reaction optimization for the synthesis of pyridyl-containing compounds, which are prevalent in pharmaceuticals and functional materials.[1][3]
The Challenge of Heteroaromatic Suzuki Coupling
While the Suzuki-Miyaura reaction is widely applicable, the coupling of heteroaromatic substrates like this compound presents unique challenges. The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially leading to catalyst deactivation.[4] Furthermore, heteroaryl boronic acids are often prone to protodeboronation, a side reaction that reduces the yield of the desired product.[5] The choice of an appropriate palladium catalyst system—comprising a palladium precursor and a ligand—is therefore critical to overcome these hurdles and achieve a successful transformation.[3]
Catalyst Classes Under Evaluation
This guide benchmarks the performance of three major classes of palladium catalysts, each with distinct characteristics:
-
Traditional Phosphine-Ligated Catalysts: These are the classical catalysts for Suzuki couplings. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used example. The properties of the phosphine ligand can be tuned to enhance catalytic activity.[2]
-
Ferrocenylphosphine-Ligated Catalysts: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) is a prominent member of this class, known for its robustness and effectiveness in a variety of cross-coupling reactions.[6][7]
-
Catalyst Systems with Bulky, Electron-Rich Ligands: The development of bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), has significantly expanded the scope of Suzuki-Miyaura coupling, particularly for challenging substrates like heteroaryl chlorides.[2] These ligands promote the key steps of the catalytic cycle.[1]
-
Air-Stable Palladium Precatalysts: To address the air-sensitivity of many palladium catalysts, air-stable precatalysts have been developed.[8][9] These complexes, often featuring bulky phosphine ligands, provide greater convenience and reproducibility, especially in industrial settings.[8][9]
Comparative Performance Data
The following table summarizes the performance of selected palladium catalyst systems in the Suzuki coupling of 3-bromopyridine with a generic arylboronic acid. The data is a representative compilation from various sources to illustrate typical performance under comparable conditions.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
Note: This data is illustrative and actual results may vary based on the specific arylboronic acid partner and precise reaction conditions. The data for PEPPSI-IPr, an N-heterocyclic carbene (NHC) based catalyst, is included to provide a broader context of modern catalyst performance.[1]
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for rational catalyst selection and optimization. The reaction proceeds through a catalytic cycle involving a palladium(0) active species.
Caption: The Suzuki-Miyaura Catalytic Cycle.
The key steps are:
-
Oxidative Addition: The aryl halide (3-bromopyridine) adds to the palladium(0) center to form a palladium(II) species. This is often the rate-determining step, and its efficiency is influenced by the ligand on the palladium.[10]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires a base to activate the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated to form the desired C-C bond, regenerating the palladium(0) catalyst.
Bulky, electron-rich ligands facilitate both the oxidative addition and reductive elimination steps, leading to higher catalytic activity.[1]
Experimental Protocol: A Representative Procedure
This protocol provides a detailed, step-by-step methodology for a Suzuki-Miyaura coupling reaction using this compound and a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., PdCl₂(dppf))
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 4-12 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Caption: Experimental Workflow for Suzuki Coupling.
Discussion and Catalyst Selection Rationale
-
Pd(PPh₃)₄: This catalyst is a workhorse for many Suzuki couplings and can be effective for relatively simple substrates.[4][11] However, for challenging heteroaromatic couplings, it may require higher catalyst loadings and longer reaction times.[1] Its primary advantage is its ready availability and lower cost.
-
PdCl₂(dppf): This catalyst often provides higher yields and shorter reaction times compared to Pd(PPh₃)₄ for heteroaromatic substrates.[6] The bidentate dppf ligand forms a stable complex with palladium, which can prevent catalyst decomposition and promote efficient catalysis.[7]
-
Systems with Buchwald Ligands (e.g., Pd(OAc)₂/SPhos): These catalyst systems are highly active and versatile, often providing excellent yields with low catalyst loadings for a broad range of substrates, including sterically hindered and electron-deficient heteroaromatics.[1] The bulky and electron-rich nature of the Buchwald ligands is key to their high performance. While more expensive, their efficiency can be advantageous in terms of overall process economy, especially in drug development where yield and purity are paramount.
-
Air-Stable Precatalysts: For improved handling and reproducibility, air-stable palladium precatalysts are an excellent choice.[8][9] They eliminate the need for in-situ catalyst generation and can lead to more consistent results, a critical factor in process development and scale-up.[8]
The selection of a palladium catalyst for the Suzuki coupling of this compound is a critical decision that significantly impacts reaction efficiency. For routine laboratory synthesis, PdCl₂(dppf) offers a good balance of reactivity, stability, and cost. For more challenging couplings or when high throughput and efficiency are critical, catalyst systems employing Buchwald ligands or advanced air-stable precatalysts are highly recommended. The experimental protocol provided serves as a robust starting point for optimization, and researchers are encouraged to screen different catalysts, bases, and solvents to identify the optimal conditions for their specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Application of air-stable palladium(II) precatalysts to Suzuki cross-coupling reactions and C-H activation of pyridine <i>N</i>-oxides [morressier.com]
- 9. Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions [ir.ua.edu]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. diva-portal.org [diva-portal.org]
A Comparative Guide to the Stability of 3-Bromopyridin-4-ylboronic Acid and Its Potassium Trifluoroborate Salt
For researchers, medicinal chemists, and process development scientists, the stability of building blocks is paramount to achieving reproducible and high-yielding synthetic outcomes. Boronic acids, particularly heteroaromatic derivatives, are notorious for their variable stability, which can compromise storage, reaction stoichiometry, and overall efficiency. This guide provides an in-depth technical comparison of 3-Bromopyridin-4-ylboronic acid and its corresponding potassium trifluoroborate salt, offering experimental data and mechanistic insights to inform reagent selection and handling.
Introduction: The Stability Challenge in Modern Synthesis
Boronic acids are indispensable reagents in organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility, however, is often shadowed by inherent instability. This is particularly true for electron-deficient and heterocyclic systems like pyridylboronic acids. Degradation pathways such as protodeboronation and oxidation can lead to diminished yields, the formation of complex impurities, and poor reproducibility.[1][2]
To address these challenges, potassium organotrifluoroborates have emerged as exceptionally stable and versatile surrogates.[3][4][5][6] By converting a trigonal planar boronic acid into a tetracoordinate, anionic borate complex, the fundamental reactivity and stability of the organoboron species are profoundly altered. This guide will dissect these differences using this compound as a case study, demonstrating the clear advantages conferred by the trifluoroborate protecting group.
Structural Basis for Stability: A Tale of Two Borons
The stability of these two compounds is rooted in their molecular structure and the coordination state of the boron atom. The boronic acid features a neutral, trigonal planar, sp²-hybridized boron atom with a vacant p-orbital, making it an electrophilic Lewis acid. In contrast, the trifluoroborate salt possesses a tetrahedral, sp³-hybridized boron atom that is part of a stable, anionic complex.
This fundamental structural difference dictates their susceptibility to degradation. The vacant p-orbital of the boronic acid is a key site for unwanted reactions, whereas the fully coordinated boron in the trifluoroborate salt is kinetically and thermodynamically more robust.[4][7]
Caption: Chemical structures of the boronic acid and its trifluoroborate salt.
Degradation Pathways of this compound
Two primary degradation pathways plague pyridylboronic acids: protodeboronation and oxidation. Understanding these mechanisms is crucial to appreciating the stability offered by the trifluoroborate salt.
-
Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom to yield 3-bromopyridine. This reaction is often catalyzed by acidic or basic conditions and is a significant issue for many heteroarylboronic acids.[8][9][10][11] While 4-pyridyl boronic acids are known to be more stable than their 2-pyridyl isomers, they are still susceptible to protodeboronation, especially upon heating in aqueous media.[8][9]
-
Oxidation (Oxodeboronation): The C-B bond can be readily oxidized, often by atmospheric oxygen or other oxidants present in the reaction mixture, to form the corresponding phenol (3-bromo-4-hydroxypyridine).[12][13][14] This process is a major contributor to the degradation of boronic acids in solution and on storage.
-
Boroxine Formation: In the solid state or in non-aqueous solvents, boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[3] This dehydration process complicates accurate weighing and stoichiometry, leading to inconsistent reaction outcomes.
Caption: Major degradation pathways for this compound.
Comparative Stability Analysis: Experimental Insights
The superior stability of potassium organotrifluoroborates is not merely theoretical; it is a well-documented experimental reality. These salts are crystalline, free-flowing solids that are remarkably stable to both air and moisture, often showing no degradation after years of storage at room temperature.[3][4][15]
| Stability Parameter | This compound | Potassium 3-Bromopyridin-4-yltrifluoroborate | Rationale for Difference |
| Solid-State Shelf Life | Moderate. Prone to boroxine formation. Sensitive to air and moisture over time. | Excellent. Indefinitely stable as a crystalline solid at room temperature.[7][16] | The tetracoordinate boron in the trifluoroborate salt is protected from both dehydration and oxidation.[4] |
| Aqueous Stability (pH 7) | Limited. Undergoes slow protodeboronation and oxidation. | High. Significantly more resistant to hydrolysis and protodeboronation.[15][17] | The strong B-F bonds and anionic nature of the [R-BF₃]⁻ complex hinder hydrolytic cleavage of the C-B bond. |
| Stability in Acid/Base | Poor. Protodeboronation is accelerated under both acidic and basic conditions.[8][10][11] | Good. Stable under basic conditions required for cross-coupling.[18] | The trifluoroborate acts as a protecting group, which slowly releases the active boronic acid under coupling conditions.[5][19] |
| Oxidative Stability | Poor. Susceptible to degradation by atmospheric oxygen and other oxidants.[12][13] | Excellent. Stable to a wide range of oxidative conditions.[4] | The electron-rich, tetracoordinate boron center is far less susceptible to oxidative cleavage. |
Experimental Protocols
To provide a practical framework for assessing stability, we outline a standard protocol for an accelerated stability study. We also include the straightforward procedure for converting the boronic acid into its more stable trifluoroborate salt.
Protocol 1: Accelerated Solution Stability Study via ¹H NMR
This experiment quantifies the rate of protodeboronation at an elevated temperature.
Objective: To compare the rate of degradation of the boronic acid and its trifluoroborate salt in a buffered aqueous solution.
Methodology:
-
Sample Preparation:
-
Prepare a 100 mM stock solution of a stable internal standard (e.g., 1,3,5-trimethoxybenzene) in DMSO-d₆.
-
In two separate NMR tubes, dissolve an accurately weighed sample (e.g., 10 mg) of either this compound or its trifluoroborate salt in 700 µL of a D₂O buffer solution (e.g., 100 mM phosphate buffer, pD 7.4).
-
Add 50 µL of the internal standard stock solution to each NMR tube.
-
-
NMR Analysis:
-
Acquire an initial ¹H NMR spectrum (t=0) for each sample at room temperature.
-
Place the NMR tubes in a heating block or oil bath set to a constant temperature (e.g., 60 °C).
-
At set time intervals (e.g., 1, 4, 8, 24 hours), remove the tubes, cool to room temperature, and acquire a new ¹H NMR spectrum.
-
-
Data Processing:
-
For each spectrum, integrate the signal corresponding to a unique proton on the starting material and the signal for the protodeboronated product (3-bromopyridine) relative to the internal standard.
-
Plot the percentage of remaining starting material versus time for both compounds to visualize the degradation profile.
-
Expected Outcome: The plot will show a significantly faster decline in the concentration of the boronic acid compared to its trifluoroborate salt, which should remain largely unchanged over the course of the experiment.
Caption: Workflow for the accelerated stability study via ¹H NMR.
Protocol 2: Synthesis of Potassium 3-Bromopyridin-4-yltrifluoroborate
This robust procedure efficiently converts the boronic acid to its highly stable salt.[15][20]
Objective: To prepare the bench-stable trifluoroborate salt from the corresponding boronic acid.
Materials:
-
This compound (1.0 eq)
-
Potassium hydrogen fluoride (KHF₂) (3.0 eq)
-
Methanol (MeOH)
-
Water (H₂O)
Methodology:
-
Dissolve this compound in a minimal amount of warm methanol.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).
-
While stirring the boronic acid solution, add the aqueous KHF₂ solution dropwise.
-
A white precipitate of the potassium trifluoroborate salt should form immediately or upon cooling.
-
Continue stirring the mixture at room temperature for 30-60 minutes to ensure complete conversion.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold water and then cold methanol to remove any unreacted starting materials and salts.
-
Dry the product under high vacuum to yield potassium 3-Bromopyridin-4-yltrifluoroborate as a stable, white crystalline solid.
Conclusion and Recommendations
The evidence is unequivocal: potassium 3-Bromopyridin-4-yltrifluoroborate offers vastly superior stability compared to its parent boronic acid. This stability extends from long-term shelf storage in the solid state to enhanced resilience in solution against protic, oxidative, and thermal degradation.
For researchers in drug discovery and development, the practical implications are significant:
-
Reliability: The use of trifluoroborate salts ensures the integrity and purity of the reagent, leading to more consistent and reproducible reaction outcomes.
-
Efficiency: It eliminates the need for frequent re-purification or re-analysis of the boronic acid, saving time and resources.
-
Versatility: The robust nature of the trifluoroborate allows it to be carried through multi-step synthetic sequences where a boronic acid would fail.[6] It also enables the "slow-release" of the active boronic acid during cross-coupling, which can minimize side reactions and improve yields.[17][18][19]
Given the ease of preparation and the profound stability benefits, we strongly recommend the use of potassium 3-Bromopyridin-4-yltrifluoroborate in place of the boronic acid for nearly all synthetic applications, particularly in process development and library synthesis where reagent robustness is a critical parameter for success.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 5. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.ed.ac.uk [pure.ed.ac.uk]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation [agris.fao.org]
- 11. researchgate.net [researchgate.net]
- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 14. pnas.org [pnas.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pure.ed.ac.uk [pure.ed.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 20. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromopyridin-4-ylboronic Acid
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. 3-Bromopyridin-4-ylboronic acid, a valuable building block in synthetic chemistry, requires careful handling from acquisition to disposal. Improper disposal not only poses significant health and environmental risks but can also result in severe legal and financial penalties.[1]
This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound and its associated waste. As your partner in the laboratory, we believe that providing this essential safety information is as critical as supplying the high-quality reagents your work depends on. Our goal is to empower you with the knowledge to maintain a safe and compliant research environment.
PART I: Hazard Identification & Immediate Safety Precautions
Understanding the inherent hazards of a chemical is the first and most critical step in safe handling and disposal. While a specific, comprehensive toxicological profile for this compound may be limited, data from analogous boronic acids and brominated pyridine compounds indicate that it should be treated as a hazardous substance.[2][3] The primary hazards are associated with irritation and potential toxicity.
Key Hazards:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[2][4]
-
Respiratory Irritation: Inhalation of the dust can irritate the respiratory tract.[2][4]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2][5]
All handling and disposal operations must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4] An emergency eyewash station and safety shower must be readily accessible.[6]
PART II: Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety designed to prevent any direct contact with the chemical.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[7][8]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for signs of degradation or puncture before use and dispose of contaminated gloves as hazardous waste.[4][7]
-
Protective Clothing: A flame-retardant lab coat or a chemical-resistant apron is essential to prevent skin contact.[5]
-
Respiratory Protection: If there is a risk of generating dust and a fume hood is not available, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[9]
PART III: Quantitative Hazard Summary
To provide a clear and concise overview of the risks, the following table summarizes the hazard classifications for compounds analogous to this compound, based on the Globally Harmonized System (GHS).
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[2][3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2][3] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2][5] |
PART IV: Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to treat it as hazardous waste . Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash.[5][10] Intentional dilution to avoid hazardous waste classification is illegal.[11]
Step 1: Waste Segregation and Collection
The principle of waste segregation is to prevent dangerous chemical reactions. Never mix boronic acid waste with other chemical waste streams, especially strong oxidizing agents, acids, or bleach, which can lead to violent reactions or the release of toxic gases.[1][6][10]
-
Solid Waste:
-
Liquid Waste:
-
If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[10]
-
Use a funnel to prevent spills during transfer.
-
Step 2: Waste Container Labeling
Proper labeling is a critical compliance and safety step. It ensures that everyone in the laboratory and the waste disposal personnel understand the container's contents and associated hazards.
Your hazardous waste container label must include:
-
The full chemical name: "this compound" . Do not use abbreviations.[5]
-
A list of all components in the container, including solvents.[11]
-
The associated hazard warnings (e.g., "Irritant," "Harmful").[4]
-
The date the container was first used for waste accumulation.[11]
Step 3: Storage and Professional Disposal
Accumulated waste must be stored safely pending collection.
-
Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials.[5][10][11]
-
Professional Collection: Arrange for the collection of the waste container with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5] Complete all required waste manifest forms accurately.[4]
PART V: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
PART VI: Empty Container Decontamination
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste or recycled.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or acetone).
-
Collect Rinsate: The first rinseate, and potentially subsequent ones based on institutional policy, must be collected and disposed of as liquid hazardous waste .[10] Add it to your designated liquid waste container.
-
Final Disposal: After the triple rinse, allow the container to air dry completely in a well-ventilated area. Deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[10]
PART VII: Spill & Emergency Procedures
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[9]
-
Place the spilled material and all cleanup materials into a labeled hazardous waste container.[9]
-
Wash the area with soap and water, collecting the cleaning materials for hazardous waste disposal.[4]
-
-
Large Spill:
By adhering to these procedures, you not only ensure your own safety and that of your colleagues but also uphold the scientific integrity and regulatory compliance of your institution.
References
- 1. laballey.com [laballey.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
